4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride
Description
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Properties
IUPAC Name |
4-fluoro-N-methyl-3-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N.ClH/c1-13-5-2-3-7(9)6(4-5)8(10,11)12;/h2-4,13H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMXXEBMGPOHKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)F)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675182 | |
| Record name | 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-25-9 | |
| Record name | 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride CAS number"
An In-depth Technical Guide to the Synthesis and Application of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Hydrochloride: A Key Pharmaceutical Building Block
Introduction
In modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group (-CF₃) and fluorine-substituted phenyl rings are privileged motifs found in numerous FDA-approved drugs. This guide focuses on a highly valuable, yet sparsely documented, synthetic building block: 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride .
While a dedicated CAS number for this specific salt is not publicly cataloged, this guide serves as a primary technical resource for its synthesis, characterization, and application, starting from its well-documented parent amine, 4-Fluoro-3-(trifluoromethyl)aniline (CAS No. 2357-47-3) . This document is intended for senior researchers, process chemists, and drug development scientists who require a practical, in-depth understanding of this compound's role as a critical intermediate in the synthesis of complex molecular targets.
Physicochemical Properties of the Parent Amine
All synthetic routes to the target compound begin with the primary amine. A thorough understanding of its properties is essential for handling and reaction setup.
| Property | Value | Source |
| CAS Number | 2357-47-3 | [1] |
| Molecular Formula | C₇H₅F₄N | [1] |
| Molecular Weight | 179.11 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 207-208 °C | |
| Density | 1.393 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.466 |
Multi-Step Synthesis and Process Rationale
The synthesis of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is a sequential, three-stage process: (1) Synthesis of the parent aniline, (2) N-methylation of the primary amine, and (3) Conversion to the final hydrochloride salt.
Stage 1: Synthesis of 4-Fluoro-3-(trifluoromethyl)aniline
The industrial-scale synthesis of substituted trifluoromethylanilines typically proceeds via the catalytic reduction of the corresponding nitroaromatic compound. This method is robust, high-yielding, and utilizes readily available starting materials.[2]
Reaction: Reduction of 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene.
Protocol:
-
Reactor Setup: A hydrogenation reactor is charged with 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene (1.0 eq), methanol as the solvent, and a catalytic amount of Palladium on Carbon (5% Pd/C, ~1-2 mol%).
-
Inerting: The reactor is sealed and purged several times with nitrogen gas to remove all oxygen, which could otherwise form an explosive mixture with hydrogen.
-
Hydrogenation: The reactor is pressurized with hydrogen gas (typically 3-10 bar) and the reaction mixture is agitated vigorously at a controlled temperature (e.g., 25-50 °C).
-
Causality Note: The palladium catalyst is essential for the heterolytic cleavage of the H-H bond and the subsequent reduction of the nitro group to an amine. Methanol is a suitable polar solvent that solubilizes the starting material and does not interfere with the catalysis.
-
Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake. Progress can be confirmed by thin-layer chromatography (TLC) or HPLC until the starting material is fully consumed.
-
Work-up: The reactor is carefully depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of celite to remove the palladium catalyst.
-
Isolation: The methanol is removed from the filtrate under reduced pressure (rotary evaporation) to yield crude 4-Fluoro-3-(trifluoromethyl)aniline. The product can be purified further by vacuum distillation if required.
Stage 2: N-methylation via Reductive Amination
Reductive amination is a highly efficient and selective method for forming secondary amines. It involves the reaction of a primary amine with a carbonyl compound (in this case, formaldehyde) to form an intermediate imine, which is then reduced in situ by a mild hydride-based reducing agent.
Protocol:
-
Reaction Setup: To a solution of 4-Fluoro-3-(trifluoromethyl)aniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add aqueous formaldehyde (1.1 eq, 37% solution).
-
Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate N-methyleneimine.
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the mixture. The reaction is mildly exothermic and should be maintained at room temperature.
-
Expert Rationale: NaBH(OAc)₃ is the reducing agent of choice for this transformation. It is mild enough not to reduce the formaldehyde starting material but is highly effective at reducing the intermediate iminium ion. Its steric bulk and attenuated reactivity compared to other hydrides (like NaBH₄) prevent over-alkylation and provide high selectivity for the secondary amine.
-
Monitoring & Quenching: The reaction is stirred at room temperature for 12-24 hours until complete conversion is observed by TLC or LC-MS. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted twice more with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The resulting crude 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline is purified by silica gel column chromatography.
Stage 3: Formation of the Hydrochloride Salt
The final step involves converting the purified, oily free-base amine into a stable, crystalline hydrochloride salt, which is often preferred for handling, storage, and formulation.
Protocol:
-
Dissolution: The purified 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline is dissolved in a minimal amount of a dry, non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE).
-
Acidification: A solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise to the stirred amine solution at 0 °C.
-
Precipitation: The hydrochloride salt will immediately precipitate out of the solution as a white or off-white solid.
-
Isolation: The resulting slurry is stirred for an additional 30 minutes at 0 °C to ensure complete precipitation. The solid is then collected by vacuum filtration, washed with a small amount of cold diethyl ether to remove any unreacted starting material, and dried under high vacuum.
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis of the target hydrochloride salt.
Analytical Characterization and Validation
Confirming the identity and purity of the final product is a critical, self-validating step in any synthesis.
Protocol:
-
Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final salt. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA). The product should appear as a single major peak (>98% purity).
-
Identity Confirmation (Mass Spectrometry): The mass of the free base is confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS). The expected molecular ion peak [M+H]⁺ for C₈H₇F₄N would be observed at m/z = 194.06.
-
Structural Elucidation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation.
-
¹H NMR: Key expected signals include a singlet around 3.0 ppm corresponding to the three N-methyl protons. The aromatic protons will appear as multiplets in the aromatic region (7.0-7.8 ppm), with their chemical shifts and coupling constants being distinct from the primary amine precursor. Upon protonation to the HCl salt, a broad singlet corresponding to the N-H proton may be visible downfield.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group will be observed, typically around -63 ppm relative to CFCl₃. Another signal will be present for the aromatic fluorine.
-
¹³C NMR: The spectrum will show eight distinct carbon signals, including one for the N-methyl carbon (around 30-40 ppm) and a characteristic quartet for the -CF₃ carbon due to C-F coupling.
-
Analytical Workflow Diagram
Caption: Standard workflow for the purification and analysis of the final product.
Applications in Research and Drug Development
Substituted anilines, particularly those bearing trifluoromethyl groups, are foundational building blocks in pharmaceutical development. Their value lies in their ability to serve as versatile precursors for a wide array of more complex molecular architectures.
-
Kinase Inhibitors: The 4-amino-3-(trifluoromethyl)phenyl motif is a key structural component in several small-molecule kinase inhibitors used in oncology. For example, the related compound 4-chloro-3-(trifluoromethyl)aniline is a crucial intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor used to treat kidney and liver cancer.[3] The N-methyl group in the target compound can provide improved potency or alter the pharmacokinetic profile by modulating hydrogen bonding and lipophilicity.
-
Synthesis of Heterocycles: This aniline is an excellent precursor for synthesizing substituted bicyclic heterocycles like quinolines, benzimidazoles, and benzotriazoles.[4] These scaffolds are prevalent in drugs targeting a range of diseases, from viral infections to cancer.[4] The N-methyl group can be used to block undesirable metabolic pathways (e.g., N-dealkylation) or to fine-tune the electronic properties of the final molecule.
-
Agrochemicals and Materials Science: Beyond pharmaceuticals, fluorinated anilines are used in the development of advanced polymers and as intermediates in the synthesis of modern pesticides and herbicides, where the trifluoromethyl group contributes to increased efficacy and stability.
Safety and Handling
Based on the data for the parent amine, 4-Fluoro-3-(trifluoromethyl)aniline, appropriate safety precautions are mandatory.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[1]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
References
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved January 21, 2026, from [Link]
- Google Patents. (2001). US6333434B1 - Preparation of trifluoromethylanilines.
-
PubChem. (n.d.). 4-Fluoro-3-(trifluoromethyl)aniline. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved January 21, 2026, from [Link]
-
SciSpace. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved January 21, 2026, from [Link]
-
National Institutes of Health. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved January 21, 2026, from [Link]
Sources
An In-depth Technical Guide to 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Hydrochloride: Properties, Synthesis, and Applications
Introduction: A Key Building Block in Modern Drug Discovery
In the landscape of contemporary pharmaceutical and agrochemical research, halogenated organic compounds are of paramount importance. The strategic incorporation of fluorine atoms into molecular scaffolds can dramatically alter a compound's physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. This guide provides a comprehensive technical overview of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride (CAS No. 1187386-25-9), a versatile building block that embodies these principles.
This document will delve into the physical and chemical properties of this compound, beginning with its parent amine, 4-Fluoro-3-(trifluoromethyl)aniline. We will explore synthetic pathways, analytical characterization methodologies, and the profound impact of the trifluoromethyl and N-methyl groups on the molecule's characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their synthetic and medicinal chemistry endeavors.
Part 1: The Foundational Precursor: 4-Fluoro-3-(trifluoromethyl)aniline
A thorough understanding of the target hydrochloride salt begins with a detailed examination of its immediate precursor, 4-Fluoro-3-(trifluoromethyl)aniline (CAS No. 2357-47-3). This compound serves as the primary starting material for N-methylation and subsequent salt formation.
Physicochemical Properties
The physical and chemical characteristics of 4-Fluoro-3-(trifluoromethyl)aniline are summarized in the table below. These properties are crucial for its handling, storage, and use in chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅F₄N | [1] |
| Molecular Weight | 179.11 g/mol | [1][2] |
| Appearance | Liquid | [2] |
| Boiling Point | 207-208 °C (lit.) | [2][3] |
| Density | 1.393 g/mL at 25 °C (lit.) | [2][3] |
| Refractive Index (n20/D) | 1.466 (lit.) | [2][3] |
| Storage Temperature | 2-8°C | [2][3] |
Spectroscopic and Analytical Data
Accurate characterization of 4-Fluoro-3-(trifluoromethyl)aniline is essential for quality control and reaction monitoring. The following sections outline the expected spectroscopic signatures.
1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons and the amine protons. The aromatic region will show complex splitting patterns due to the fluorine and trifluoromethyl substituents.
-
¹³C NMR: The carbon NMR will display distinct resonances for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR will show two distinct signals: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethyl group.
1.2.2 Infrared (IR) Spectroscopy
The IR spectrum of 4-Fluoro-3-(trifluoromethyl)aniline will show characteristic absorption bands corresponding to:
-
N-H stretching of the primary amine.
-
C-H stretching of the aromatic ring.
-
C=C stretching of the aromatic ring.
-
C-F stretching from both the fluoro and trifluoromethyl groups.
1.2.3 Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (179.11 g/mol ). The fragmentation pattern can provide further structural information.[1]
Part 2: The Target Compound: 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline and its Hydrochloride Salt
The introduction of a methyl group to the nitrogen atom and subsequent conversion to a hydrochloride salt significantly alters the properties of the parent aniline, making it more suitable for certain applications, particularly in pharmaceutical development where enhanced water solubility is often desired.
Synthesis and Rationale
2.1.1 N-Methylation of 4-Fluoro-3-(trifluoromethyl)aniline
The conversion of the primary amine to a secondary N-methyl amine is a common synthetic transformation. While specific literature for the N-methylation of 4-Fluoro-3-(trifluoromethyl)aniline is not abundant, general methods for aniline methylation can be applied. A plausible synthetic route involves reductive amination or direct alkylation.
A general procedure for the N-methylation of anilines using a methylating agent is a well-established method in organic synthesis.[4]
Caption: General workflow for N-methylation of the parent aniline.
2.1.2 Formation of the Hydrochloride Salt
The basic nitrogen atom of the N-methylated aniline readily reacts with hydrochloric acid to form the corresponding hydrochloride salt. This is typically achieved by treating a solution of the free base in an organic solvent (e.g., diethyl ether, isopropanol) with a solution of HCl in the same or a compatible solvent, or by bubbling dry HCl gas through the solution. The resulting salt often precipitates and can be isolated by filtration.
Physicochemical Properties: A Comparative Perspective
While specific experimental data for 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is limited, its properties can be inferred based on the parent compound and the general effects of N-methylation and salt formation.
| Property | 4-Fluoro-3-(trifluoromethyl)aniline | 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline (Free Base - Predicted) | 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride (Predicted) | Rationale for Change |
| Molecular Formula | C₇H₅F₄N | C₈H₇F₄N | C₈H₈ClF₄N | Addition of CH₃ and HCl |
| Molecular Weight | 179.11 g/mol | 193.14 g/mol | 229.60 g/mol | Addition of CH₃ and HCl |
| Melting Point | Liquid at RT | Likely a low-melting solid or liquid | Significantly higher than the free base | Ionic character of the salt |
| Boiling Point | 207-208 °C | Higher than the primary amine | Decomposes at high temperatures | Increased molecular weight and polarity |
| Solubility in Water | Low | Low | Significantly higher than the free base | Ionic nature of the salt |
| Solubility in Organic Solvents | High in non-polar solvents | High in a range of organic solvents | Soluble in polar organic solvents (e.g., methanol, ethanol), lower in non-polar solvents | Polarity change |
| pKa | Lower (less basic) | Slightly higher than the primary amine | Not applicable (it is the salt of a base) | Electron-donating effect of the methyl group |
The Role of the Trifluoromethyl Group in a Medicinal Chemistry Context
The trifluoromethyl (-CF₃) group is a key pharmacophore in modern drug design due to its unique electronic and steric properties.[5][6]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic oxidation, which can increase the half-life of a drug.[5]
-
Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[5]
-
Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic properties of the aromatic ring, potentially leading to stronger binding interactions with biological targets.[6]
-
Bioisosterism: The -CF₃ group can act as a bioisostere for other groups, such as a methyl or chloro group, allowing for fine-tuning of a compound's properties.
Caption: Key roles of the trifluoromethyl group in drug design.
Part 3: Experimental Protocols
The following are generalized protocols for the characterization of fluorinated anilines. These should be adapted based on the specific instrumentation and safety protocols of your laboratory.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection of a dilute solution in a volatile organic solvent (e.g., dichloromethane).
-
Temperature Program: A temperature ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C).
-
MS Detection: Electron ionization (EI) at 70 eV.
Conclusion
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its synthesis from the readily available 4-Fluoro-3-(trifluoromethyl)aniline allows for the introduction of key structural motifs that can enhance the pharmacological properties of a lead compound. While detailed experimental data for the N-methylated hydrochloride salt is not widely published, its properties can be reliably predicted based on fundamental chemical principles. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their synthetic endeavors.
References
-
PubChem. 4-Fluoro-3-(trifluoromethyl)aniline. [Link]
-
Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC. [Link]
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- 1. 4-Fluoro-3-(trifluoromethyl)aniline | C7H5F4N | CID 75377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-氟-3-(三氟甲基)苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Fluoro-3-(trifluoromethyl)aniline | 2357-47-3 [chemicalbook.com]
- 4. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. tuodaindus.com [tuodaindus.com]
An In-Depth Technical Guide to 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's synthesis, detailed analytical characterization, and the strategic rationale for its application in the design of novel therapeutic agents.
Strategic Importance in Medicinal Chemistry: The Power of Fluorine
The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF3) group, is a cornerstone of contemporary drug design. The trifluoromethyl group offers a unique combination of properties that can significantly enhance the therapeutic potential of a drug candidate.[1][2] Its high electronegativity and steric bulk can modulate a molecule's electronic properties, leading to improved binding affinity and selectivity for its biological target.[3] Furthermore, the CF3 group is often employed as a bioisostere for other chemical moieties, such as a methyl or chloro group, to fine-tune the molecule's physicochemical characteristics.[4][5]
A critical advantage of trifluoromethylation is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, which can lead to a longer drug half-life and improved oral bioavailability.[2] The presence of both a fluorine atom and a trifluoromethyl group on the aniline ring of the title compound makes it a particularly attractive scaffold for creating novel pharmaceuticals with optimized pharmacokinetic and pharmacodynamic profiles.
Synthesis and Molecular Architecture
The molecular structure of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride combines a substituted aniline core with a secondary amine and a hydrochloride salt. This specific combination of functional groups necessitates a multi-step synthetic approach, typically starting from the corresponding primary aniline.
Synthetic Workflow
The synthesis of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride can be logically approached in two primary stages: N-methylation of the aniline precursor followed by the formation of the hydrochloride salt.
Caption: Synthetic workflow for 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride.
Experimental Protocol: N-Methylation via Reductive Amination
Reductive amination is a highly effective and widely used method for the N-alkylation of amines.[6][7] This approach involves the reaction of the primary amine with a carbonyl compound, in this case, formaldehyde, to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.[8]
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-Fluoro-3-(trifluoromethyl)aniline (1.0 equivalent) in a suitable solvent such as methanol or acetonitrile.
-
Imine Formation: Add an aqueous solution of formaldehyde (1.1 equivalents) to the reaction mixture. The reaction is typically stirred at room temperature for a period to allow for the formation of the imine intermediate.
-
Reduction: Carefully add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.2 equivalents), portion-wise to the reaction mixture. These reducing agents are preferred as they are selective for the imine over the aldehyde.[7]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline.
-
Purification: The crude product can be purified by column chromatography on silica gel to obtain the pure N-methylated aniline.
Experimental Protocol: Hydrochloride Salt Formation
The conversion of the free amine to its hydrochloride salt is a standard procedure that often improves the compound's stability, crystallinity, and water solubility, which is particularly advantageous for pharmaceutical applications.[1][9]
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline in a dry, aprotic solvent such as diethyl ether or dichloromethane.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid in a suitable solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl) to the amine solution.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a crystalline solid.
-
Isolation: Collect the solid product by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride.
Comprehensive Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data
| Technique | Expected Observations for 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Hydrochloride |
| ¹H NMR | Signals corresponding to the aromatic protons, a singlet for the N-methyl group, and a broad singlet for the N-H proton of the ammonium salt. The chemical shifts of the aromatic protons will be influenced by the fluorine and trifluoromethyl substituents. |
| ¹³C NMR | Resonances for the aromatic carbons, with characteristic splitting patterns due to carbon-fluorine coupling. A signal for the N-methyl carbon will also be present. The trifluoromethyl carbon will appear as a quartet. |
| ¹⁹F NMR | Two distinct signals are expected: one for the aromatic fluorine and a singlet for the trifluoromethyl group. |
| IR Spectroscopy | A broad absorption band in the region of 2400-3000 cm⁻¹ characteristic of the N-H stretch of an amine salt.[1] Strong C-F stretching bands are also expected. |
| Mass Spectrometry | The mass spectrum of the free base (4-Fluoro-N-methyl-3-(trifluoromethyl)aniline) would show the molecular ion peak. |
Interpreting the Spectra
-
¹H NMR of the Precursor (4-Fluoro-3-(trifluoromethyl)aniline): The spectrum typically shows signals in the aromatic region (around 6.7-7.0 ppm) and a broad singlet for the NH2 protons.[10]
-
IR Spectrum of Amine Hydrochlorides: The formation of the hydrochloride salt is clearly indicated by the appearance of a broad and strong absorption in the infrared spectrum between 2400 and 3000 cm⁻¹, which is attributed to the stretching vibration of the newly formed N-H bond in the ammonium ion.[1]
Applications in Drug Development and Research
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility spans various therapeutic areas, primarily due to the advantageous properties imparted by the fluorinated substituents.
Role as a Key Intermediate
This compound serves as a crucial starting material in multi-step syntheses of complex drug candidates. The N-methyl group can be important for modulating the basicity and lipophilicity of the final molecule, while the aniline nitrogen provides a reactive handle for further chemical transformations, such as amide bond formation or participation in cross-coupling reactions.[11]
Logical Framework for Application in Drug Design
Caption: Impact of the molecule's properties on its therapeutic applications.
The trifluoromethyl group is known to enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[12] The hydrochloride salt form increases water solubility, which is often a desirable property for drug formulation and administration.[1] This balance of properties makes this scaffold highly versatile for developing drugs targeting a variety of diseases.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride and its precursors. It is essential to consult the Safety Data Sheet (SDS) before use. In general, compounds of this class should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is a strategically important building block in the field of medicinal chemistry. Its synthesis, while requiring a multi-step approach, utilizes well-established and reliable chemical transformations. The unique combination of a fluorine atom, a trifluoromethyl group, and an N-methylated aniline core provides a powerful platform for the design and development of novel therapeutic agents with enhanced metabolic stability, binding affinity, and favorable physicochemical properties. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and strategically implement this valuable compound in their drug discovery programs.
References
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Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]
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Jagodzinska, M., Huguenot, F., Candiani, G., & Zanda, M. (2009). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ChemMedChem, 4(1), 49-51. [Link]
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-
Wikipedia. (2023, November 29). Reductive amination. [Link]
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WIPO. (n.d.). WO/2001/000608 PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE. [Link]
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MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. [Link]
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An In-Depth Technical Guide to the Solubility of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Hydrochloride
Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride. Recognizing the current scarcity of publicly available solubility data for this specific compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It combines theoretical principles with a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility. The guide emphasizes the causality behind experimental design and provides a self-validating system for generating reliable and reproducible data.
Introduction and Physicochemical Context
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is a substituted aniline derivative of interest in pharmaceutical and chemical research. Its structure, featuring a trifluoromethyl group, a fluorine atom, and an N-methylated amine, suggests a complex interplay of lipophilic and polar characteristics that govern its behavior in various solvent systems. The hydrochloride salt form is typically employed to enhance aqueous solubility and improve handling properties compared to the free base.
For context, the closest related compound with available data is the non-N-methylated free base, 4-Fluoro-3-(trifluoromethyl)aniline.
Table 1: Physicochemical Properties of the Related Free Base, 4-Fluoro-3-(trifluoromethyl)aniline
| Property | Value | Source |
| CAS Number | 2357-47-3 | [1][2] |
| Molecular Formula | C₇H₅F₄N | [1] |
| Molecular Weight | 179.11 g/mol | [1][2] |
| Appearance | Liquid | [2] |
| Density | 1.393 g/mL at 25 °C | [2] |
| Boiling Point | 207-208 °C | [2] |
| Refractive Index | n20/D 1.466 | [2] |
It is crucial to recognize that the N-methylation and conversion to a hydrochloride salt will significantly alter the physicochemical properties, most notably the solubility, of the title compound compared to the data presented in Table 1. The N-methyl group increases the molecular weight and slightly enhances lipophilicity, while the hydrochloride salt formation is intended to increase aqueous solubility.[3][4]
Theoretical Framework for Solubility
The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and efficacy in various applications.[5] It is essential to distinguish between two key types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure, pH) when the system has reached equilibrium. This value is independent of time and is crucial for understanding the intrinsic properties of the compound. The shake-flask method, detailed in this guide, is the gold standard for determining thermodynamic solubility.[5][6]
-
Kinetic Solubility: This measurement is often used in high-throughput screening and reflects the concentration at which a compound, typically dissolved in a stock solvent like DMSO, begins to precipitate when added to an aqueous buffer. This value can be higher than the thermodynamic solubility as it can represent a supersaturated state and is dependent on the experimental conditions (e.g., incubation time, rate of addition).[5][7][8]
The Role of Hydrochloride Salt Formation and pH
The conversion of the weakly basic N-methylaniline moiety to its hydrochloride salt is a common strategy to enhance aqueous solubility. The protonated amine group can form stronger interactions with water molecules. The dissolution of an amine hydrochloride in water can be represented by the following equilibrium:
R₂NH₂⁺Cl⁻ (solid) ⇌ R₂NH₂⁺ (aq) + Cl⁻ (aq)
The aqueous solubility of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is highly dependent on the pH of the medium. In acidic to neutral solutions, the compound will exist predominantly in its protonated, more soluble ionic form. As the pH increases and approaches the pKa of the conjugate acid (R₂NH₂⁺), the equilibrium will shift towards the unprotonated, less soluble free base (R₂NH), leading to a decrease in solubility and potential precipitation.
Structural Influences on Solubility
The solubility of the molecule is a result of the balance between its lipophilic and hydrophilic components:
-
Lipophilic Moieties: The trifluoromethyl (-CF₃) group is highly lipophilic and will significantly decrease aqueous solubility. The phenyl ring and the N-methyl (-CH₃) group also contribute to the molecule's lipophilicity.
-
Hydrophilic Moieties: The protonated secondary amine (as the hydrochloride salt) is the primary hydrophilic center of the molecule. The fluorine atom can have a variable effect; while it is highly electronegative, its small size means its contribution to polarity can be complex and context-dependent.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
This section provides a detailed, step-by-step protocol for determining the thermodynamic solubility of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride. The shake-flask method is a robust and reliable technique that allows a solution to reach equilibrium, providing a true measure of thermodynamic solubility.[9][10]
Rationale for Method Selection
The shake-flask method is chosen for its accuracy and its ability to establish a true equilibrium between the undissolved solid and the saturated solution. This is critical for obtaining fundamental physicochemical data for drug development and formulation. The subsequent analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV) is selected for its specificity, sensitivity, and wide availability in analytical laboratories.
Materials and Equipment
Materials:
-
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride (as a solid)
-
Deionized water (Type I, 18.2 MΩ·cm)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Phosphate-buffered saline (PBS) tablets or reagents to prepare buffers at various pH values (e.g., pH 5.0, 7.4)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
Equipment:
-
Analytical balance (readable to at least 0.01 mg)
-
Vortex mixer
-
Orbital shaker with temperature control
-
pH meter
-
HPLC system with a UV detector, autosampler, and column oven
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Glass vials with screw caps (e.g., 2 mL or 4 mL)
-
Volumetric flasks and pipettes
-
Syringes
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol
Part A: Preparation of Saturated Solution
-
Weigh Compound: Accurately weigh an excess amount of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride (e.g., 5-10 mg) into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add Solvent: Add a precise volume of the desired solvent (e.g., 1.0 mL of pH 7.4 PBS) to the vial.
-
Initial Mixing: Cap the vial tightly and vortex for 1-2 minutes to suspend the solid.
-
Equilibration: Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake at a moderate speed (e.g., 150 rpm) for a sufficient duration to ensure equilibrium is reached. A 24 to 48-hour period is standard.
-
Causality Insight: A sufficient equilibration time is critical. If the incubation is too short, the measured concentration will reflect kinetic solubility, not the true thermodynamic solubility, leading to an overestimation of the compound's intrinsic solubility.[5]
-
Part B: Sample Analysis by HPLC-UV
-
Method Development (if necessary):
-
Determine the wavelength of maximum absorbance (λmax) for the compound by scanning a dilute solution with a UV-Vis spectrophotometer.[11]
-
Develop an isocratic or gradient HPLC method that provides a sharp, symmetrical peak for the analyte, well-resolved from any potential impurities or solvent front peaks. A typical starting point could be a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) on a C18 column.
-
-
Calibration Curve Preparation:
-
Prepare a stock solution of the compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform a series of serial dilutions to create at least five calibration standards that bracket the expected solubility range.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration and determine the linearity (R² > 0.999 is desirable).
-
-
Sample Preparation and Analysis:
-
After the equilibration period, allow the vials to stand for a short time to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. The first few drops should be discarded to saturate any potential binding sites on the filter.
-
Self-Validating System: Filtration is a critical step to remove all undissolved microparticulates. Failure to do so will result in an erroneously high and variable solubility measurement.
-
-
Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Part C: Data Analysis
-
Calculate Concentration: Using the regression equation from the calibration curve, calculate the concentration of the compound in the diluted sample.
-
Determine Solubility: Multiply the calculated concentration by the dilution factor to obtain the solubility of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride in the chosen solvent.
-
Report Results: Express the solubility in appropriate units, such as mg/mL, µg/mL, or mol/L.
Data Presentation and Interpretation
The results of the solubility studies should be presented in a clear and organized manner to facilitate comparison across different conditions.
Table 2: Template for Reporting Solubility Data of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Hydrochloride
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Deionized Water | (Measure) | 25 | [Experimental Value] | [Calculated Value] |
| Phosphate Buffer | 5.0 | 25 | [Experimental Value] | [Calculated Value] |
| Phosphate Buffer | 7.4 | 25 | [Experimental Value] | [Calculated Value] |
| Deionized Water | (Measure) | 37 | [Experimental Value] | [Calculated Value] |
| Phosphate Buffer | 7.4 | 37 | [Experimental Value] | [Calculated Value] |
| Methanol | N/A | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | N/A | 25 | [Experimental Value] | [Calculated Value] |
Conclusion
While direct solubility data for 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is not currently in the public domain, this guide provides the essential theoretical knowledge and a detailed, scientifically rigorous protocol for its determination. By following the outlined shake-flask method and HPLC-UV analysis, researchers can generate accurate and reliable thermodynamic solubility data. This information is fundamental for advancing research and development involving this compound, enabling informed decisions in areas such as drug formulation, process chemistry, and preclinical studies.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9964, 4-(Trifluoromethyl)aniline. Retrieved from [Link]
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75377, 4-Fluoro-3-(trifluoromethyl)aniline. Retrieved from [Link]
-
Chem-Impex (n.d.). 4-(Trifluoromethyl)aniline hydrochloride. Retrieved from [Link]
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BioAssay Systems (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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Alsenz, J., & Kansy, M. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
-
Yufeng (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]
-
Regulations.gov (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
- Google Patents (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
-
Taves, D. R. (1984). Evaluation of analytical methods for fluorine in biological and related materials. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry (2021). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Environmental Science: Processes & Impacts. Retrieved from [Link]
-
Wikipedia (n.d.). N-Methylaniline. Retrieved from [Link]
-
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-549. Retrieved from [Link]
-
Wikipedia (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]
-
FooDB (2010). Showing Compound N-Methylaniline (FDB003963). Retrieved from [Link]
-
Bendels, S., et al. (2006). Kinetic versus thermodynamic solubility temptations and risks. PubMed. Retrieved from [Link]
-
Dissolution Technologies (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Analytik Jena (n.d.). Fluorine Analysis. Retrieved from [Link]
-
ResearchGate (2022). (PDF) Fluoride Detection and Quantification, an Overview from Traditional to Innovative Material-Based Methods. Retrieved from [Link]
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Spectroscopic Characterization of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural features through Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are emphasized to provide a practical and comprehensive resource.
Introduction: The Structural Significance of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Hydrochloride
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is a substituted aniline derivative. The presence of a fluorine atom, a trifluoromethyl group, and an N-methyl group on the aniline ring imparts unique electronic and conformational properties. These features are of significant interest in medicinal chemistry for tuning parameters such as lipophilicity, metabolic stability, and binding affinity. The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for various applications. A thorough spectroscopic characterization is paramount for confirming its chemical identity, purity, and for understanding its behavior in subsequent chemical transformations.
Molecular Structure and Spectroscopic Overview
The structural features of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride directly influence its spectroscopic signatures. The protonation of the nitrogen atom in the hydrochloride salt is a key consideration in the interpretation of its NMR and IR spectra.
Caption: Molecular structure of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of the IR spectrum of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride reveals key vibrational modes.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
A small amount of the solid 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is placed directly on the diamond crystal of an ATR-FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹.
Caption: Workflow for obtaining an ATR-FTIR spectrum.
Spectral Interpretation
The IR spectrum of the hydrochloride salt is expected to show significant differences from its free base precursor, primarily in the N-H stretching region.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Appearance |
| ~2400-2800 | N⁺-H stretch | Ammonium salt | Broad, strong |
| ~1600-1580 | C=C stretch | Aromatic ring | Medium to strong |
| ~1450-1400 | C=C stretch | Aromatic ring | Medium to strong |
| ~1320-1280 | C-N stretch | Aryl amine | Medium |
| ~1300-1100 | C-F stretch | Trifluoromethyl group | Strong, broad |
| ~1150-1050 | C-F stretch | Aryl fluoride | Strong |
Expertise & Experience: The broad and low-frequency N⁺-H stretching band is a hallmark of amine salt formation, distinguishing it from the sharper, higher frequency N-H stretch of a free secondary amine. The strong absorptions from the C-F bonds of both the trifluoromethyl group and the aromatic fluoride are expected to be prominent features of the spectrum. The IR spectrum of the related compound, aniline hydrochloride, shows a broad absorption in the 2600-3000 cm⁻¹ region, which is characteristic of the anilinium ion.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Experimental Protocol: NMR Sample Preparation and Acquisition
The compound is dissolved in a deuterated solvent, typically DMSO-d₆ or D₂O, to a concentration of 5-10 mg/mL. Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR. Spectra are recorded on a 400 MHz or higher field NMR spectrometer.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show distinct signals for the aromatic protons, the N-methyl protons, and the N-H proton. The chemical shifts and coupling patterns are crucial for structural assignment.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad singlet | 1H | N⁺-H |
| ~7.8-8.0 | Multiplet | 1H | Ar-H |
| ~7.6-7.8 | Multiplet | 1H | Ar-H |
| ~7.4-7.6 | Multiplet | 1H | Ar-H |
| ~3.0 | Singlet | 3H | N-CH₃ |
Trustworthiness: The downfield shift of the N⁺-H proton is a direct consequence of the deshielding effect of the positive charge on the nitrogen atom. The exact chemical shifts of the aromatic protons will be influenced by the combined electronic effects of the fluorine, trifluoromethyl, and N-methylammonium groups. The splitting patterns will arise from proton-proton and proton-fluorine couplings. For comparison, the aromatic protons of the precursor, 4-Fluoro-3-(trifluoromethyl)aniline, appear in the range of 6.7-7.0 ppm in CDCl₃.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The signals will be influenced by the electronegativity of the attached atoms and the overall electronic structure.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~150-160 (d, ¹JCF) | C-F |
| ~130-140 | C-N |
| ~120-130 (q, ¹JCF) | CF₃ |
| ~115-125 | Aromatic CH |
| ~110-120 (d, ²JCF) | Aromatic CH |
| ~30-35 | N-CH₃ |
Authoritative Grounding: The carbon attached to the fluorine will appear as a doublet due to one-bond C-F coupling. The trifluoromethyl carbon will appear as a quartet due to one-bond C-F coupling. The chemical shifts are estimated based on data for similar substituted anilines. The ¹³C NMR spectrum of 4-Fluoro-3-(trifluoromethyl)aniline shows aromatic carbons in the range of 115-155 ppm.[3]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The spectrum will show two distinct signals for the two different fluorine environments.
Predicted ¹⁹F NMR Data (referenced to CFCl₃):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -60 to -65 | Singlet | CF₃ |
| ~ -110 to -120 | Multiplet | Ar-F |
Expertise & Experience: The chemical shift of the CF₃ group is typically found in this region. The aromatic fluorine signal will be a multiplet due to coupling with the neighboring aromatic protons. The precise chemical shifts can be influenced by the solvent and the protonation state of the nitrogen.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a suitable technique for analyzing the hydrochloride salt.
Experimental Protocol: ESI-MS
The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the ESI source of a mass spectrometer. The data is acquired in positive ion mode.
Caption: Workflow for obtaining an ESI-MS spectrum.
Spectral Interpretation
The mass spectrum will show the molecular ion of the free base, [M+H]⁺, as the hydrochloride salt will dissociate in the ESI source.
| m/z | Ion |
| 194.06 | [M+H]⁺ of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline |
Trustworthiness: The expected exact mass of the free base, C₈H₇F₄N, is 193.0514. The protonated molecule [C₈H₈F₄N]⁺ would have an m/z of 194.0593. The observed mass will confirm the elemental composition of the molecule. Fragmentation patterns can provide further structural information, with common losses including the methyl group or parts of the trifluoromethyl group.
Conclusion
The comprehensive spectroscopic analysis of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride using IR, NMR (¹H, ¹³C, ¹⁹F), and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. The data presented in this guide, including predicted spectral values based on analogous compounds, serves as a valuable reference for researchers working with this important chemical intermediate. The protocols and interpretations outlined herein are designed to ensure scientific integrity and provide a solid foundation for its application in further research and development.
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NIST Chemistry WebBook. Aniline hydrochloride. Available from: [Link]
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An In-Depth Technical Guide to 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Hydrochloride Derivatives and Analogs
Executive Summary
The 4-fluoro-3-(trifluoromethyl)aniline scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of targeted therapeutics. The strategic incorporation of fluorine, a trifluoromethyl (CF3) group, and N-alkylation on an aniline core creates a unique combination of physicochemical properties that are highly advantageous for drug development. This guide provides an in-depth analysis of this molecular framework, intended for researchers, medicinal chemists, and drug development professionals. We will explore the fundamental rationale behind the scaffold's efficacy, detail robust synthetic methodologies, and discuss its application in contemporary drug discovery, grounding all claims in authoritative scientific literature.
The Molecular Rationale: Deconstructing a Privileged Scaffold
The utility of the 4-fluoro-N-methyl-3-(trifluoromethyl)aniline scaffold is not accidental; it is the result of the synergistic interplay between its constituent functional groups. Understanding these individual contributions is critical to appreciating its value in modulating biological activity and pharmacokinetic profiles.
The Trifluoromethyl Group: The "Super-Methyl"
The trifluoromethyl (CF3) group is an indispensable tool in the medicinal chemist's arsenal.[1] Its profound impact stems from a unique combination of steric and electronic properties:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1][2] This makes the CF3 group highly resistant to enzymatic degradation, particularly by cytochrome P450 enzymes, which are common sites of drug metabolism. Replacing a metabolically vulnerable methyl or hydrogen group with a CF3 moiety is a well-established strategy to increase a drug's half-life and reduce clearance.[1][2]
-
Lipophilicity and Permeability: The CF3 group is significantly lipophilic, which can enhance a molecule's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[2][3] This property is crucial for ensuring a drug candidate can reach its biological target effectively.
-
Binding Affinity: The steric bulk and unique electronic nature of the CF3 group can lead to enhanced binding affinity for a target protein. It can participate in favorable van der Waals, dipole-dipole, and even halogen bonding interactions within a receptor's binding pocket.[1][4] For example, in the selective COX-2 inhibitor Celecoxib, the trifluoromethyl group is essential for its potent and selective activity.[1]
-
Electronic Modulation: As a powerful electron-withdrawing group, the CF3 substituent can significantly alter the electronic distribution of the aromatic ring, which can modulate the pKa of the aniline nitrogen and influence key interactions with biological targets.[3][4]
The 4-Fluoro Substituent: A Subtle but Powerful Modulator
The fluorine atom at the 4-position, while less sterically demanding than the CF3 group, plays a crucial role:
-
Metabolic Blocking: A common route of metabolism for aromatic rings is para-hydroxylation. Placing a fluorine atom at this position effectively blocks this metabolic pathway, further enhancing the compound's metabolic stability and in vivo half-life.[5][6]
-
Tuning Basicity: The electronegativity of the fluorine atom influences the basicity (pKa) of the aniline nitrogen. This modulation can be critical for optimizing a drug's solubility, cell permeability, and binding affinity to its target, as ionic interactions are often key to drug-receptor binding.[5]
The N-Methyl Group: Fine-Tuning for Potency and Pharmacokinetics
The methylation of the aniline nitrogen introduces another layer of control over the molecule's properties. The transition from a primary amine (–NH₂) to a secondary amine (–NHCH₃) has several important consequences:
-
Altered Lipophilicity and Solubility: N-methylation generally increases lipophilicity, which can affect absorption and distribution.
-
Hydrogen Bonding: A primary amine can donate two hydrogen bonds, whereas a secondary amine can only donate one. This difference is critical in defining the specific interactions a molecule can form with its biological target.
-
Receptor Fit: The methyl group can occupy a small hydrophobic pocket within the target's binding site, potentially increasing binding affinity and selectivity.
Synthesis and Methodologies
The successful synthesis of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride and its derivatives relies on a logical, multi-step approach. The process begins with the synthesis of the core aniline precursor, followed by selective N-methylation and subsequent salt formation for improved stability and handling.
General Synthetic Workflow
The overall pathway involves the formation of the core aniline, N-methylation, and final conversion to the hydrochloride salt.
Caption: General synthetic workflow for 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline HCl.
Protocol: Synthesis of the Core Precursor (4-Fluoro-3-(trifluoromethyl)aniline)
The most common and reliable method for synthesizing anilines is the reduction of the corresponding nitro compound.[7]
-
Materials: 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene, Iron powder, Hydrochloric acid, Water, Diethyl ether.
-
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add water, iron powder, and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to approximately 70-80 °C with vigorous stirring.
-
Add the 4-fluoro-1-nitro-2-(trifluoromethyl)benzene dropwise via an addition funnel. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, maintain the reflux for 1-2 hours until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous slurry with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-fluoro-3-(trifluoromethyl)aniline. The product can be purified further by column chromatography or distillation if necessary.[7]
-
Protocol: Selective N-Methylation of 4-Fluoro-3-(trifluoromethyl)aniline
Selective mono-N-methylation can be challenging due to the potential for over-methylation to the N,N-dimethyl analog. Reductive amination offers a high-yield, controllable method.
-
Materials: 4-Fluoro-3-(trifluoromethyl)aniline, Formaldehyde (37% aqueous solution), Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM), Saturated sodium bicarbonate solution.
-
Step-by-Step Methodology:
-
Dissolve 4-fluoro-3-(trifluoromethyl)aniline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Add aqueous formaldehyde (1.1 eq) to the solution and stir vigorously at room temperature for 1 hour to form the intermediate imine/hemiaminal.
-
In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture. Note: The reaction may effervesce slightly.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 4-fluoro-N-methyl-3-(trifluoromethyl)aniline as the free base.
-
Protocol: Hydrochloride Salt Formation
Conversion to the hydrochloride salt enhances stability, improves the melting point, and often increases aqueous solubility.[8]
-
Materials: 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline, Diethyl ether (anhydrous), 2M HCl solution in diethyl ether.
-
Step-by-Step Methodology:
-
Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.
-
While stirring, slowly add a 2M solution of HCl in diethyl ether (1.1 eq) dropwise.
-
A white precipitate of the hydrochloride salt will form immediately.
-
Continue stirring for 30 minutes at room temperature to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under vacuum.
-
Applications in Drug Discovery
The 4-fluoro-3-(trifluoromethyl)aniline scaffold is a key component in a variety of biologically active molecules. Its derivatives are frequently investigated as inhibitors of kinases, modulators of ion channels, and ligands for various receptors.
Role in Kinase Inhibition
Many FDA-approved kinase inhibitors utilize a substituted aniline scaffold to interact with the hinge region of the kinase ATP-binding pocket. The trifluoromethylphenyl moiety is particularly effective. For instance, the drug Sorafenib, a multi-kinase inhibitor used to treat cancer, contains a 4-chloro-3-(trifluoromethyl)phenyl group that is structurally and electronically very similar to the scaffold discussed herein.[9] This highlights the utility of this substitution pattern in designing potent enzyme inhibitors.
Caption: Inhibition of a signaling pathway by a trifluoromethylaniline-based drug.
Ligands for Neurological Targets
Derivatives of trifluoromethylaniline have been explored as high-affinity ligands for targets in the central nervous system, such as the N-Methyl-D-aspartate (NMDA) receptor.[10] The properties conferred by the fluoro and trifluoromethyl groups, particularly enhanced lipophilicity and metabolic stability, are advantageous for creating CNS-penetrant drugs to treat conditions like epilepsy or Alzheimer's disease.[3][10]
Physicochemical Data Comparison
To illustrate the impact of the key functional groups, the table below summarizes key properties of the core molecule and its precursors.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index |
| 4-Fluoro-3-(trifluoromethyl)aniline | C₇H₅F₄N | 179.11 | 207-208 | 1.466 (20°C) |
| 4-Methyl-3-(trifluoromethyl)aniline | C₈H₈F₃N | 175.15 | 204 | 1.490 (20°C) |
| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | 187-188 | ~1.48 |
Data sourced from PubChem and commercial supplier databases.[11][12][13]
Conclusion and Future Perspectives
The 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride scaffold is a testament to the power of strategic fluorination in modern drug design. The combination of a metabolically robust CF3 group, a pKa-modulating and metabolism-blocking fluorine atom, and a target-tuning N-methyl group provides a powerful platform for developing potent, selective, and pharmacokinetically sound drug candidates. The synthetic routes to this core and its derivatives are well-established, allowing for extensive Structure-Activity Relationship (SAR) studies.
Future research will likely focus on incorporating this privileged scaffold into novel molecular architectures to address a wider range of biological targets. The development of more efficient and greener synthetic methodologies, particularly for selective N-alkylation, will continue to be an area of interest. As our understanding of drug-receptor interactions deepens, the rational design of new derivatives based on this versatile and highly effective framework will undoubtedly lead to the next generation of innovative therapeutics.
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A Keystone Building Block for Modern Drug Discovery: Potential Research Applications of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Hydrochloride
Foreword: The Strategic Value of Fluorinated Scaffolds
In the landscape of contemporary medicinal chemistry, the judicious incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine and trifluoromethyl (CF3) moieties—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—are invaluable tools for optimizing lead compounds into viable drug candidates.[1][2][3] This guide delves into the potential research applications of a strategically designed, yet underexplored, chemical entity: 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride . By dissecting its structural components and drawing upon established principles of medicinal chemistry, we will illuminate its promise as a versatile building block for the synthesis of novel therapeutics across a spectrum of disease areas.
Molecular Architecture and Physicochemical Rationale
The therapeutic potential of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is rooted in its distinct molecular architecture. Each functional group contributes to a profile that is highly desirable for modern drug discovery programs.
-
The Trifluoromethylated Aniline Core: The trifluoromethyl group is a potent electron-withdrawing moiety that significantly impacts the electronic properties of the aniline ring.[4][5] This electronic modulation can enhance the binding affinity of derivative compounds to their biological targets.[4] Furthermore, the CF3 group is known to improve metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the half-life of a drug.[2][5] Its lipophilicity also aids in membrane permeability, a critical factor for bioavailability.[3][4]
-
The Ortho-Fluoro Substituent: The fluorine atom positioned ortho to the trifluoromethyl group further enhances the molecule's desirable properties. Fluorine's high electronegativity can influence the pKa of the aniline nitrogen, impacting its ionization state at physiological pH and potentially fine-tuning its interaction with target proteins.[6] The presence of fluorine can also introduce favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket.[7]
-
The N-Methyl Group: The N-methylation of the aniline nitrogen provides a crucial handle for synthetic diversification while also potentially improving the compound's pharmacokinetic profile. This modification can enhance solubility and may reduce the potential for certain metabolic pathways that target primary amines.
-
The Hydrochloride Salt: The formation of a hydrochloride salt significantly improves the compound's solubility in aqueous media and enhances its stability and handling characteristics, making it an ideal starting material for a variety of chemical transformations.
A summary of the key physicochemical properties of the parent compound, 4-Fluoro-3-(trifluoromethyl)aniline, is presented below. These properties provide a baseline for understanding the characteristics of its N-methylated hydrochloride derivative.
| Property | Value | Reference |
| Molecular Formula | C7H5F4N | [8] |
| Molecular Weight | 179.11 g/mol | [8][9] |
| Boiling Point | 207-208 °C | [8][10] |
| Density | 1.393 g/mL at 25 °C | [8][10] |
| Refractive Index | n20/D 1.466 | [8][10] |
| Storage Temperature | 2-8°C | [8][10] |
Synthetic Strategy: A Proposed Pathway
A plausible and efficient synthesis of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride can be envisioned based on established methodologies for the preparation of similar aniline derivatives.[11] The proposed three-step synthesis, starting from a commercially available precursor, is outlined below.
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An In-Depth Technical Guide to 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is a specialized organic compound with significant potential in the fields of medicinal chemistry and materials science. Its unique trifluoromethyl and fluoro-substituted aniline structure makes it a valuable building block for the synthesis of novel therapeutic agents and high-performance polymers. The trifluoromethyl group can enhance metabolic stability and lipophilicity in drug candidates, while the fluorine atom can modulate electronic properties and binding interactions.[1] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride, with a focus on practical, field-proven insights for researchers.
Physicochemical Properties and Characterization
Table 1: Physicochemical Properties of 4-Fluoro-3-(trifluoromethyl)aniline
| Property | Value | Source |
| Molecular Formula | C₇H₅F₄N | [2] |
| Molecular Weight | 179.11 g/mol | [2] |
| Appearance | Liquid | [2] |
| Boiling Point | 207-208 °C | [2] |
| Density | 1.393 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.466 | [2] |
Upon N-methylation and conversion to the hydrochloride salt, the molecular weight will increase, and the physical state is likely to change from a liquid to a solid, with increased water solubility.
Spectroscopic Analysis
The structural confirmation of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline and its hydrochloride salt would rely on standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of a new singlet or doublet in the aliphatic region (around 2.8-3.2 ppm) corresponding to the N-methyl group would be a key indicator of successful methylation. The aromatic protons will show characteristic splitting patterns influenced by the fluorine and trifluoromethyl substituents.
-
¹³C NMR: A new carbon signal for the methyl group will be observed. The chemical shifts of the aromatic carbons will also be affected by N-methylation.
-
¹⁹F NMR: Two distinct signals are expected, one for the aromatic fluorine and another for the trifluoromethyl group.
-
-
Infrared (IR) Spectroscopy: The N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹) in the starting material will be replaced by a secondary amine N-H stretch (if the free base is analyzed) or will be absent in the tertiary amine if over-methylation occurs. The hydrochloride salt will show a broad absorption due to the N-H⁺ stretch.
-
Mass Spectrometry (MS): The molecular ion peak will confirm the molecular weight of the N-methylated product.
Synthesis of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Hydrochloride
A plausible and efficient synthetic route to the target compound involves a two-step process starting from the commercially available 4-Fluoro-3-(trifluoromethyl)aniline:
-
N-methylation: Reductive amination offers a selective and high-yielding method for mono-N-methylation of anilines.[3]
-
Hydrochloride Salt Formation: A straightforward acid-base reaction with hydrochloric acid.[4]
Caption: Proposed synthetic workflow for 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride.
Experimental Protocol: N-methylation via Reductive Amination
This protocol is a representative procedure based on established methods for the reductive amination of anilines.[5]
Materials:
-
4-Fluoro-3-(trifluoromethyl)aniline
-
Formaldehyde (37% aqueous solution)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-Fluoro-3-(trifluoromethyl)aniline (1 equivalent) in methanol.
-
Add aqueous formaldehyde (1.1 equivalents) to the solution and stir at room temperature for 1 hour to form the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline.
-
Purify the product by column chromatography on silica gel if necessary.
Experimental Protocol: Hydrochloride Salt Formation
This protocol is a standard procedure for the preparation of aniline hydrochlorides.[6][7]
Materials:
-
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline
-
Anhydrous diethyl ether or dichloromethane
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether)
Procedure:
-
Dissolve the purified 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline in a minimal amount of anhydrous diethyl ether or dichloromethane.
-
Slowly add a stoichiometric amount of hydrochloric acid with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to obtain 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride.
Applications in Research and Development
Substituted anilines, particularly those containing trifluoromethyl groups, are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][8]
-
Medicinal Chemistry: The trifluoromethyl group is a common feature in many FDA-approved drugs due to its ability to enhance metabolic stability, binding affinity, and bioavailability.[8][9] The N-methylaniline scaffold is also present in numerous bioactive molecules. Therefore, 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is a promising starting material for the synthesis of novel drug candidates targeting a wide range of diseases.
-
Materials Science: Fluorinated anilines are used in the synthesis of high-performance polymers with enhanced thermal stability, chemical resistance, and specific optical properties. 4-Fluoro-3-(trifluoromethyl)aniline has been used in the synthesis of rod-coil block copolymers.[2] The N-methylated derivative could be explored for similar applications in advanced materials.
Safety and Handling
Based on the hazard information for the parent compound, 4-Fluoro-3-(trifluoromethyl)aniline, the N-methylated derivative and its hydrochloride salt should be handled with care.[10]
Table 2: GHS Hazard Statements for 4-Fluoro-3-(trifluoromethyl)aniline
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, a respirator may be necessary.
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is a valuable, albeit not widely documented, chemical intermediate. This guide has provided a comprehensive overview of its likely properties, a plausible and detailed synthetic route, and its potential applications based on the known chemistry of its structural analogs. By leveraging established synthetic methodologies such as reductive amination and standard salt formation techniques, researchers can access this compound for the development of novel pharmaceuticals and advanced materials. As with all chemical research, proper safety precautions are paramount when handling this and related compounds.
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PubChem. 4-Fluoro-3-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
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ACS Publications. Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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Organic Syntheses. Aniline Hydrochloride. [Link]
-
YouTube. Making Aniline HCl. [Link]
-
ACS Publications. One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. [Link]
- Google Patents.
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-
RSC Publishing. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
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ResearchGate. Reductive methylation by aqueous formaldehyde and zinc a. [Link]
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MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
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ResearchGate. Does anyone have any literature or procedure for the preparation of aniline hydrochloride? [Link]
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-
Springer Nature. Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. [Link]
-
ACS Publications. N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. [Link]
-
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Methodological & Application
Application Notes and Experimental Protocols: 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride (CAS No. 1187386-25-9). This guide is structured to provide not only procedural steps but also the scientific rationale behind these protocols. We will cover the physicochemical properties, safety and handling, and potential synthetic applications of this versatile fluorinated aniline derivative. The protocols detailed herein are based on established chemical principles governing the reactivity of aromatic amines and are designed to serve as a robust starting point for synthetic applications.
Introduction: A Versatile Fluorinated Building Block
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is a substituted aniline derivative that serves as a valuable intermediate in organic synthesis. The presence of fluorine and trifluoromethyl groups on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it an attractive building block in the design of novel pharmaceuticals and agrochemicals. The hydrochloride salt form offers improved stability and handling characteristics compared to the free base.
The core reactivity of this compound is centered around the secondary amine, which can participate in a variety of chemical transformations. The electron-withdrawing nature of the trifluoromethyl group and the fluorine atom deactivates the aromatic ring towards electrophilic substitution, while also influencing the regioselectivity of such reactions.
Physicochemical Properties and Data
While specific experimental data for the hydrochloride salt is not extensively published, the properties of the parent compound, 4-Fluoro-3-(trifluoromethyl)aniline, provide a strong basis for its characterization.[1][2]
| Property | Value (for parent aniline) | Reference |
| Molecular Formula | C₈H₇F₄N·HCl | N/A |
| Molecular Weight | 229.60 g/mol | N/A |
| Boiling Point | 207-208 °C | [1] |
| Density | 1.393 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.466 | [1] |
| Flash Point | 92 °C |
Safety, Handling, and Storage
3.1. Hazard Identification
Based on the safety data for closely related aniline derivatives, 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride should be handled as a hazardous substance.[3][4][5][6] The primary hazards are associated with:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][6]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][7]
-
Respiratory Irritation: May cause respiratory irritation.[3][6]
3.2. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[7]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[7]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if working outside of a fume hood or with poor ventilation.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
3.3. Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][6] Avoid contact with skin, eyes, and clothing.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[4] Recommended storage temperature is 2-8°C.[6]
Representative Synthetic Applications & Protocols
The synthetic utility of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride stems from the reactivity of the secondary aniline functional group. The following protocols are representative examples of its application as a synthetic intermediate.
4.1. General Workflow for Utilization
The hydrochloride salt is generally stable but may need to be converted to the free base for certain reactions. This can be achieved by neutralization with a suitable base.
Sources
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Application Note: 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Hydrochloride as a Privileged Scaffold in Modern Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1][2][3] The title compound, 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride, represents a highly valuable and versatile building block for medicinal chemists. Its structure is adorned with three key motifs—a trifluoromethyl (CF3) group, a fluorine atom, and an N-methylaniline core—that synergistically impart advantageous physicochemical and pharmacological properties to target molecules.
The trifluoromethyl group is a powerful modulator of a molecule's profile, known to enhance metabolic stability, increase lipophilicity, and improve binding affinity through strong electrostatic interactions.[1][4] It often serves as a bioisostere for groups like chlorine but with a significantly different electronic footprint.[4] The adjacent fluorine atom further fine-tunes the electronic environment, impacting the basicity (pKa) of the aniline nitrogen and potentially forming crucial hydrogen bonds or other orthogonal interactions within a biological target's active site.[2] The N-methyl group provides a handle to explore steric boundaries within a binding pocket and can block N-dealkylation, a common metabolic pathway. This application note will detail the strategic use of this compound, focusing on its role in the synthesis of kinase inhibitors and providing a robust protocol for its application in a key synthetic transformation.
Physicochemical Profile and Strategic Advantages
The unique substitution pattern of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride makes it an attractive starting material for library synthesis and lead optimization campaigns.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₈H₈F₄N · HCl | |
| CAS Number | 1187386-25-9 | Unique identifier for the hydrochloride salt.[5] |
| Trifluoromethyl Group | -CF₃ | Enhances metabolic stability by blocking oxidative metabolism; increases lipophilicity (Hansch π = +0.88), aiding membrane permeability; acts as a strong electron-withdrawing group.[4] |
| Fluoro Group | -F | Modulates the pKa of the aniline nitrogen, influencing its role as a hydrogen bond donor/acceptor; can improve binding affinity and block metabolic hotspots.[2] |
| N-Methylaniline Core | -NH(CH₃) | Provides a vector for further functionalization and can improve selectivity and potency by occupying specific regions of a target's binding site. |
The combined electron-withdrawing nature of the fluoro and trifluoromethyl groups significantly lowers the pKa of the aniline nitrogen compared to aniline itself, which can be critical for optimizing interactions in the often acidic tumor microenvironment or within the hinge region of protein kinases.
Application Focus: Synthesis of Kinase Inhibitors
Substituted anilines are a foundational component of numerous Type I and Type II kinase inhibitors, which are a class of targeted therapeutics that have revolutionized cancer treatment.[6][7][8] The aniline moiety typically forms one or more critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[6] 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline is an ideal building block for creating potent and selective inhibitors. Its structure is incorporated into advanced intermediates for various targeted therapies.
The workflow for utilizing this reagent typically involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to couple the aniline with a heterocyclic core (e.g., a pyrimidine, quinazoline, or pyridine).[9][10][11] This reaction is one of the most powerful and versatile methods for forming C–N bonds in modern organic synthesis.[9][10]
Detailed Protocol: Buchwald-Hartwig Amination
This protocol describes a representative palladium-catalyzed cross-coupling of the free aniline with a model aryl bromide. The Buchwald-Hartwig amination is a robust method for creating the crucial C(aryl)-N bond.[9][10][12] The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[13]
Reaction Scheme:
(4-Fluoro-N-methyl-3-(trifluoromethyl)phenyl)amine + Aryl-Br → N-(Aryl)-4-fluoro-N-methyl-3-(trifluoromethyl)aniline
Materials & Reagents:
| Reagent | MW | Amount (mmol) | Equivalents |
| 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline | 193.13 | 1.0 | 1.0 |
| 1-Bromo-4-methoxybenzene | 187.04 | 1.1 | 1.1 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.02 | 0.02 |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 0.05 | 0.05 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Step-by-Step Procedure:
-
Reagent Preparation: The title compound is a hydrochloride salt. To use it in the coupling reaction, the free aniline must first be liberated. This is typically achieved by dissolving the salt in a suitable organic solvent (e.g., ethyl acetate) and washing with a mild aqueous base like sodium bicarbonate solution. The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the free aniline as an oil. For this protocol, we assume the use of the pre-liberated free base.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (23.8 mg, 0.05 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Addition of Reactants: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (5 mL) via syringe. Stir the resulting mixture for 5 minutes at room temperature.
-
Add 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline (193 mg, 1.0 mmol) followed by 1-bromo-4-methoxybenzene (206 mg, 1.1 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 5-20% ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
Conclusion
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is a privileged building block in medicinal chemistry, offering a pre-packaged combination of features known to enhance the drug-like properties of small molecules.[4][14] Its strategic deployment, particularly through robust and reliable methods like the Buchwald-Hartwig amination, enables the efficient synthesis of complex molecular architectures, most notably in the field of kinase inhibitors. The protocols and insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge to effectively leverage this versatile reagent in their discovery programs.
References
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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-
IntechOpen. (2023). Synthetic Methods for Primary Anilines. [Link]
-
ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
ResearchGate. (n.d.). Examples of difluoromethyl use in kinase inhibitors (4,5). [Link]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
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ResearchGate. (n.d.). Buchwald‐Hartwig amination of aryl halides with substituted anilines. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Wikipedia. (n.d.). 4-(Trifluoromethyl)aniline. [Link]
-
PubChem. (n.d.). 4-Fluoro-3-(trifluoromethyl)aniline. [Link]
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PubMed Central. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]
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PubMed. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. [Link]
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Application Note: Comprehensive NMR Analysis of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Hydrochloride
Abstract
This guide provides a detailed framework for the comprehensive nuclear magnetic resonance (NMR) analysis of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride, a key building block in modern medicinal chemistry. The strategic incorporation of fluorine and trifluoromethyl groups into pharmaceutical candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] Consequently, unambiguous structural verification and purity assessment are critical. This document outlines optimized protocols for sample preparation and data acquisition using one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC) NMR techniques. We delve into the causality behind experimental choices and provide a detailed interpretation of the spectral data, establishing a self-validating system for the complete structural elucidation of this complex aniline derivative.
Introduction and Scientific Context
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline is a substituted aniline derivative of significant interest in drug discovery and agrochemical development.[4] The molecule incorporates two distinct fluorine-containing moieties: a single fluorine atom and a trifluoromethyl (-CF₃) group on the aromatic ring. The -CF₃ group, often considered a "super-methyl" group, is a strong electron-withdrawing group that can increase a molecule's metabolic stability and membrane permeability.[1] The additional fluorine atom further modulates the electronic properties and potential intermolecular interactions of the compound.
Given these subtleties, a multi-faceted NMR approach is not just beneficial but essential for unequivocal structure confirmation. This guide provides the protocols and interpretive logic required to leverage the full power of modern NMR spectroscopy for this task.
Molecular Structure:
Diagram 2: Correlation logic for 2D COSY and HSQC experiments.
-
COSY Analysis: A strong cross-peak will be observed between H-5 and H-6 due to their three-bond (³JHH) coupling. A much weaker cross-peak may be visible between H-2 and H-6, confirming their four-bond (⁴JHH) meta-relationship. This establishes the connectivity of the aromatic protons.
-
HSQC Analysis: This experiment serves as the final arbiter for assignments. It will show direct, one-bond correlations between H-2 and C-2, H-5 and C-5, H-6 and C-6, and the N-methyl protons and the N-methyl carbon. This allows the proton assignments from the ¹H and COSY spectra to be transferred directly to the carbon skeleton.
Conclusion
The structural elucidation of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is achieved through a systematic and multi-pronged NMR strategy. By integrating ¹H, ¹³C, and ¹⁹F NMR with 2D COSY and HSQC experiments, every proton and carbon in the molecule can be unambiguously assigned. This rigorous, self-validating workflow provides the high-confidence data essential for researchers in drug development and chemical synthesis, ensuring the structural integrity of this vital chemical intermediate.
References
- National Center for Biotechnology Information (2024). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PubChem.
- Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317.
- Warr, A. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3753–3761.
- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.
- Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.
- National Center for Biotechnology Information (2024). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PubChem.
- Dakenchem. (n.d.). The Power of Fluorine: Accelerating Innovation with Trifluoromethylated Anilines.
- University of Ottawa. (n.d.). How to make an NMR sample.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
- Chem-Impex. (n.d.). 4-(Trifluoromethyl)aniline.
- ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC??.
- Engelsen, S. B., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15, 413.
- Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(8), 2825–2853.
- Hossain, S., & Ganesan, A. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(2), 249.
- Yuan, T. Q., et al. (2016). Elucidating Tricin-Lignin Structures: Assigning Correlations in HSQC Spectra of Monocot Lignins. Molecules, 21(11), 1546.
Sources
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- 4. chemimpex.com [chemimpex.com]
A Validated RP-HPLC Method for Purity Determination and Impurity Profiling of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Hydrochloride
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride. This compound is a critical intermediate in pharmaceutical synthesis, where its purity directly impacts the quality and safety of the final active pharmaceutical ingredient (API). The described method is designed for precision and accuracy in a quality control environment, leveraging a C18 stationary phase with a gradient elution of a buffered mobile phase and a photodiode array (PDA) detector. The causality behind the selection of each method parameter is thoroughly explained. Furthermore, this document provides a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is fit for its intended purpose.[1][2]
Introduction and Scientific Rationale
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is a substituted aniline derivative. The presence of fluoro- and trifluoromethyl- groups significantly influences its chemical properties, making it a valuable building block in medicinal chemistry. The analysis of impurities in such intermediates is a critical aspect of drug development and manufacturing, as impurities can affect the efficacy, safety, and stability of the final drug product.[3][4] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and selectivity.[5]
The development of a reliable HPLC method for impurity profiling requires a systematic approach.[6] Reversed-phase chromatography is the chosen mode due to the non-polar nature of the analyte's core structure. The selection of a C18 column provides a hydrophobic stationary phase suitable for retaining the aniline derivative, while a buffered mobile phase is essential for controlling the ionization state of the secondary amine, thereby ensuring sharp, symmetrical peaks. A gradient elution strategy is employed to ensure the separation of the main component from potential impurities that may possess a wide range of polarities.[7] This note provides not only a method but also the scientific justification for the protocol, empowering researchers to adapt and troubleshoot the method effectively.
Experimental Protocol
Materials and Reagents
-
Reference Standard: 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride (Purity ≥ 99.5%).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm).
-
Buffers: Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade), Phosphoric Acid (85%, Analytical Grade).
Instrumentation
A standard HPLC system equipped with the following components is recommended:
-
Quaternary or Binary Gradient Pump
-
Degasser
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
Photodiode Array (PDA) Detector
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) in Water, pH adjusted to 3.0 with Phosphoric Acid. Filtered and degassed. |
| Mobile Phase B | Acetonitrile. Filtered and degassed. |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30% to 85% B; 25-30 min: 85% B; 30.1-35 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | Photodiode Array (PDA) |
| Detection Wavelength | 245 nm (Monitor 200-400 nm for peak purity) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Rationale for Method Parameter Selection
-
Column: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for the aromatic ring of the analyte. The 150 mm length and 3.5 µm particle size provide a good balance between resolution and analysis time.
-
Mobile Phase pH: The analyte is a hydrochloride salt of a secondary amine. Maintaining a pH of 3.0 ensures the amine group is consistently protonated (as -NH₂⁺-), which prevents peak tailing that can occur from interactions between a free amine and residual silanols on the silica support.[7]
-
Gradient: A gradient elution is essential for impurity profiling.[6] It starts with a higher aqueous content to retain and resolve any polar impurities, then gradually increases the organic content to elute the main analyte and any non-polar impurities within a reasonable timeframe.
-
Temperature Control: Maintaining a constant column temperature of 35 °C ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
-
PDA Detection: A PDA detector is crucial for determining the optimal detection wavelength (λmax ≈ 245 nm for this class of compounds) and for assessing peak purity, which is a key component of a stability-indicating method.
Preparation of Solutions
-
Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution, using the sample to be tested.
Method Validation Protocol (ICH Q2(R1))
The developed method must be validated to demonstrate its suitability for the intended purpose.[1][8] The following parameters should be assessed.
System Suitability
Before any analysis, the chromatographic system's performance must be verified.
-
Inject the Standard Solution five times.
-
Evaluate the results against the criteria in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 1.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity (Stress Studies)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol: Subject the sample solution to forced degradation under the following conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Dry heat at 105 °C for 48 hours.
-
Photolytic: Expose to UV light (254 nm) for 48 hours.
-
-
Analysis: Analyze the stressed samples alongside an unstressed sample. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0) and the peak purity analysis (via PDA) of the main peak passes.
Linearity
-
Protocol: Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the nominal test concentration (e.g., 0.005 to 0.75 mg/mL).
-
Analysis: Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Spike a placebo or a known sample with the reference standard at three different concentration levels (e.g., 50%, 100%, and 150% of the test concentration). Prepare each level in triplicate.
-
Analysis: Calculate the percentage recovery of the added standard.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-assay): Analyze six independent preparations of the same sample on the same day, with the same analyst and instrument. The %RSD of the purity results should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The %RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the linearity curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Confirmation: The LOQ should be confirmed by analyzing a standard at this concentration and ensuring the accuracy and precision meet acceptable criteria.
Robustness
-
Protocol: Intentionally make small variations to the method parameters and assess the impact on the results.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units)
-
-
Analysis: The system suitability parameters should still be met, and the purity results should not be significantly affected.
Data Visualization and Workflow
A clear workflow ensures consistency and minimizes errors during analysis.
Caption: General workflow for HPLC purity analysis.
The validation process itself is an interconnected system of experiments designed to build confidence in the method's performance.
Caption: Interrelationship of ICH Q2(R1) validation parameters.
Conclusion
The RP-HPLC method presented in this application note is a highly specific, precise, and accurate tool for determining the purity of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride. The detailed protocol for both the analysis and the subsequent validation based on ICH Q2(R1) guidelines provides a comprehensive framework for implementation in a regulated pharmaceutical quality control laboratory. By understanding the scientific rationale behind the method parameters, analysts can ensure robust and reliable data, contributing to the overall quality assurance of pharmaceutical manufacturing processes.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (November 2005). [Link][1][9]
-
ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link][4]
-
LCGC International. Method Development for Drug Impurity Profiling: Part 1. [Link][7]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (September 2021). [Link][2]
-
International Council for Harmonisation. Quality Guidelines. [Link][9]
-
Veeprho. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (August 2024). [Link][5]
-
American Pharmaceutical Review. A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (December 2010). [Link][6]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (April 2024). [Link][10]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link][8]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
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- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. starodub.nl [starodub.nl]
Application Notes and Protocols: Strategic N-Alkylation of 4-Fluoro-3-(trifluoromethyl)aniline
Abstract
This technical guide provides a comprehensive overview of the reaction conditions and strategic considerations for the N-alkylation of 4-fluoro-3-(trifluoromethyl)aniline. This aniline derivative is a critical building block in the synthesis of pharmaceuticals and agrochemicals, owing to its unique electronic properties.[1] However, the very features that make it valuable—strong electron-withdrawing fluoro and trifluoromethyl substituents—significantly deactivate the amine functionality, rendering its N-alkylation a non-trivial synthetic challenge. This document details three primary methodologies: classical nucleophilic substitution, reductive amination, and catalytic alkylation using alcohols. For each method, we dissect the mechanistic rationale, explain the critical role of reagents and reaction parameters, and provide detailed, actionable protocols. The aim is to equip researchers, scientists, and drug development professionals with the expertise to successfully and efficiently synthesize N-alkylated derivatives of this important intermediate.
Introduction: The Challenge of a Deactivated Nucleophile
4-Fluoro-3-(trifluoromethyl)aniline is a cornerstone intermediate in modern synthetic chemistry. Its derivatives are prevalent in a range of biologically active molecules, where the fluorinated motifs can enhance properties like metabolic stability, binding affinity, and lipophilicity.[2] The N-alkylation of this compound is a key transformation for generating molecular diversity and accessing novel chemical entities.
The primary challenge in the N-alkylation of 4-fluoro-3-(trifluoromethyl)aniline lies in the severely diminished nucleophilicity of the nitrogen atom. The combined inductive and resonance effects of the para-fluoro and meta-trifluoromethyl groups withdraw significant electron density from the aromatic ring and, consequently, from the amine group. This electronic deficit makes the lone pair on the nitrogen less available for attacking an electrophilic carbon center, often leading to sluggish or failed reactions under standard conditions.
Therefore, a successful N-alkylation strategy requires a careful and informed selection of reaction conditions designed to overcome this inherent low reactivity. This guide explores the causality behind these experimental choices, providing a framework for rational protocol design and optimization.
Strategic Methodologies for N-Alkylation
Three principal strategies are commonly employed for the N-alkylation of electron-deficient anilines. The choice of method depends on the nature of the desired alkyl group, the required scale, and considerations of chemical compatibility and process greenness.
Method A: Direct Alkylation via Nucleophilic Substitution
This classical approach involves the direct reaction of the aniline with an alkyl halide (or sulfonate). To overcome the low nucleophilicity of the substrate, this method necessitates the use of a base to deprotonate the aniline, generating a more potent anionic nucleophile (an anilide).
Causality Behind Experimental Choices:
-
Alkylating Agent: Reactivity follows the order R-I > R-Br > R-Cl > R-OTs. For a deactivated aniline, more reactive alkyl iodides or bromides are preferred. Primary and benzylic halides are ideal; secondary halides are slower and may lead to elimination byproducts, while tertiary halides are unsuitable.
-
Base: A sufficiently strong, non-nucleophilic base is critical. Weak bases like triethylamine are often ineffective. Stronger inorganic bases such as potassium carbonate (K₂CO₃), caesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK) are common choices. For maximum reactivity, a strong hydride base like sodium hydride (NaH) can be used to irreversibly generate the anilide.
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal as they can solvate the cation of the base without hydrogen bonding to the nucleophile, thus enhancing its reactivity.
-
Temperature: Elevated temperatures (50-120 °C) are typically required to drive the reaction to completion in a reasonable timeframe.
Protocol 2.1: N-Benzylation using Sodium Hydride and Benzyl Bromide
Materials:
-
4-Fluoro-3-(trifluoromethyl)aniline
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-fluoro-3-(trifluoromethyl)aniline (1.0 eq).
-
Dissolve the aniline in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The formation of the sodium anilide should be complete.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and then heat to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired N-benzylated product.
Workflow for Direct Alkylation
Caption: Experimental workflow for direct N-alkylation.
Method B: Reductive Amination
Reductive amination is a highly versatile and reliable method for N-alkylation that proceeds via a two-step, one-pot sequence: the formation of an imine or enamine intermediate from the aniline and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction.[3][4]
Causality Behind Experimental Choices:
-
Carbonyl Partner: Aldehydes are generally more reactive than ketones. The reaction with the deactivated aniline may require mild acid catalysis (e.g., acetic acid) to facilitate the dehydration step leading to the imine.
-
Reducing Agent: The choice of hydride reductant is crucial.
-
Sodium Borohydride (NaBH₄): A mild reductant, effective for pre-formed imines but can also reduce the starting aldehyde if added too early.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): An ideal choice. It is a milder, more selective reductant that is tolerant of slightly acidic conditions, allowing for the simultaneous presence of aniline, aldehyde, and reductant. It selectively reduces the protonated imine as it forms, driving the equilibrium towards the product.
-
Sodium Cyanoborohydride (NaBH₃CN): Effective but highly toxic (releases HCN gas under acidic conditions), making NaBH(OAc)₃ a preferred alternative in most modern applications.
-
-
Solvent: Chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are commonly used, as they are compatible with the reagents and facilitate the reaction.
Protocol 2.2: Reductive Amination with Cyclohexanone
Materials:
-
4-Fluoro-3-(trifluoromethyl)aniline
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (optional, catalytic)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 4-fluoro-3-(trifluoromethyl)aniline (1.0 eq), cyclohexanone (1.2 eq), and DCE (approx. 0.2 M).
-
Add a catalytic amount of acetic acid (0.1 eq), if necessary, to facilitate imine formation. Stir for 30-60 minutes at room temperature.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise to the mixture. The reaction is often mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mechanism of Reductive Amination
Caption: Simplified mechanism of reductive amination.
Method C: Catalytic N-Alkylation with Alcohols
Often referred to as "borrowing hydrogen," this elegant and atom-economical method uses alcohols as alkylating agents, with water as the only byproduct.[3][5] The process relies on a transition-metal catalyst (e.g., based on Ru, Ir, Co) that performs a tandem sequence of dehydrogenation and hydrogenation.[5][6][7]
Causality Behind Experimental Choices:
-
Catalyst: The heart of this transformation. The catalyst must be capable of (a) oxidizing the alcohol to an aldehyde, (b) holding onto the hydrogen, and (c) reducing the in-situ formed imine. Specialized pincer or phosphine-ligated complexes of ruthenium and iridium are common.
-
Alcohol: Primary alcohols are excellent substrates. Secondary alcohols can also be used but may react more slowly.
-
Conditions: These reactions are typically run at elevated temperatures (100-150 °C) in a non-protic solvent like toluene or dioxane to facilitate the catalytic cycle. A base is sometimes required as a co-catalyst.
Protocol 2.3: Ruthenium-Catalyzed Alkylation with Benzyl Alcohol
Materials:
-
4-Fluoro-3-(trifluoromethyl)aniline
-
Benzyl Alcohol
-
Ruthenium Catalyst (e.g., a Shvo or Milstein-type complex, 1-2 mol%)
-
Potassium tert-butoxide (t-BuOK, 10 mol%)
-
Anhydrous Toluene
-
Celite
-
Standard workup and purification reagents
Procedure:
-
In an oven-dried Schlenk tube, combine the Ruthenium catalyst (0.02 eq), t-BuOK (0.1 eq), and 4-fluoro-3-(trifluoromethyl)aniline (1.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (Argon) three times.
-
Add anhydrous toluene and benzyl alcohol (1.5 eq) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.[5]
-
Stir the reaction for 16-24 hours, monitoring by TLC or GC-MS.[5]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.[3]
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography.
"Borrowing Hydrogen" Catalytic Cycle
Caption: The catalytic cycle for N-alkylation with alcohols.
Data and Method Comparison
| Feature | Method A: Direct Alkylation | Method B: Reductive Amination | Method C: Catalytic Alkylation |
| Alkylating Agent | Alkyl Halide (R-X) | Aldehyde / Ketone (R₂C=O) | Alcohol (RCH₂OH) |
| Key Reagent | Strong Base (e.g., NaH) | Hydride Reductant (e.g., NaBH(OAc)₃) | Transition Metal Catalyst (e.g., Ru, Ir) |
| Byproduct | Salt (NaX) | Borate salts, H₂O | Water (H₂O) |
| Temperature | 25 - 120 °C | 25 °C | 100 - 150 °C |
| Pros | Simple concept, widely available reagents. | High functional group tolerance, mild conditions, reliable. | Atom economical, "green" approach. |
| Cons | Can lead to over-alkylation, requires stoichiometric strong base, harsh conditions. | Requires stoichiometric reductant, carbonyl partner may be unstable. | Requires specialized/expensive catalyst, high temperatures. |
Safety Precautions
-
4-Fluoro-3-(trifluoromethyl)aniline: This compound is hazardous. It is toxic if inhaled, harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[8] Always handle in a well-ventilated fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Alkylating Agents: Many alkyl halides (e.g., benzyl bromide) are lachrymators and toxic. Handle with extreme care.
-
Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Never quench with water directly. Use a co-solvent like isopropanol or quench carefully at 0 °C with saturated ammonium chloride.
-
Solvents and Reagents: Handle all organic solvents and reagents according to their specific Safety Data Sheet (SDS) guidelines.
Conclusion
The N-alkylation of the electron-deficient 4-fluoro-3-(trifluoromethyl)aniline requires tailored reaction conditions to overcome its low nucleophilicity. While direct alkylation with halides is feasible with strong bases, reductive amination offers a milder, more versatile, and often higher-yielding alternative for a wide range of alkyl groups. For applications where sustainability and atom economy are paramount, catalytic alkylation with alcohols presents a powerful, modern strategy, albeit one that requires higher temperatures and specialized catalysts. The choice of method should be guided by the specific synthetic target, available resources, and desired process parameters.
References
- Vertex AI Search. (2026). Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline.
-
The Journal of Organic Chemistry. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. ACS Publications. [Link]
-
National Institutes of Health. (n.d.). N-Dealkylation of Amines. PMC. [Link]
-
The Royal Society of Chemistry. (2019). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
-
CONICET. (n.d.). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. [Link]
- Google Patents. (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
-
Organic Letters. (2026). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. ACS Publications. [Link]
-
National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]
-
ResearchGate. (2025). One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
The Journal of Organic Chemistry. (n.d.). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. ACS Publications. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fishersci.com [fishersci.com]
Application Notes & Protocols: 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Hydrochloride as a Versatile Building Block in Medicinal Chemistry
This guide provides an in-depth analysis of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride, a sophisticated building block essential for the synthesis of complex pharmaceutical agents. We will explore its chemical rationale, core reactivity, and provide detailed protocols for its application, with a focus on its role in constructing diaryl urea-based kinase inhibitors.
Executive Overview & Strategic Importance
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is a highly functionalized aniline derivative. Its strategic value in medicinal chemistry stems from the unique combination of its structural features:
-
Trifluoromethyl (CF₃) Group: This powerful electron-withdrawing group significantly impacts the molecule's electronic properties. In a final drug compound, it can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins through specific hydrophobic interactions.
-
Fluorine (F) Atom: The presence of fluorine, a bioisostere for hydrogen, can modulate pKa, improve membrane permeability, and block metabolic pathways at the site of fluorination. It can also form crucial hydrogen bonds with biological targets.
-
N-Methyl Group: The secondary amine functionality offers a distinct reactivity profile compared to a primary aniline. It allows for the construction of specific trisubstituted ureas or other linkages where a proton at that position is not desired, fine-tuning the hydrogen-bonding capabilities of the final molecule.
This building block is particularly crucial for the synthesis of targeted therapeutics, most notably in the field of oncology, where it serves as a key component for molecules that inhibit protein kinases.
Physicochemical Properties & Safety Data
Proper handling and storage are paramount for ensuring experimental success and laboratory safety. The hydrochloride salt form enhances stability and simplifies handling compared to the free base.
| Property | Data |
| Molecular Formula | C₈H₈F₄N · HCl |
| Molecular Weight | 231.61 g/mol |
| Appearance | White to off-white crystalline solid |
| CAS Number | 1187386-25-9[1] |
| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[2][3] |
Hazard & Safety Profile Summary:
Based on data for structurally related compounds, 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride should be handled as a hazardous substance.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2][4][5] Causes skin and serious eye irritation.[2][4][5][6] May cause respiratory irritation.[2][4]
-
Handling Precautions: Use only in a well-ventilated area or under a chemical fume hood.[2][3] Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] Wear protective gloves, protective clothing, eye protection, and face protection.[2][7]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[7] If on skin, wash with plenty of soap and water.[7] If inhaled, remove the person to fresh air.[7] If swallowed, call a poison center or doctor if you feel unwell.[7]
Core Reactivity & Synthetic Rationale
The primary reactive center of this molecule is the N-methylamino group. As a hydrochloride salt, the amine is protonated and non-nucleophilic. To engage in reactions, it must first be neutralized in situ with a suitable base to liberate the free secondary amine.
Caption: General reaction workflow for the hydrochloride salt.
The liberated secondary amine is a potent nucleophile, readily reacting with various electrophiles. Its most significant application lies in the formation of diaryl ureas, a key pharmacophore in many kinase inhibitors.
Application Note: Synthesis of Diaryl Urea Kinase Inhibitors
The diaryl urea moiety is a cornerstone of many Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase. This scaffold typically forms critical hydrogen bonds with the enzyme backbone. Sorafenib, a multi-kinase inhibitor approved for treating certain types of cancer, is a prime example of a drug featuring a diaryl urea core derived from a related aniline.[8][9]
While Sorafenib itself is synthesized from 4-chloro-3-(trifluoromethyl)aniline, the synthetic logic is directly transferable to 4-fluoro-N-methyl-3-(trifluoromethyl)aniline for creating novel analogs with potentially improved properties. The key transformation is the coupling of the aniline with an isocyanate to form the urea linkage.
Caption: Synthesis of a diaryl urea scaffold.
This reaction is highly efficient and forms the central bond in many potent drug candidates. Alternative methods involve using phosgene equivalents like carbonyldiimidazole (CDI) to first activate the aniline, followed by the addition of a second amine partner.[10]
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of a N,N'-disubstituted urea from 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride and an aryl isocyanate.
Objective: To synthesize a diaryl urea intermediate via nucleophilic addition.
Materials:
-
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride (1.0 eq)
-
Aryl isocyanate (e.g., 4-phenoxyphenyl isocyanate) (1.05 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).
-
Neutralization: Cool the resulting suspension to 0 °C using an ice bath. Add triethylamine (1.2 eq) dropwise via syringe. Stir the mixture at 0 °C for 15-20 minutes. The suspension should become a clear solution as the free amine is formed.
-
Isocyanate Addition: In a separate flask, dissolve the aryl isocyanate (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 10 minutes.
-
Causality Note: A slow, cooled addition is crucial to control the exotherm of the reaction and prevent the formation of side products.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Self-Validating Step: The washes remove any remaining acid, base, and water-soluble impurities, ensuring a cleaner crude product.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure diaryl urea product.
References
- A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. (2023). Thieme Connect.
- Synthesis method for sorafenib. (2014).
- SAFETY DATA SHEET - 4-(Trifluoromethyl)aniline hydrochloride. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 4-(trifluoromethoxy)aniline hydrochloride. Apollo Scientific.
- New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evalu
- New sorafenib derivatives: synthesis, antiproliferative activity against tumour cell lines and antimetabolic evalu
- Synthesis of sorafenib derivatives 4a–e.
- Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline. ChemScence.
- SAFETY DATA SHEET - 4-Fluoro-3-(trifluoromethyl)aniline. AK Scientific, Inc.
- SAFETY DATA SHEET - 4-Methyl-3-(trifluoromethyl)aniline. (2025). Fisher Scientific.
- Safety data sheet - 4-(Trifluoromethyl)aniline. (2022). CPAchem.
- 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride. Ambeed.
- 4-Fluoro-3-(trifluoromethyl)aniline. PubChem.
Sources
- 1. 1187386-25-9|4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride| Ambeed [ambeed.com]
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- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 4-Fluoro-3-(trifluoromethyl)aniline | C7H5F4N | CID 75377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cpachem.com [cpachem.com]
- 7. fishersci.com [fishersci.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. mdpi.com [mdpi.com]
- 10. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]
"synthetic routes to prepare derivatives from 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline"
An Application Note and Protocol Guide for Researchers
Synthetic Routes for the Derivatization of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline
Abstract
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline is a critical starting material in the fields of medicinal chemistry and agrochemical development. The strategic placement of fluorine and a trifluoromethyl group on the aniline scaffold imparts unique physicochemical properties, such as enhanced metabolic stability, lipophilicity, and binding affinity, into target molecules.[1][2] This guide provides a comprehensive overview of key synthetic strategies to prepare derivatives from this versatile building block. We will explore reactions targeting the nucleophilic secondary amine as well as transformations on the electron-rich aromatic ring. Detailed, field-tested protocols for N-acylation, electrophilic aromatic substitution, and subsequent palladium-catalyzed cross-coupling reactions are presented, emphasizing the rationale behind experimental design and providing a practical framework for researchers in drug discovery and chemical development.
Introduction: The Strategic Value of a Fluorinated Building Block
The aniline core is a privileged scaffold in countless biologically active compounds. The title compound, 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline, offers chemists a unique combination of reactive handles and modulating substituents.
-
The N-Methylamino Group: A nucleophilic secondary amine that serves as a prime site for N-acylation, N-arylation, and other transformations to build complex amide and amine linkages.
-
The Aromatic Ring: The ring's reactivity is modulated by three distinct substituents:
The interplay of these electronic effects dictates the regioselectivity of aromatic substitution reactions, providing pathways to specifically functionalized derivatives. This document outlines the primary synthetic avenues available for derivatization.
Figure 1: Key synthetic derivatization pathways from 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline.
N-Acylation: Synthesis of Amide Derivatives
The most direct derivatization involves the acylation of the secondary amine to form a stable amide bond. This reaction is fundamental for creating a vast array of compounds, including many active pharmaceutical ingredients. The reaction proceeds readily by treating the aniline with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a non-nucleophilic base to scavenge the acid byproduct.
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid competing reactions with the acylating agent.
-
Base: A tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize the HCl formed during the reaction without competing as a nucleophile.
-
Temperature: The reaction is often initiated at 0 °C to control the initial exothermic reaction, particularly with reactive acyl chlorides, before allowing it to proceed to completion at room temperature.
Protocol 2.1: General Procedure for N-Acylation
This protocol describes the synthesis of N-(4-fluoro-3-(trifluoromethyl)phenyl)-N-methylacetamide as a representative example.
Materials and Reagents
| Reagent | M.W. | Amount (10 mmol) | Equivalents |
|---|---|---|---|
| 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline | 193.14 | 1.93 g | 1.0 |
| Acetyl Chloride | 78.50 | 0.86 g (0.78 mL) | 1.1 |
| Triethylamine (TEA) | 101.19 | 1.52 g (2.09 mL) | 1.5 |
| Dichloromethane (DCM) | - | 50 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline (1.93 g, 10 mmol) and dichloromethane (50 mL).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (2.09 mL, 15 mmol) to the solution.
-
Acylating Agent Addition: Add acetyl chloride (0.78 mL, 11 mmol) dropwise over 5-10 minutes. A white precipitate of triethylammonium chloride will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.
-
Work-up: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure amide.
Electrophilic Aromatic Substitution: Functionalizing the Ring
While the aromatic ring is deactivated overall by the fluorine and trifluoromethyl groups, the potent activating effect of the N-methylamino group enables electrophilic substitution. The regioselectivity is governed by the directing effects of all three substituents. The primary positions for substitution are C2 and C6, which are ortho to the strongly activating amino group. Steric hindrance from the adjacent trifluoromethyl group at C3 makes the C2 position the most likely site of substitution.
Protocol 3.1: Regioselective Bromination
Bromination is a key transformation that installs a versatile synthetic handle for subsequent cross-coupling reactions. Using a mild brominating agent like N-Bromosuccinimide (NBS) or the specialized reagent 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one provides better control and selectivity compared to elemental bromine.[4][5]
Figure 2: Workflow for the electrophilic bromination of the starting aniline.
Materials and Reagents
| Reagent | M.W. | Amount (5 mmol) | Equivalents |
|---|---|---|---|
| 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline | 193.14 | 0.97 g | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 0.98 g | 1.1 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask protected from light, dissolve 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline (0.97 g, 5 mmol) in DMF (20 mL).
-
Reagent Addition: Add N-Bromosuccinimide (0.98 g, 5.5 mmol) portion-wise over 15 minutes at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 3-5 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Pour the reaction mixture into ice-water (100 mL) and stir for 15 minutes.
-
Extraction: Extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash thoroughly with water (3 x 40 mL) to remove DMF, followed by brine (40 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash chromatography (hexane/ethyl acetate) to yield 2-Bromo-4-fluoro-N-methyl-5-(trifluoromethyl)aniline.
Palladium-Catalyzed Cross-Coupling Reactions
The bromo-derivative synthesized in Protocol 3.1 is a perfect substrate for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These methods are pillars of modern synthetic chemistry.[6]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a specific ligand are chosen to optimize the catalytic cycle of oxidative addition, transmetalation, and reductive elimination for the desired coupling.
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a crucial role, often activating the coupling partner (like the boronic acid in a Suzuki reaction) and facilitating the reductive elimination step.
-
Solvent: A solvent system, often a mixture of an organic solvent (like Toluene, Dioxane, or DMF) and water, is selected to ensure all components remain in solution.
Protocol 4.1: Suzuki-Miyaura Coupling
This protocol describes the coupling of the bromo-derivative with an arylboronic acid to form a biaryl structure.[6]
Materials and Reagents
| Reagent | M.W. | Amount (1 mmol) | Equivalents |
|---|---|---|---|
| 2-Bromo-4-fluoro-N-methyl-5-(trifluoromethyl)aniline | 272.04 | 272 mg | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 |
| K₂CO₃ (anhydrous) | 138.21 | 276 mg | 2.0 |
| Toluene / Water | - | 4 mL / 1 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk tube, add the bromo-aniline (272 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Inerting: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add degassed toluene (4 mL) and degassed water (1 mL).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 8-16 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Cooling & Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography.
Table 1: Comparison of Typical Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst System | Key Application |
|---|---|---|---|
| Suzuki-Miyaura | Boronic Acids/Esters | Pd(PPh₃)₄, PdCl₂(dppf) | C(sp²)-C(sp²) bond formation (Biaryls) |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | C(sp²)-C(sp) bond formation (Aryl alkynes) |
| Buchwald-Hartwig | Amines, Alcohols | Pd₂(dba)₃ + Ligand (e.g., XPhos) | C(sp²)-N / C(sp²)-O bond formation |
Safety and Handling
-
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline and its derivatives should be handled in a well-ventilated fume hood. Assume all novel compounds are toxic.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Acyl chlorides are corrosive and react violently with water. Handle with care under inert conditions.
-
Palladium catalysts are expensive and can be pyrophoric. Handle under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline is a highly valuable and versatile building block for chemical synthesis. By leveraging straightforward reactions at the nitrogen center or engaging in regioselective functionalization of the aromatic ring, researchers can access a diverse range of complex derivatives. The protocols outlined in this guide for N-acylation, electrophilic bromination, and subsequent Suzuki cross-coupling provide a reliable foundation for exploring the chemical space around this important scaffold, paving the way for the discovery of new pharmaceuticals and agrochemicals.
References
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- Chemenu. (n.d.). 4-Methyl-3-(trifluoromethyl)aniline: A Key Intermediate for Pharmaceuticals and Agrochemicals.
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Application Note: A Comprehensive Guide to the Analytical Characterization of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Hydrochloride
Abstract
This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride. As a fluorinated aromatic amine, this compound represents a class of molecules pivotal in the synthesis of pharmaceuticals and advanced materials.[1] Accurate and robust analytical characterization is therefore essential for quality control, stability testing, and regulatory compliance. This guide outlines an orthogonal analytical approach, combining chromatographic, spectroscopic, and thermal techniques to ensure unambiguous identification, purity assessment, and structural elucidation. The methodologies are presented with a focus on the scientific rationale behind procedural choices, adhering to principles outlined in international regulatory guidelines.
Introduction and Molecular Overview
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is a substituted aniline derivative. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in drug discovery.[1] The hydrochloride salt form is often utilized to improve the stability and aqueous solubility of the parent amine.
A multi-faceted analytical strategy is not merely a procedural formality but a scientific necessity. It ensures that the material's identity, purity, and stability are well-understood, which is a foundational requirement for its intended application, particularly in drug development. This guide is structured to provide both the "how" (the protocol) and the "why" (the scientific justification) for each technique.
Molecular Structure:
Caption: Interrelation of key analytical method validation parameters.
Summary of Validation for the HPLC Assay Method:
| Parameter | Purpose | Typical Experiment |
| Specificity | To ensure the signal is from the analyte only. | Analyze blank, placebo, and spiked samples; check for peak purity using a PDA detector. |
| Linearity | To demonstrate a proportional response to concentration. | Analyze 5-6 concentrations across 50-150% of the target concentration; plot response vs. concentration. |
| Accuracy | To measure the closeness to the true value. | Perform recovery studies by spiking a placebo matrix with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%). |
| Precision | To assess the degree of scatter between measurements. | Repeatability: 6 replicate preparations at 100% concentration. Intermediate: Repeat on a different day with a different analyst. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Derived from linearity and accuracy studies. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations. | Vary parameters like flow rate (±10%), column temperature (±5°C), mobile phase pH (±0.2). |
Conclusion
The comprehensive characterization of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride requires an integrated approach using orthogonal analytical techniques. This guide provides a robust framework, combining chromatography (HPLC, GC-MS), spectroscopy (NMR, FT-IR), and thermal analysis (TGA/DSC) to confirm the identity, structure, purity, and solid-state properties of the molecule. The protocols described herein are grounded in established scientific principles and align with regulatory expectations for pharmaceutical development and quality control.
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Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available at: [Link].
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PubChem. 4-(Trifluoromethyl)aniline. Available at: [Link].
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University of Colorado Boulder, Department of Chemistry. IR: amines. Available at: [Link].
-
U.S. Pharmacopeia. <621> CHROMATOGRAPHY. Available at: [Link].
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Available at: [Link].
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. Available at: [Link].
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International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link].
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PubMed. [Influence of solvents on IR spectrum of aromatic amines]. Available at: [Link].
-
National Center for Biotechnology Information. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Available at: [Link].
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-
AZoM. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link].
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Application Notes & Protocols for the Utilization of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride in Agrochemical Synthesis
Introduction: Strategic Importance of Fluorinated Anilines in Agrochemicals
The strategic incorporation of fluorine atoms into active agrochemical ingredients is a proven method for enhancing molecular properties and biological efficacy.[1] The presence of moieties like the trifluoromethyl (-CF3) group can significantly increase a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors.[1][2] This often translates to higher potency, greater field persistence, and improved selectivity of herbicides, fungicides, and insecticides.[1]
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is a highly functionalized building block designed for the synthesis of next-generation agrochemicals. Its structure offers several key advantages:
-
Trifluoromethyl Group: Confers high lipophilicity, aiding in penetration through plant cuticles or insect exoskeletons, and can block metabolic degradation pathways.[1]
-
Fluorine Atom: Modulates the electronic properties of the aromatic ring and can enhance binding interactions at the target site.
-
N-methyl Group: Provides a secondary amine functionality, which, compared to a primary amine, can alter the final product's physical properties, rotational barriers, and hydrogen bonding capabilities, fine-tuning its biological activity.
This guide provides a detailed overview of the practical application of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride, focusing on the critical steps and chemical logic required for its successful use in synthetic workflows.
Core Chemistry & Handling: The Significance of the Hydrochloride Salt
The starting material is supplied as a hydrochloride salt, meaning the secondary amine is protonated to form an N-methylanilinium chloride. This has important practical implications:
-
Stability and Handling: The salt form is typically a more stable, crystalline solid compared to the free amine, which may be an oil. This improves shelf-life and simplifies handling and weighing.
-
Reactivity: The protonated amine is not nucleophilic . The lone pair of electrons on the nitrogen is engaged in a bond with a proton and is unavailable to attack an electrophile (e.g., an acyl chloride or isocyanate).
Therefore, the critical first step in nearly all synthetic applications is the in situ deprotonation of the anilinium salt to liberate the free, nucleophilic secondary amine. This is typically achieved by the addition of a suitable base.
Mechanism: Deprotonation and Acylation
The most common reaction utilizing this building block is the formation of an amide (carboxamide) bond, a core structural motif in many potent agrochemicals. The general process is a nucleophilic acyl substitution.
Caption: Workflow: Deprotonation followed by Acylation.
Safety & Handling Precautions
As with all specialized chemical reagents, proper safety protocols are mandatory.
-
Hazard Profile: Based on data for similar compounds, 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride should be handled as a substance that is potentially harmful if swallowed, inhaled, or in contact with skin. It may cause skin and serious eye irritation.[3][4]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.[3]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not allow it to enter the environment.[3][5]
| Hazard Classification (Anticipated) | GHS Pictogram | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhal.) | ❗ | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. |
| Skin Irritation | ❗ | H315: Causes skin irritation.[4][5] |
| Eye Irritation | ❗ | H319: Causes serious eye irritation.[4][5] |
| Specific Target Organ Toxicity | ❗ | H335: May cause respiratory irritation.[4] |
Table based on data for analogous compounds.[4][5] Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Detailed Application Protocol: Synthesis of a Model Carboxamide Precursor
This protocol details the synthesis of N-(4-fluoro-3-(trifluoromethyl)phenyl)-N-methyl-2-phenoxyacetamide, a model compound representing a precursor to a phenoxyacetamide-class herbicide or fungicide. The procedure is adapted from standard methods for the acylation of aniline hydrochlorides.[6][7][8]
Objective:
To synthesize a model agrochemical precursor via N-acylation, demonstrating the required deprotonation and subsequent amide bond formation.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride | ~231.6 | 10.0 | 2.32 g | Starting material |
| Phenoxyacetyl chloride | 170.59 | 10.5 | 1.80 g (1.35 mL) | Acylating agent, slight excess |
| Sodium Acetate (anhydrous) | 82.03 | 12.0 | 0.98 g | Base for deprotonation & HCl scavenge |
| Dichloromethane (DCM) | - | - | 50 mL | Anhydrous reaction solvent |
| Saturated Sodium Bicarbonate (aq.) | - | - | 2 x 25 mL | Aqueous wash |
| Brine | - | - | 25 mL | Aqueous wash |
| Magnesium Sulfate (anhydrous) | - | - | ~2-3 g | Drying agent |
Step-by-Step Experimental Protocol:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride (2.32 g, 10.0 mmol).
-
Add anhydrous dichloromethane (50 mL) to the flask. Stir the resulting suspension at room temperature. The salt will not fully dissolve.
-
-
Deprotonation and Acylation:
-
In a separate vial, dissolve anhydrous sodium acetate (0.98 g, 12.0 mmol) in a minimal amount of water if necessary for transfer, although direct addition of the solid is preferred. Causality Note: Sodium acetate is a weak base, sufficient to deprotonate the anilinium ion (pKa ~4-5) to the free amine, which is the active nucleophile. It will also neutralize the HCl generated during the reaction.[6][7]
-
Add the phenoxyacetyl chloride (1.35 mL, 10.5 mmol) to the stirred aniline hydrochloride suspension in DCM.
-
Immediately add the sodium acetate. The reaction is often exothermic. A cooling bath (ice/water) can be used to maintain the temperature below 30 °C. Causality Note: The immediate addition of the base after the acyl chloride ensures that the liberated free amine can react productively. Delaying the base addition can lead to side reactions.[6]
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. Spot the starting aniline (prepared by dissolving a small sample in DCM and adding a drop of triethylamine) and the reaction mixture. The disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation.
-
-
Work-up and Isolation:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 25 mL of saturated sodium bicarbonate solution (to remove any unreacted acyl chloride and acetic acid byproduct), 25 mL of water, and finally 25 mL of brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product will likely be a solid or a viscous oil.
-
Purify the material by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to obtain the pure N-(4-fluoro-3-(trifluoromethyl)phenyl)-N-methyl-2-phenoxyacetamide.
-
Visualization of Synthetic Logic
The synthesis of complex agrochemicals often involves a modular approach, where key building blocks are coupled together. 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride serves as a crucial "Aromatic Core" module.
Caption: Modular synthesis of a hypothetical agrochemical.
This modularity allows researchers to rapidly synthesize libraries of related compounds by varying "Building Block A" (the acylating agent) to optimize for potency, spectrum of activity, and safety profile against a specific agricultural target.
References
-
Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing the Power of Trifluoromethyl Aniline in Agrochemical Innovation. [Link]
-
Gefahrstoffdatenbank. (n.d.). 4-Fluoro-3-(trifluoromethyl)aniline - SAFETY DATA SHEET. [Link]
- Google Patents. (n.d.).
-
Resonance. (2022). A Convenient Laboratory Preparation of Acetanilide. [Link]
- Google Patents. (n.d.). WO2011076724A2 - Pesticidal compound mixtures.
-
ResearchGate. (2025). (PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. [Link]
-
Brainly.in. (2021). what is the action of acetyl chloride on n methyl aniline. [Link]
-
ResearchGate. (2025). Synthesis and Fungicidal Activity of Substituted N-(Alkoxy)-1-(3-pyridinyl)methanonimines. [Link]
- Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
- Google Patents. (n.d.).
-
Reddit. (2025). Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work). [Link]
-
Slideshare. (n.d.). Acetanilide synthesis. [Link]
-
CPAchem. (2022). Safety data sheet - 4-(Trifluoromethyl)aniline. [Link]
-
ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]
-
SlidePlayer. (n.d.). Synthesis of Acetanilide. [Link]
-
The University of the West Indies at Mona. (n.d.). Experiment 17. The preparation of acetanilide from aniline. [Link]
-
WIPO Patentscope. (2001). WO/2001/000608 PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE. [Link]
-
Reddit. (2021). Can NaH effectively deprotonate anilines?. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
-
PubChem. (n.d.). 4-Fluoro-3-(trifluoromethyl)aniline. [Link]
-
National Institutes of Health. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. [Link]
-
Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. [Link]
- Google P
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Brainly.in. (2021). reaction of ethanoyl chloride with1)ethylamine 2)n- methylaniline. [Link]
-
Chemistry Stack Exchange. (2017). Can aniline autodeprotonate?. [Link]
-
Quora. (2018). What are the products when we treat n-methylaniline (C6H5NHCH3) with (dil.) HCl and (aq.) NaNO2?. [Link]
-
Vedantu. (n.d.). Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE. [Link]
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Application Notes and Protocols for Amide Coupling with 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline
Introduction: Navigating the Challenges of Coupling to an Electron-Deficient, Sterically Hindered Aniline
Amide bond formation is one of the most critical and frequently performed transformations in pharmaceutical and agrochemical research.[1] While numerous protocols exist, the coupling of electronically deactivated and sterically hindered amines presents a persistent challenge for medicinal chemists.[2] 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline is a prime example of such a challenging substrate. Its nucleophilicity is significantly diminished by the cumulative electron-withdrawing effects of the para-fluoro and meta-trifluoromethyl substituents on the aromatic ring. Furthermore, the presence of the N-methyl group introduces steric hindrance around the nitrogen atom, further impeding its approach to an activated carboxylic acid.
Standard amide coupling conditions often fail or provide disappointingly low yields with substrates like this.[3][4] The sluggish reactivity necessitates the use of highly potent activating agents and carefully optimized conditions to drive the reaction to completion while minimizing potential side reactions. This guide provides an in-depth analysis of the mechanistic considerations and offers detailed, field-proven protocols for successfully achieving amide coupling with 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline.
Mechanistic Considerations for a Challenging Coupling
The core principle of amide bond formation involves the activation of a carboxylic acid to make the carbonyl carbon more electrophilic, facilitating nucleophilic attack by the amine.[5] With a poorly nucleophilic amine like 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline, the efficiency of this process is paramount.
The Carbodiimide Pathway and the Role of Additives
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common coupling reagents.[6] They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8] However, this intermediate is unstable and can undergo an intramolecular rearrangement to a stable N-acylurea, which is unreactive and terminates the desired reaction pathway.[7]
To improve efficiency and suppress this side reaction, additives like 1-Hydroxybenzotriazole (HOBt) are often employed. HOBt intercepts the O-acylisourea to form a more stable HOBt-ester, which is still highly reactive towards amines but less prone to side reactions.[9] For particularly unreactive amines, the addition of 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst can be beneficial, proceeding through a highly reactive acyliminium ion intermediate.[1]
Caption: Carbodiimide-mediated amide coupling pathways.
Onium Salt Reagents: The Gold Standard for Difficult Couplings
For highly challenging couplings, phosphonium and aminium/uronium salt-based reagents are often superior.[5][10] Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HATU) are considered among the most efficient.[10][11] These reagents react with the carboxylate (formed in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine, DIPEA) to generate highly reactive OBt- or OAt-esters, which readily react even with poorly nucleophilic amines. HATU is particularly effective due to the formation of the 7-aza-benzotriazolyl active ester, which is less prone to racemization and highly reactive.[10][12]
Recommended Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline and many coupling reagents are irritants.
Protocol 1: High-Potency Carbodiimide Method (EDC/DMAP/HOBt)
This protocol is an enhanced carbodiimide method, leveraging DMAP as a powerful acyl-transfer catalyst, which has proven effective for electron-deficient anilines.[1]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline (1.0 equiv)
-
EDC (1.1 equiv)
-
DMAP (1.0 equiv)
-
HOBt (0.1 equiv)
-
Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a dry flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline (1.0 equiv), DMAP (1.0 equiv), and HOBt (0.1 equiv).
-
Dissolve the components in anhydrous ACN or DCM to a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Stir the solution at room temperature (20-25 °C) for 5-10 minutes.
-
Add EDC (1.1 equiv) to the mixture in one portion.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting materials.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove DMAP and excess aniline), saturated NaHCO₃ solution (to remove HOBt and unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Uronium Salt Method (HATU/DIPEA)
This protocol utilizes HATU, a highly effective coupling reagent for sterically hindered and electron-deficient substrates.[10] The order of addition is critical to prevent the consumption of HATU by the amine.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a dry flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF or NMP (to 0.1-0.2 M).
-
Add HATU (1.1 equiv) to the solution.
-
Add DIPEA (2.0 equiv) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. A color change is often observed.
-
Add a solution of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline (1.1 equiv) in a small amount of the reaction solvent to the activated mixture.
-
Stir the reaction at room temperature for 4-12 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and then brine to remove DMF/NMP and DIPEA salts. Multiple washes (5-7) may be necessary.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for the HATU-mediated coupling protocol.
Protocol 3: Acyl Fluoride Method for Highly Recalcitrant Cases
For extremely challenging couplings where other methods fail, conversion of the carboxylic acid to a highly reactive acyl fluoride can be a powerful strategy.[2][4] This is a two-step, one-pot procedure.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Cyanuric Fluoride or XtalFluor-E (1.2 equiv)
-
Pyridine (1.5 equiv)
-
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Acyl Fluoride Formation: To a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and pyridine (1.5 equiv) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Cyanuric Fluoride (1.2 equiv) in DCM to the cooled mixture.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Amidation: In a separate flask, dissolve 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline (1.1 equiv) in anhydrous DCM.
-
Slowly add the amine solution to the freshly prepared acyl fluoride solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-8 hours. Gentle heating (e.g., to 40 °C) may be required.
-
Monitoring & Work-up: Monitor and work up the reaction as described in Protocol 1.
Data Summary and Comparison
| Protocol | Coupling Reagent(s) | Base | Additive(s) | Typical Temp. | Key Advantage | Potential Drawback |
| 1 | EDC | - | DMAP, HOBt | Room Temp | Cost-effective, readily available reagents. | May be insufficient for most hindered substrates. |
| 2 | HATU | DIPEA | - | Room Temp - 50°C | High efficiency for difficult couplings, low racemization. | Higher cost of reagent, requires careful work-up. |
| 3 | Cyanuric Fluoride | Pyridine | - | 0°C to 40°C | Effective for extremely unreactive partners. | Reagent is moisture-sensitive and potentially hazardous. |
Troubleshooting and Optimization
-
Low Conversion: If conversion is low, consider increasing the reaction temperature (e.g., to 40-60 °C) or extending the reaction time. Using a more polar aprotic solvent like NMP or DMSO can also improve solubility and reaction rates.
-
Side Reactions: Ensure the use of anhydrous solvents and reagents, as water can hydrolyze activated intermediates and coupling reagents.[8] The order of addition in the HATU protocol is crucial to avoid side reactions.
-
Purification Issues: The byproducts of coupling reactions (e.g., dicyclohexylurea from DCC, if used, or tetramethylurea from HATU) can sometimes co-elute with the product. Careful selection of chromatographic conditions is necessary.
References
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline. Dakenchem.
- Mechanism of amide formation by carbodiimide for bioconjug
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- Coupling Reagents. Aapptec Peptides.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
- Carbodiimide. Wikipedia.
- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - US.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
- Optimizing Peptide Coupling: Key Techniques. CPC Scientific.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- 4-Methyl-3-(trifluoromethyl)aniline synthesis. ChemicalBook.
- 4-Methyl-3-(trifluoromethyl)aniline 98 65934-74-9. Sigma-Aldrich.
- 4-(Trifluoromethyl)aniline. Chem-Impex.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.
- 4-Fluoro-3-(trifluoromethyl)aniline. PubChem.
- Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Recent development of peptide coupling reagents in organic synthesis. HROP.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. hepatochem.com [hepatochem.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 11. bachem.com [bachem.com]
- 12. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Anilines
Welcome to the Technical Support Center for the synthesis of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the synthesis of these crucial chemical building blocks. Here, we will dissect frequently encountered issues, provide robust troubleshooting strategies, and answer your most pressing questions in a direct, question-and-answer format. Our focus is on not just what to do, but why a particular approach is scientifically sound, empowering you to make informed decisions in your own laboratory.
Section 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles
This section is dedicated to resolving specific, hands-on problems you may be facing at the bench.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Question: My electrophilic substitution reaction (e.g., nitration, halogenation) on a substituted aniline is yielding a mixture of ortho, meta, and para isomers with low selectivity for my desired product. How can I improve this?
Root Cause Analysis: The amino group (-NH₂) of aniline is a powerful activating and ortho-, para-directing group.[1][2] This high reactivity can lead to multiple substitutions and a lack of regiocontrol.[2][3] Furthermore, under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form the anilinium ion (-NH₃⁺). This protonated form is a meta-directing and deactivating group, leading to the formation of meta-substituted products.[1]
Troubleshooting Strategies:
-
Protect the Amino Group: The most effective strategy to control reactivity and improve regioselectivity is to temporarily protect the amino group.[2][3] Acetylation to form an acetanilide is a common and effective method. The resulting amide group is still an ortho-, para-director but is less activating than the free amino group, which helps to prevent over-substitution.[2] The steric bulk of the acetyl group also favors para-substitution.[2]
-
Experimental Protocol: Acetylation of Aniline
-
Dissolve the substituted aniline in a suitable solvent (e.g., acetic acid).
-
Slowly add acetic anhydride with stirring.
-
Heat the reaction mixture gently if necessary to drive the reaction to completion.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the acetanilide.
-
Filter, wash with water, and dry the product.
-
The protecting group can be removed after the electrophilic substitution by acid or base hydrolysis.
-
-
-
Control Reaction Conditions:
-
Temperature: Lowering the reaction temperature can help to control the reaction rate and minimize the formation of undesired byproducts.[3]
-
Choice of Reagents: Use milder and more selective reagents. For example, for chlorination, N-chlorosuccinimide (NCS) is a milder alternative to chlorine gas.[3]
-
Data Presentation: Impact of Amine Protection on Nitration of Aniline
| Entry | Starting Material | Nitrating Conditions | Major Product(s) |
| 1 | Aniline | HNO₃ / H₂SO₄ | Mixture of o-, m-, and p-nitroaniline[1] |
| 2 | Acetanilide | HNO₃ / H₂SO₄ | p-Nitroacetanilide (major) |
Issue 2: Low Yields in Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting to synthesize a substituted aniline via an SNAr reaction, but my yields are consistently low, and I have a significant amount of unreacted starting material.
Root Cause Analysis: For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. The nucleophilicity of the amine and the nature of the leaving group also play crucial roles.
Troubleshooting Strategies:
-
Assess Substrate Activation: Ensure your aryl halide or pseudohalide has sufficient electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) to activate the ring for nucleophilic attack.
-
Increase Nucleophilicity: If using a weakly nucleophilic aniline, consider using a non-nucleophilic base to deprotonate the aniline, thereby increasing its nucleophilicity.[4]
-
Optimize Reaction Conditions:
-
Solvent: Aprotic polar solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive.
-
Temperature: Increasing the reaction temperature can often overcome activation energy barriers. Microwave irradiation can also significantly reduce reaction times.[4]
-
Catalysis: In cases of less activated substrates, consider alternative coupling strategies like the Buchwald-Hartwig amination.[5]
-
Issue 3: Purification Challenges - Colored Impurities and Tarry Byproducts
Question: My crude substituted aniline is a dark, oily, or tarry substance, and I am struggling to purify it. Standard column chromatography is not effective.
Root Cause Analysis: Anilines are susceptible to oxidation and polymerization, especially when exposed to air and light, leading to the formation of highly colored impurities.[6] These byproducts can be difficult to separate from the desired product.
Troubleshooting Strategies:
-
Prevention During Workup and Storage:
-
Purification Techniques:
-
Vacuum Distillation: This is a highly effective method for separating volatile anilines from non-volatile polymeric impurities.[6]
-
Acid-Base Extraction: Dissolve the impure aniline in an organic solvent and extract with an aqueous acid (e.g., HCl). The protonated aniline will move to the aqueous layer, leaving non-basic impurities in the organic layer. Neutralize the aqueous layer with a base (e.g., NaOH) to regenerate the free aniline, which can then be extracted back into an organic solvent.
-
Activated Carbon Treatment: Adding activated carbon to a solution of the impure aniline can help adsorb colored impurities.[6] The carbon is then removed by filtration.
-
Recrystallization: If the substituted aniline is a solid, recrystallization from a suitable solvent or solvent pair can be an effective purification method.[7]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing substituted anilines?
A1: The most common methods include:
-
Reduction of Nitroarenes: This is a widely used industrial method where a substituted nitrobenzene is reduced to the corresponding aniline.[8][9] Common reducing agents include hydrogen gas with a metal catalyst (e.g., Pd/C), or metals like iron, tin, or zinc in acidic media.[2][9]
-
Nucleophilic Aromatic Substitution (SNAr): This involves the reaction of an activated aryl halide with an amine.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[5] This method offers excellent functional group tolerance.
-
Hofmann and Curtius Rearrangements: These reactions can be used to prepare anilines from amides and acyl azides, respectively.[2]
-
Direct Amination of Arylboronic Acids: This method involves the reaction of arylboronic acids with an aminating agent.[10]
Q2: How do electron-donating and electron-withdrawing substituents affect the basicity and reactivity of anilines?
A2: The electronic properties of substituents on the aromatic ring significantly influence the basicity and reactivity of anilines.
-
Electron-Donating Groups (EDGs) like -CH₃ and -OCH₃ increase the electron density on the nitrogen atom, making the aniline more basic (higher pKa) and more reactive towards electrophiles.[11]
-
Electron-Withdrawing Groups (EWGs) such as -NO₂ and -CN decrease the electron density on the nitrogen, making the aniline less basic (lower pKa) and less reactive towards electrophiles.[11] This relationship can be quantified using the Hammett equation.[11]
Data Presentation: Hammett Constants and pKa Values of para-Substituted Anilines
| Substituent (para-) | Hammett Constant (σp) | pKa |
| -NH₂ | -0.66 | 6.08 |
| -OCH₃ | -0.27 | 5.34 |
| -CH₃ | -0.17 | 5.08 |
| -H | 0.00 | 4.60 |
| -Cl | 0.23 | 3.98 |
| -Br | 0.23 | 3.91 |
| -CN | 0.66 | 1.74 |
| -NO₂ | 0.78 | 1.00 |
| (Data sourced from BenchChem)[11] |
Q3: Why do Friedel-Crafts reactions often fail with anilines?
A3: Friedel-Crafts reactions (alkylation and acylation) typically use a Lewis acid catalyst (e.g., AlCl₃). The amino group of aniline is a Lewis base and reacts with the Lewis acid catalyst to form a complex.[2] This deactivates the ring towards electrophilic substitution.
Q4: What safety precautions should be taken when working with anilines?
A4: Aniline and its derivatives are toxic and can be absorbed through the skin.[12][13] It is crucial to:
-
Work in a well-ventilated fume hood.[14]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15]
-
Avoid inhalation of vapors and contact with skin and eyes.[15][16]
-
Have appropriate spill cleanup materials readily available.[15]
Section 3: Visualizing Key Workflows
Diagram 1: Troubleshooting Workflow for Poor Regioselectivity
Caption: Purification workflow for substituted anilines.
References
- Loba Chemie. (2016, April 26). ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS.
- BenchChem. (2025). overcoming poor nucleophilicity of substituted anilines in thiourea synthesis.
-
GeeksforGeeks. (2025, July 23). Aniline - Structure, Properties, Preparation, Reactions, Uses. [Link]
-
Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
- BenchChem. (2025).
-
Chemistry Steps. Reactions of Aniline. [Link]
-
Wikipedia. Aniline. [Link]
-
ACS Publications. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Industrial & Engineering Chemistry Research. [Link]
- Carl ROTH. (2025, August 4).
-
PMC. (2021, December 2). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. [Link]
- Penta chemicals. (2025, April 8).
-
Royal Society Publishing. Vibrational band intensities in substituted anilines. [Link]
- BenchChem. (2025). troubleshooting guide for Povarov reaction with substituted anilines.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Analysis of the Electronic Properties of Substituted Anilines.
-
MDPI. (2023, September 23). Direct Aniline Formation with Benzene and Hydroxylamine. [Link]
-
YouTube. (2019, October 7). aromatic nitration & aniline synthesis. [Link]
- SIA Toolbox.
-
PubMed. (2021, December 15). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. [Link]
-
ACS Publications. Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. The Journal of Physical Chemistry A. [Link]
- American Chemical Society. Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines.
-
ResearchGate. (2014, January). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
-
ResearchGate. (2025, August 6). Shape-Selective Adsorption of Substituted Aniline Pollutants from Wastewater. [Link]
-
Reddit. (2014, May 26). Purify and dry aniline?. [Link]
-
Canadian Journal of Chemistry. Inner-shell excitation spectroscopy of aniline, nitrobenzene, and nitroanilines. [Link]
-
Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]
-
ResearchGate. Cross-coupling strategies for aniline synthesis. [Link]
-
Wiley Online Library. (2025, August 9). Reactions for making widely used aniline compounds break norms of synthesis. [Link]
-
C&EN Global Enterprise. (2020). Chemists simplify aniline synthesis. [Link]
-
Chemistry World. (2020, August 11). Aniline synthesis turns to photochemistry to access challenging targets. [Link]
- BenchChem. (2025).
-
PubMed. (2010, February 5). Regioselective synthesis of aniline-derived 1,3- and Ci-symmetric 1,4-diols from trans-1,4-cyclohexadiene dioxide. [Link]
-
ACS Catalysis. (2021, September 22). Rh(III)-Catalyzed [3 + 2] Annulation of Aniline Derivatives with Vinylsilanes via C–H Activation/Alkene Cyclization: Access to Highly Regioselective Indoline Derivatives. [Link]
-
PubMed. (2021, June 4). Regioselective C-H Azidation of Anilines and Application to Synthesis of Key Intermediate for Pharmaceutical. [Link]
-
Chemistry Stack Exchange. (2020, August 22). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. [Link]
-
RSC Publishing. Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes. [Link]
-
ResearchGate. Regioselective C(sp 2 ) H Functionalization of Anilines. [Link]
-
ACS Publications. (2010, January 12). Regioselective Synthesis of Aniline-Derived 1,3- and Ci-Symmetric 1,4-Diols from trans-1,4-Cyclohexadiene Dioxide. [Link]
-
ACS Publications. (2021, February 19). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. [Link]
Sources
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 8. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
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Technical Support Center: Purification of Trifluoromethylated Anilines
This technical support guide is designed for researchers, scientists, and professionals in drug development who work with trifluoromethylated anilines. The unique electronic properties conferred by the trifluoromethyl (-CF3) group make these compounds valuable building blocks, but also introduce specific challenges in their purification. This guide provides in-depth, field-proven insights into common purification techniques, presented in a troubleshooting-focused, question-and-answer format.
Section 1: Safety First - Handling Trifluoromethylated Anilines
Before beginning any purification protocol, it is imperative to handle trifluoromethylated anilines with appropriate safety measures. These compounds are often toxic by ingestion and inhalation and can cause skin and eye irritation.[1][2][3]
Frequently Asked Safety Questions
Q: What are the primary hazards associated with trifluoromethylated anilines?
A: Trifluoromethylated anilines are generally considered hazardous materials. Key risks include toxicity upon ingestion or inhalation, and they can cause serious skin and eye irritation.[1][3] Some may be combustible liquids and have vapors that can accumulate in low-lying areas.[3] Always consult the specific Safety Data Sheet (SDS) for the compound you are handling.
Q: What personal protective equipment (PPE) is required?
A: Appropriate PPE includes tightly fitting safety goggles or a face shield, chemical-resistant gloves (inspect before use), and a lab coat or chemical-protective suit.[4][5] Work should be conducted in a well-ventilated fume hood to avoid inhaling vapors.[4][5]
Q: What should I do in case of accidental exposure?
A:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin: Wash off with soap and plenty of water. If irritation occurs, seek medical advice.[1][2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical assistance.[3]
Q: How should I store trifluoromethylated anilines?
A: Store in a dry, cool, and well-ventilated place in a tightly closed container.[1][4] Keep away from heat, sparks, and open flames.[4] Some anilines may darken in color during storage, indicating potential degradation.[3]
Section 2: Purification Methodologies - A Troubleshooting Approach
The choice of purification method is dictated by the physical state of your compound (solid or liquid), the nature of the impurities, and the scale of your experiment. The following sections address common issues and provide detailed protocols for the most effective techniques.
Purification Method Selection Workflow
Caption: A decision tree for selecting the appropriate primary purification technique.
Column Chromatography
Column chromatography is a versatile technique for both solid and liquid trifluoromethylated anilines, especially when dealing with isomeric impurities or reaction byproducts with similar polarities.
Troubleshooting Guide & FAQs for Column Chromatography
Q: My trifluoromethylated aniline is streaking on the TLC plate/column. What's causing this?
A: Streaking is often due to the basic nature of the aniline interacting too strongly with the acidic silica gel. The lone pair on the nitrogen atom can lead to tailing.
-
Solution: Add a small amount of a basic modifier, like triethylamine (Et3N) or pyridine (~0.5-1% by volume), to your eluent system.[6] This will neutralize the acidic sites on the silica, leading to sharper bands and better separation.
Q: I'm having trouble separating positional isomers. How can I improve resolution?
A: Isomeric impurities, such as 2-, 3-, and 4-substituted trifluoromethyl anilines, can be challenging to separate due to their very similar polarities.[7][8]
-
Solution 1 (Optimize Mobile Phase): Use a less polar solvent system (e.g., increase the hexane to ethyl acetate ratio). This will force the compounds to spend more time interacting with the stationary phase, enhancing separation. Run a gradient elution, starting with a very non-polar mobile phase and gradually increasing the polarity.
-
Solution 2 (Change Stationary Phase): Consider using a different stationary phase. Alumina (neutral or basic) can sometimes offer different selectivity compared to silica gel. For very challenging separations, reversed-phase HPLC with a C18 column is a powerful alternative.[6][7][9]
Q: My compound seems to be degrading on the column. Is this common?
A: Yes, some anilines can be sensitive to the acidic nature of silica gel and may degrade over time.
-
Solution: Minimize the time your compound spends on the column by using flash chromatography rather than gravity chromatography.[6] If degradation is severe, consider alternative methods like recrystallization, distillation, or preparative HPLC on a less reactive stationary phase.[6]
Experimental Protocol: Flash Column Chromatography
-
Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., ethyl acetate/hexanes) that gives your desired compound an Rf value of approximately 0.2-0.35. If streaking is observed, add 0.5% triethylamine to the solvent mixture.
-
Column Packing: Prepare a slurry of silica gel in your starting, low-polarity eluent. Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the column bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude trifluoromethylated aniline in a minimal amount of dichloromethane or your eluent. Alternatively, create a dry-load by adsorbing your crude product onto a small amount of silica gel. Carefully add the sample to the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent system identified in step 1. Apply pressure to achieve a steady flow rate. Collect fractions and monitor the separation using TLC.
-
Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purity Verification: Assess the purity of the isolated product using HPLC, GC-MS, or NMR spectroscopy.[7][10]
Recrystallization
Recrystallization is an excellent choice for purifying solid trifluoromethylated anilines that have a relatively high initial purity (>90%). It is highly effective at removing small amounts of impurities.
Troubleshooting Guide & FAQs for Recrystallization
Q: I can't find a suitable single solvent for recrystallization. What should I do?
A: It's common for a compound to be too soluble in one solvent and not soluble enough in another.
-
Solution: Use a binary (two-solvent) system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common pair for anilines is ethanol/water or isopropanol/hexanes.[11]
Q: My compound is "oiling out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated.
-
Solution 1 (Lower the Temperature): Ensure you are not using too much solvent and that the solution is not being cooled too rapidly. Try cooling the solution more slowly to allow for proper crystal lattice formation.
-
Solution 2 (Change Solvent): Select a solvent or solvent pair with a lower boiling point.
-
Solution 3 (Induce Crystallization): Once the solution has cooled, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which your trifluoromethylated aniline is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
-
Purity Verification: Determine the melting point of the crystals and compare it to the literature value. A sharp melting point close to the expected value is a good indicator of purity. Further confirm purity with analytical techniques like HPLC or NMR.[10]
Distillation
For liquid trifluoromethylated anilines, distillation is effective for separating components with significantly different boiling points. Due to the relatively high boiling points of many anilines, vacuum distillation is often required to prevent thermal decomposition.
Troubleshooting Guide & FAQs for Distillation
Q: My compound seems to be decomposing at high temperatures. What can I do?
A: The amino group can be susceptible to oxidation and decomposition at elevated temperatures.
-
Solution: Use vacuum distillation. Reducing the pressure lowers the boiling point of the liquid, allowing for distillation at a lower, safer temperature.[12] For example, distillation can be carried out at pressures of 50 to 150 mbar and liquid phase temperatures between 110 to 180°C to avoid decomposition.[12]
Q: The distillation is proceeding very slowly or not at all.
A: This could be due to insufficient heating or a poor vacuum.
-
Solution 1 (Check Heat): Ensure the heating mantle is set to a temperature appropriately above the compound's boiling point at the current pressure. Use an insulated distillation setup to minimize heat loss.
-
Solution 2 (Check Vacuum): Check all joints and connections for leaks. Ensure your vacuum pump is functioning correctly and can achieve the necessary pressure.
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks. Use appropriate joint grease to ensure a good seal.
-
Charge the Flask: Add the crude liquid trifluoromethylated aniline to the distillation flask, along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Close the system and slowly apply the vacuum.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask.
-
Distillation: Collect the fraction that distills at a constant temperature and pressure. The initial fraction (forerun) may contain lower-boiling impurities and should be collected separately.
-
Isolation: Once the desired product has been collected, turn off the heat and allow the system to cool completely before slowly reintroducing air.
-
Purity Verification: Analyze the distilled product by GC-MS or HPLC to confirm its purity.[7][10]
Acid-Base Extraction
This is a powerful workup or pre-purification technique to separate basic trifluoromethylated anilines from acidic, neutral, or non-polar impurities.
Troubleshooting Guide & FAQs for Acid-Base Extraction
Q: An emulsion has formed between the organic and aqueous layers, and they won't separate.
A: Emulsions are common and can be caused by vigorous shaking or the presence of surfactants.
-
Solution 1 (Patience): Allow the separatory funnel to stand for a longer period. Gentle swirling can sometimes help break the emulsion.
-
Solution 2 (Add Brine): Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.
-
Solution 3 (Filtration): In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can break the emulsion.
Q: My yield is low after re-basifying and extracting the aniline back into an organic solvent.
A: This could be due to incomplete neutralization or the aniline salt having some solubility in the organic phase.
-
Solution 1 (Check pH): When regenerating the free aniline from its salt, ensure you add enough base (e.g., NaOH solution) to make the aqueous layer strongly basic (pH > 12). Check the pH with litmus paper or a pH meter.
-
Solution 2 (Thorough Extraction): Extract the basified aqueous layer multiple times (e.g., 3-4 times) with a fresh portion of organic solvent to ensure all the aniline is recovered.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in a suitable water-immiscible organic solvent like dichloromethane or tert-butyl methyl ether.[13]
-
Acid Wash: Transfer the solution to a separatory funnel and extract it with an aqueous acid solution (e.g., 1 M HCl). The basic trifluoromethylated aniline will react to form a water-soluble ammonium salt and move into the aqueous layer.
-
Layer Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh acid to ensure all the aniline is captured.
-
Combine and Wash: Combine the acidic aqueous extracts. To remove any residual neutral compounds, perform a "backwash" by extracting the combined aqueous layers with a small amount of fresh organic solvent.[13] Discard this organic wash.
-
Regenerate Aniline: Cool the acidic aqueous solution in an ice bath and slowly add a strong base (e.g., 2 M NaOH) with stirring until the solution is strongly basic (pH > 12). The water-soluble salt will be converted back to the water-insoluble free aniline, which may precipitate or form an oil.
-
Final Extraction and Drying: Extract the regenerated aniline from the aqueous layer using several portions of a fresh organic solvent. Combine the organic extracts, dry them over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure.
-
Purity Verification: Assess the purity of the recovered aniline. This product may require further purification by one of the methods described above.
Section 3: Data Summary and Purity Assessment
Common Impurities in Trifluoromethylated Anilines
The synthesis of trifluoromethylated anilines can result in several common impurities.[7] Being aware of these can help in selecting the appropriate purification and analytical methods.
| Impurity Type | Examples | Notes |
| Isomeric Impurities | Positional isomers of the trifluoromethyl or other substituent groups.[7] | Often have very similar polarities, making them difficult to separate by standard column chromatography. HPLC or GC may be required.[7][8] |
| Over-halogenated Products | Dibromo- or dichloro-trifluoromethylanilines.[7][14] | Typically more non-polar than the desired mono-halogenated product. |
| Starting Materials | Unreacted nitrobenzotrifluoride or other precursors.[12] | Can usually be removed by standard purification techniques. |
| Solvent Residues | Residual solvents from the synthesis or workup.[7] | Can be identified by NMR or GC-MS and removed by drying under high vacuum. |
| Polymerization/Decomposition Products | Dark, tarry substances formed from side reactions.[15] | Often removed by filtration or during chromatography as they remain at the baseline. |
Analytical Techniques for Purity Assessment
A successful purification must be validated. The choice of analytical technique depends on the expected impurities and available instrumentation.[10]
| Technique | Application | Advantages | Limitations |
| HPLC-UV | Purity testing, quantification, impurity profiling.[10] | High precision, robust, widely available.[10] | Requires a UV chromophore.[10] |
| GC-MS | Identification and quantification of volatile impurities.[10] | High sensitivity and selectivity, provides structural information from mass fragmentation.[10] | Requires volatile and thermally stable analytes.[10] |
| NMR (¹H, ¹³C, ¹⁹F) | Structural elucidation, confirmation of identity. ¹⁹F NMR is crucial for confirming the presence and environment of the trifluoromethyl group.[10] | Provides definitive structural information, non-destructive.[10] | Lower sensitivity compared to chromatographic methods.[10] |
General Troubleshooting Workflow
Caption: A workflow for post-purification analysis and troubleshooting.
References
- A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS. Benchchem.
- A. GENERAL INFORMATION B. CHEMICAL PRODUCT IDENTIFICATION: C. USES AND APPLICATIONS. Gujarat Fluorochemicals Limited.
- A Comparative Guide to Analytical Method Validation for N-propyl-3-(trifluoromethyl)aniline. Benchchem.
- 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. Loba Chemie.
- Safety data sheet for 4-(Trifluoromethyl)aniline. Santa Cruz Biotechnology, Inc.
- Safety Data Sheet for 2-Methyl-4-(trifluoromethyl)aniline. Angene Chemical.
- Safety Data Sheet for 3-(Trifluoromethyl)aniline. Thermo Fisher Scientific.
- Harča, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta, 89(4), 543-547.
- Technical Support Center: Diazotization and Hydrolysis of 3-(Trifluoromethyl)aniline. Benchchem.
-
Harča, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate. Available at: [Link]
- US Patent 6,333,434 B1 - Preparation of trifluoromethylanilines. Google Patents.
- EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline. Google Patents.
- Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. SIELC Technologies.
- Acid-Base Extraction. University of Colorado Boulder.
- Related substances analysis of 3-(trifluoromethyl) aniline. Thermo Fisher Scientific AppsLab Library.
- Technical Support Center: Recrystallization of 2-(Chloromethyl)-4-fluoroaniline Derivatives. Benchchem.
- Technical Support Center: Purification of Trifluoromethylated Pyrazoles. Benchchem.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. cpachem.com [cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. gfl.co.in [gfl.co.in]
- 5. angenechemical.com [angenechemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. appslab.thermofisher.com [appslab.thermofisher.com]
- 9. Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. pdf.benchchem.com [pdf.benchchem.com]
"optimizing reaction yield for 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride"
Technical Support Center: 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride
Welcome to the technical support center for the synthesis and optimization of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into common challenges encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to troubleshoot and optimize your reaction yields effectively.
Core Synthesis Overview
The synthesis of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is typically a two-stage process. The first stage involves the selective mono-N-methylation of the primary aniline, 4-Fluoro-3-(trifluoromethyl)aniline. The second stage is the conversion of the resulting secondary amine into its hydrochloride salt, which aids in purification, stability, and handling.
"common side reactions with 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride"
Senior Application Scientist Note: Welcome to the technical support guide for 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride. This document is designed for researchers, chemists, and drug development professionals. Please note that while extensive data on this specific hydrochloride salt is not widely published, this guide is built upon established chemical principles for substituted anilines and data from closely related structural analogs. The troubleshooting advice and protocols provided are based on expert analysis of predictable reaction pathways and potential challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and use of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride.
Q1: Why is this compound provided as a hydrochloride salt instead of a free amine?
A1: The hydrochloride salt form offers several practical advantages over the free amine. Firstly, amines, particularly anilines, are susceptible to air oxidation, which can lead to the formation of colored impurities and degradation over time. The protonation of the nitrogen atom to form the ammonium salt significantly reduces its electron density, thereby increasing its stability and shelf-life. Secondly, the salt form can improve the compound's physical handling properties, often converting oils or low-melting solids into more manageable crystalline solids.
Q2: How must I treat the hydrochloride salt before using it in a reaction?
A2: The hydrochloride salt is the protonated, inactive form of the amine for most nucleophilic reactions. To use it as a nucleophile (e.g., in acylation, alkylation, or coupling reactions), you must first liberate the free amine. This is achieved by neutralizing the salt with a base. A detailed protocol for this procedure is provided in Part 3 of this guide. Failure to add a sufficient amount of base is a common cause of reaction failure.
Q3: What are the primary reactive sites on the 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline molecule?
A3: The molecule has two main sites of reactivity:
-
The N-methylamino group: The nitrogen atom is nucleophilic after deprotonation and will readily react with electrophiles such as acyl chlorides, anhydrides, and alkylating agents.[1]
-
The Aromatic Ring: The ring can undergo electrophilic aromatic substitution (SEAr). The N-methyl group is an activating, ortho-, para-directing group. However, this is strongly counteracted by the meta-directing, deactivating trifluoromethyl (-CF₃) group and the deactivating, ortho-, para-directing fluoro (-F) group. The ultimate position of substitution will depend on the specific reagents and reaction conditions.
Q4: What are the critical safety precautions for handling this compound?
A4: Based on data for structurally similar compounds, 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride should be handled with care. It is expected to be harmful if swallowed, in contact with skin, or if inhaled.[2][3] It may also cause skin and serious eye irritation.[4][5][6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]
-
Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4][8] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[4][9]
Part 2: Troubleshooting Guide for Common Side Reactions
This section provides solutions to specific issues that may arise during experimentation.
Issue 1: Low Yield or No Reaction in Acylation/Sulfonylation
-
Symptom: You are attempting to form an amide or sulfonamide by reacting the aniline hydrochloride with an acyl chloride or sulfonyl chloride in the presence of a base, but TLC/LC-MS analysis shows mostly unreacted starting material.
-
Probable Cause: Insufficient base. This is the most common error. Two equivalents of base are the minimum required. One equivalent is consumed instantly to neutralize the hydrochloride salt to form the free amine. The second equivalent is required to quench the molecule of HCl that is generated during the reaction itself.
-
Solution: Use at least 2.1-2.5 equivalents of a non-nucleophilic tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Do not use pyridine as a base if you are using a sulfonyl chloride, as it can form a complex that may lead to side reactions.
dot
Caption: Stoichiometry for acylating an aniline hydrochloride.
Issue 2: Reaction Mixture or Product is Darkly Colored (Yellow/Brown)
-
Symptom: The reaction mixture, work-up layers, or isolated product has a persistent dark color, suggesting impurity.
-
Probable Cause: Air oxidation. Aniline derivatives are notoriously prone to oxidation, forming highly colored, complex polymeric impurities. This process can be accelerated by heat, light, or trace metal catalysts.
-
Solution:
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon.
-
Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle.
-
Purification: If the product is already colored, attempt purification by column chromatography. If the colored impurities are highly polar, they may remain at the baseline. Alternatively, a wash with a dilute sodium bisulfite solution during work-up can sometimes reduce colored quinone-type impurities. Treatment with activated carbon can also be effective but may reduce yield.
-
Issue 3: Poor Solubility of Starting Material in Organic Solvents
-
Symptom: The 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride does not dissolve in common reaction solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN).
-
Probable Cause: As an ionic salt, the compound has high lattice energy and is poorly soluble in non-polar or moderately polar aprotic solvents.
-
Solution:
-
Liberate the Free Amine: The most reliable solution is to perform a preliminary acid-base workup to isolate the free amine as an oil or solid, which will have significantly better solubility in organic solvents (see protocol below).
-
Use a Polar Aprotic Solvent: The hydrochloride salt may have sufficient solubility in highly polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[10] However, be aware that these solvents are difficult to remove and can interfere with certain reaction types.
-
Biphasic Conditions: For some reactions, you can use a biphasic system (e.g., DCM and aqueous NaHCO₃) with a phase-transfer catalyst, where the free amine is generated in situ at the interface.
-
Issue 4: Unwanted Electrophilic Aromatic Substitution on the Ring
-
Symptom: NMR or Mass Spec data indicates the addition of an electrophile (e.g., Br, Cl, NO₂) to the aromatic ring instead of or in addition to the desired reaction at the nitrogen.
-
Probable Cause: The reaction conditions are harsh enough to facilitate electrophilic aromatic substitution. While the -CF₃ and -F groups are deactivating, the N-methyl group is activating. Certain strong electrophiles or Lewis acid catalysts can force a reaction on the ring. For example, procedures for brominating similar anilines often use specific brominating agents to control reactivity.[11]
-
Solution:
-
Milder Conditions: Use less reactive reagents and avoid strong Lewis acids if possible.
-
Protecting Group: If ring substitution is unavoidable, consider temporarily protecting the amine. For example, reacting the free amine with Boc-anhydride to form the N-Boc protected aniline will strongly deactivate the ring towards further electrophilic substitution while you perform chemistry elsewhere. The Boc group can be removed later with acid.
-
Summary of Potential Side Products
| Side Product Type | Probable Cause | Suggested Analytical Detection |
| Oxidized/Polymeric Species | Air/oxidant exposure | TLC (baseline streaking), Colorimetric observation |
| Di-acylated Product | Use of a highly reactive acylating agent | LC-MS (Mass corresponding to addition of two acyl groups) |
| Ring-Halogenated Product | Halogen source (e.g., from solvent, reagent) | ¹H NMR (change in aromatic splitting), ¹⁹F NMR (new signals), MS (isotopic pattern for Cl/Br) |
| Unreacted Starting Material | Insufficient base, low temperature | TLC, LC-MS (presence of starting material mass) |
Part 3: Key Experimental Protocols & Diagrams
Protocol: Liberation of Free Amine from Hydrochloride Salt
This protocol describes a standard laboratory procedure to obtain the free amine from its salt for subsequent reactions.
-
Dissolution: Dissolve 1.0 equivalent of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride in deionized water (approx. 10-20 mL per gram of salt) in a separatory funnel. If solubility is low, a small amount of methanol can be added to aid dissolution.
-
Extraction (Optional): Add an equal volume of an organic solvent like ethyl acetate or dichloromethane (DCM) to the separatory funnel. This initial organic layer can be used to extract any non-basic organic impurities. Separate and discard this organic layer.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃) dropwise while stirring or swirling. Continue adding base until the effervescence ceases and the pH of the aqueous layer is >8 (check with pH paper).
-
Extraction: Add a fresh portion of organic solvent (e.g., ethyl acetate or DCM) to the separatory funnel. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely.
-
Combine & Dry: Drain the organic layer. Repeat the extraction of the aqueous layer two more times with fresh organic solvent. Combine all organic extracts in a single flask. Dry the combined organic solution over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine, which can be used directly without further purification or purified by chromatography or distillation if necessary.
Diagram: Troubleshooting Workflow for Low Reaction Yield
dot
Caption: Decision-making workflow for troubleshooting low yields.
References
- Vertex AI Search. Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline.
- Thermo Fisher Scientific. Safety Data Sheet for 4-Fluoro-3-(trifluoromethyl)aniline.
- Fisher Scientific. Safety Data Sheet for 4-Methyl-3-(trifluoromethyl)aniline.
- Thermo Fisher Scientific. Safety Data Sheet for 4-(Trifluoromethyl)anilinium chloride.
- Loba Chemie. 4-FLUOROANILINE FOR SYNTHESIS MSDS.
- Merck Millipore. Safety Data Sheet for 4-(Trifluoromethoxy)aniline.
- ChemicalBook. 4-Methyl-3-(trifluoromethyl)aniline synthesis.
- Wikipedia. 4-(Trifluoromethyl)aniline.
- The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-.
- PubChem. 4-Fluoro-3-(trifluoromethyl)aniline | C7H5F4N | CID 75377.
- ChemicalBook. 4-Fluoro-3-(trifluoromethyl)aniline CAS#: 2357-47-3.
- ChemicalBook. 4-Methyl-3-(trifluoromethyl)aniline CAS#: 65934-74-9.
- Tokyo Chemical Industry (India) Pvt. Ltd. 4-Methyl-3-(trifluoromethyl)aniline | 65934-74-9.
- Sigma-Aldrich. 4-Methyl-3-(trifluoromethyl)aniline 98 65934-74-9.
- PubChem. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964.
- Sigma-Aldrich. 4-Fluoro-3-(trifluoromethyl)aniline 99 2357-47-3.
- PubChem. 3-Methyl-4-(trifluoromethyl)aniline | C8H8F3N | CID 11019374.
Sources
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- 2. 4-Fluoro-3-(trifluoromethyl)aniline | C7H5F4N | CID 75377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methyl-3-(trifluoromethyl)aniline | 65934-74-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
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- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 4-甲基-3-(三氟甲基)苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. 4-Fluoro-3-(trifluoromethyl)aniline CAS#: 2357-47-3 [m.chemicalbook.com]
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- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Poor Regioselectivity in Aniline Synthesis
Welcome to the Technical Support Center for Aniline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor regioselectivity in their experiments.
Troubleshooting Guide
This section provides detailed answers and actionable protocols for specific problems you might encounter during the synthesis of substituted anilines.
Issue 1: My electrophilic substitution on a substituted aniline is yielding a mixture of ortho and para isomers, with poor selectivity for my desired product.
This is a frequent challenge arising from the powerful activating and ortho, para-directing nature of the amino group.[1][2][3] The lone pair of electrons on the nitrogen atom donates into the aromatic pi-system, increasing the electron density at the ortho and para positions and making them highly susceptible to electrophilic attack.[1][2]
-
Uncontrolled Activation by the Amino Group: The high reactivity of the aniline ring often leads to a mixture of isomers and even polysubstitution.[4]
-
Solution: Amine Protection. Temporarily converting the amino group to an amide, such as an acetanilide, moderates its activating effect. The steric bulk of the acetyl group can also favor the para product.[4][5]
Experimental Protocol: Acetanilide Formation and Subsequent Bromination
-
Dissolve your substituted aniline in glacial acetic acid.
-
Add acetic anhydride and heat the mixture gently.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Cool the reaction mixture and pour it into ice water to precipitate the acetanilide.
-
Filter, wash with cold water, and dry the product.
-
For bromination, dissolve the dried acetanilide in a suitable solvent like acetic acid.
-
Slowly add a solution of bromine in acetic acid at a low temperature (e.g., 0-5 °C).
-
After the reaction is complete, quench with a reducing agent (e.g., sodium bisulfite solution).
-
Hydrolyze the resulting bromoacetanilide back to the amine using acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH).
-
-
-
Steric Hindrance: The size of the substituent already on the ring and the incoming electrophile can influence the ortho:para ratio. A bulky substituent will sterically hinder the ortho positions, favoring para substitution.[6][7]
-
Solution: Modifying the Electrophile or Substrate. If possible, using a bulkier electrophile may increase the proportion of the para isomer. Conversely, if the ortho isomer is desired, a less sterically demanding electrophile might be beneficial.
-
-
Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity.[8][9]
-
Solution: Temperature Optimization. Running the reaction at a lower temperature may enhance the kinetic control and improve the regioselectivity.[5] It is advisable to perform a temperature screening study to find the optimal conditions.
-
Caption: Workflow for troubleshooting poor regioselectivity in electrophilic substitution of anilines.
Issue 2: I am observing low regioselectivity in my Palladium-catalyzed Buchwald-Hartwig amination of a multi-substituted aryl halide.
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its regioselectivity can be influenced by several factors, especially with complex substrates.[10][11]
-
Ligand Choice: The phosphine ligand is crucial in determining the catalyst's activity and selectivity. Sterically bulky ligands can favor coupling at less hindered positions on the aryl halide.[12]
-
Solution: Ligand Screening. A systematic screening of different generations of Buchwald-Hartwig ligands is recommended. For instance, bulky biarylphosphine ligands have shown excellent performance in many cases.[12]
Ligand Type General Application Potential Impact on Regioselectivity Monodentate (e.g., P(t-Bu)3) Early generation, good for some substrates. May offer different selectivity profiles compared to bidentate ligands. Bidentate (e.g., BINAP, DPPF) Improved reactivity and stability.[10] Can influence the geometry of the palladium complex, affecting which site reacts. Bulky Biarylphosphines (e.g., XPhos, SPhos) High activity for a broad range of substrates.[12] Steric bulk can direct the catalyst to the less hindered position on the aryl halide. -
-
Electronic Effects: The electronic properties of the substituents on the aryl halide can influence the rate of oxidative addition, a key step in the catalytic cycle.[10] Electron-withdrawing groups can activate an aryl halide towards oxidative addition.
-
Solution: Substrate Design. If multiple reactive sites are present, consider the electronic nature of each. It may be possible to predict the major product based on the relative reactivity of the different C-X bonds.
-
-
Reaction Conditions: Temperature, solvent, and base can all play a role in the selectivity of the reaction.
-
Solution: Condition Optimization. A systematic optimization of reaction parameters is advised. For example, some catalyst systems may exhibit higher selectivity at room temperature.[13]
-
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Issue 3: My nucleophilic aromatic substitution (SNAr) reaction to form a substituted aniline is giving the wrong isomer.
Regioselectivity in SNAr reactions is primarily governed by the position of electron-withdrawing groups (EWGs) on the aromatic ring relative to the leaving group.[14][15]
-
Incorrect Substitution Pattern: For an SNAr reaction to proceed efficiently, a strong EWG (e.g., -NO2, -CN, -C(O)R) must be positioned ortho or para to the leaving group. This is necessary to stabilize the negatively charged Meisenheimer intermediate.[15]
-
Solution: Substrate Verification. Double-check the structure of your starting material to ensure the correct substitution pattern for the desired regioselectivity. If the EWG is in the meta position, the reaction is unlikely to proceed via a standard SNAr mechanism.
-
-
Benzyne Mechanism: In the absence of strong activating groups and the presence of a very strong base (e.g., NaNH2), the reaction may proceed through a benzyne intermediate, which can lead to a mixture of products.[16]
-
Solution: Condition Modification. If a benzyne mechanism is suspected, consider changing the reaction conditions. Using a less potent base and ensuring the presence of an ortho or para EWG will favor the SNAr pathway. Inductive and steric effects primarily determine the regioselectivity of nucleophilic attack on the benzyne intermediate.[16]
-
Caption: Comparison of SNAr and benzyne mechanisms leading to different regiochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: How can I selectively synthesize the meta-substituted aniline via electrophilic substitution?
The amino group is a strong ortho, para-director. To achieve meta substitution, you must first introduce a meta-directing group. A common strategy is to start with benzene, perform a nitration (which is meta-directing), introduce another substituent at the meta position relative to the nitro group, and then reduce the nitro group to an aniline in the final step.[3]
Q2: What is the effect of solvent on the regioselectivity of aniline synthesis?
Solvent choice can influence reaction rates and, in some cases, selectivity. For instance, in aza-Michael additions of anilines, the solvent can affect the proton transfer steps and the overall reaction efficiency.[17] In Pd-catalyzed reactions, the solvent can impact the solubility of the catalyst and reagents, as well as the stability of intermediates. While not always the primary determinant of regioselectivity, it is a parameter worth optimizing.
Q3: Can I use a directing group to control regioselectivity in C-H amination reactions?
Yes, the use of directing groups is a powerful strategy for controlling regioselectivity in C-H functionalization reactions, including aminations.[18] These groups coordinate to the metal catalyst and position it in proximity to a specific C-H bond, typically at the ortho position. There is also research into ligand-controlled meta-selective C-H functionalization.[19]
Q4: My reaction is very sensitive to steric hindrance. How can I predict the outcome?
Computational modeling can be a useful tool for predicting the regioselectivity in sterically demanding reactions.[20][21] Experimentally, you can systematically vary the steric bulk of substituents on either the aniline or the coupling partner to observe trends in the product distribution. Reactions involving bulky anilines often require more forcing conditions.[6][21]
Q5: Are there catalyst systems that can overcome the challenges of hydrodehalogenation in Buchwald-Hartwig aminations?
Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing amination.[10] The choice of ligand, base, and solvent can influence the extent of this side reaction. Some modern catalyst systems, including bimetallic palladium-copper nanocatalysts, have been developed to suppress the hydrodehalogenation pathway, particularly in challenging substrate couplings.[22]
References
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
- Chen, Y., et al. (2018). Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. Chemistry – An Asian Journal, 13(17), 2419-2423.
- Kinzel, D., Zilberg, S., & González, L. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3(+) Electrophilic Aromatic Substitution. ChemPhysChem, 16(11), 2366-74.
-
StudySmarter. (2023). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Retrieved from [Link]
- Lakmes, A., et al. (2013). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst.
-
Quora. (2017). Why is the -NH2 group in aniline an ortho and para directing group?. Retrieved from [Link]
- Li, W., et al. (2024).
- Němec, V., et al. (2021). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 50(30), 10427-10437.
-
Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of various directing groups for ortho‐nitration of aniline. Retrieved from [Link]
- Rogne, O. (1975). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2, (13), 1486-1489.
-
Semantic Scholar. (n.d.). Controlling Catalyst Speciation to Achieve Room Temperature Pd‐Catalyzed Aminations with Aryl and Heteroaryl Chlorides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
- Hyland, C., et al. (2014). The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions. Journal of the American Chemical Society, 136(43), 15344–15355.
-
StackExchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Daugulis, O., et al. (2016). Direct and Practical Synthesis of Primary Anilines through Iron-Catalyzed C–H Bond Amination.
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
-
ResearchGate. (2017). Organic Chemistry Portal- Steric-Hindrance-Induced Regio-and Chemoselective Oxidation of Aromatic Amines. Retrieved from [Link]
- Liljenberg, M., et al. (2012). Predicting regioselectivity in nucleophilic aromatic substitution. The Journal of Organic Chemistry, 77(7), 3262-9.
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (2021). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. Retrieved from [Link]
- Shu, S., et al. (2021). Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N , N -Diarylhydrazines. The Journal of Organic Chemistry, 86(2), 1649-1662.
-
University of Rochester. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]
- Ioffe, I., et al. (2011). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie, 14(7-8), 705-709.
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329.
-
ResearchGate. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
National Institutes of Health. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
National Institutes of Health. (2021). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity of Aniline and Toluidine Nitration With HNO3 and H2SO4 in Acetic Acid. Retrieved from [Link]
-
ACS Publications. (n.d.). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Retrieved from [Link]
-
ACS Publications. (2024). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. Retrieved from [Link]
-
ACS Publications. (n.d.). Ligand-Enabled Regioselectivity in the Oxidative Cross-coupling of Arenes with Toluenes and Cycloalkanes Using Ruthenium Catalysts: Tuning the Site-Selectivity from the ortho to meta Positions. Retrieved from [Link]
- Seki, M., & Takahashi, Y. (2021). Regioselective C-H Azidation of Anilines and Application to Synthesis of Key Intermediate for Pharmaceutical. The Journal of Organic Chemistry, 86(11), 7842-7848.
-
ResearchGate. (n.d.). Regioselectivity of the Radical Cation Recombination in the Aniline Polymerization. Retrieved from [Link]
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Technical Support Center: 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Hydrochloride Solutions
Welcome to the technical support center for 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of solutions containing this compound. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride and why is its stability in solution a concern?
A1: 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is a substituted aniline derivative. Like many aniline compounds, it is susceptible to degradation, primarily through oxidation.[1][2] The amine group is prone to oxidation, which can be exacerbated by factors such as pH, light, and the presence of metal ions. This degradation can lead to the formation of colored impurities and a loss of the active compound, compromising experimental results. The hydrochloride salt form is used to enhance stability, but careful handling in solution is still critical.
Q2: What are the initial signs of degradation in my solution?
A2: The most common initial sign of degradation is a change in the solution's color, often to a yellow or reddish-brown hue.[1][2] This is typically due to the formation of oxidized species. You may also observe the formation of particulates or a decrease in the concentration of the parent compound over time, which can be monitored by analytical techniques such as HPLC.
Q3: What are the general recommended storage conditions for solutions of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride?
A3: To minimize degradation, solutions should be stored in a cool, dark, and well-ventilated place.[3][4][5] It is highly recommended to store them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] Use tightly sealed containers to avoid exposure to air and moisture.[4][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on scientific principles.
Problem 1: My solution is rapidly turning yellow/brown.
Cause: This discoloration is a classic indicator of oxidation.[1][2] Anilines, especially N-alkylated anilines, are sensitive to air and light, which can catalyze the formation of colored degradation products.[1][2]
Solution Workflow:
-
Exclude Oxygen:
-
Rationale: Oxygen is a primary driver of aniline oxidation.
-
Action: Prepare your solutions using solvents that have been de-gassed by sparging with nitrogen or argon. Overlay the headspace of your container with an inert gas before sealing.
-
-
Protect from Light:
-
Control pH:
-
Rationale: The stability of aniline derivatives is highly pH-dependent. While the hydrochloride salt provides an initially acidic environment that enhances stability, the pH can change. Degradation via hydroxyl radicals is often minimized in a pH range of 3-4.[9]
-
Action: Buffer your solution to maintain a pH between 3 and 5. Citrate or acetate buffers are often suitable choices. Avoid basic conditions, as this can deprotonate the amine, making it more susceptible to oxidation and can lead to the formation of products like nitrobenzene and azobenzene.[10]
-
-
Consider Antioxidants:
Problem 2: I am observing precipitation in my aqueous solution.
Cause: Precipitation can occur due to several factors, including changes in pH that affect solubility, or the formation of insoluble degradation products. The free base form of the aniline is less water-soluble than its hydrochloride salt.
Solution Workflow:
-
Verify pH:
-
Rationale: An increase in pH can neutralize the hydrochloride salt, leading to the precipitation of the less soluble free base.
-
Action: Measure the pH of your solution. If it has drifted towards neutral or basic, adjust it back to the acidic range (pH 3-5) with a dilute solution of HCl.
-
-
Solvent Consideration:
-
Rationale: The solubility of the compound and its potential degradants is dependent on the solvent system.
-
Action: If working with a purely aqueous system is not required, consider using a co-solvent such as ethanol or acetonitrile to improve the solubility of both the parent compound and any potential non-polar degradation products.
-
Problem 3: My analytical results show a rapid decrease in the concentration of the parent compound, but with no obvious color change or precipitation.
Cause: Degradation can occur without the formation of colored or insoluble byproducts. This could involve N-dealkylation or other subtle structural changes.[12]
Solution Workflow:
-
Investigate N-Dealkylation:
-
Forced Degradation Study:
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and establish stability-indicating analytical methods.[14][15]
Materials:
-
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV/MS system
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of methanol and water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours, protected from light.
-
Thermal Degradation: Heat 1 mL of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to a light source (e.g., a photostability chamber) for 24 hours.
-
Sample Analysis: After the specified time, neutralize the acid and base hydrolysis samples. Analyze all samples, along with a control (untreated stock solution), by HPLC-UV/MS to identify and quantify the parent compound and any degradation products.
Data Summary
| Parameter | Recommended Condition | Rationale |
| pH | 3 - 5 | Minimizes oxidative degradation and maintains solubility of the hydrochloride salt.[9] |
| Solvent | De-gassed aqueous buffers or aprotic solvents | Removes dissolved oxygen, a key oxidant. |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical degradation.[16] |
| Light Exposure | Protect from light (use amber vials) | Prevents photolytic degradation.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation from atmospheric oxygen.[3] |
Visualizations
Degradation Pathway of Substituted Anilines
Caption: Step-by-step troubleshooting for discolored solutions.
References
-
Arslan-Alaton, I., Tureli, G., & Olmez-Hanci, T. (2022). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health and Pollution, 12(33), 220308. [Link]
-
Li, Z., et al. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 11, 123456. [Link]
-
Yufeng, C. (2024). N-Methylaniline Chemical Properties,Uses,Production. Yufeng Chemical. [Link]
-
Gryn'ova, G., & Coote, M. L. (2015). Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. [Link]
-
Turhan, K., & Uzman, S. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. Annali di Chimica, 97(10), 1129-38. [Link]
-
Al-kassas, R., et al. (2022). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. PubMed Central. [Link]
-
ResearchGate. (2021). Exploring the nonlinear optical properties of fluorinated aniline derivatives: A computational and experimental study. [Link]
-
Bacon, J., & Adams, R. N. (1968). Anodic oxidation pathways of N-alkylanilines. Journal of the American Chemical Society, 90(24), 6596-6599. [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]
-
Zhang, X., et al. (2006). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Applied Microbiology and Biotechnology, 72(4), 839-45. [Link]
-
Kamberi, M., & Tsutsumi, Y. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Cannon, J. B., Yunker, M. H., & Luoma, N. (1995). The effect of aggregation inhibitors and antioxidants on the stability of hemin solutions. PDA journal of pharmaceutical science and technology, 49(2), 77–82. [Link]
-
Malaysian Journal of Analytical Sciences. (2013). DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methylaniline. PubChem. [Link]
-
MDPI. (2022). Chemically Modified Zein- and Poly(methyl vinyl ether-co-maleic anhydride)-Based Core–Shell Sub-Micro/Nanoparticles for Essential Oil Delivery: Antibacterial Activity, Cytotoxicity, and Life Cycle Assessment. [Link]
-
Kott, L. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. ResearchGate. [Link]
-
MDPI. (2022). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. [Link]
-
Vértesi, A., et al. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. International Journal of Molecular Sciences, 24(2), 1475. [Link]
-
ResearchGate. (2019). Mechanism of action of amine-type antioxidants at temperatures above 110 °C. [Link]
-
Sdfine. (n.d.). n-methylaniline. [Link]
-
MDPI. (2021). Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. [Link]
-
ResearchGate. (2021). Wavelength-Dependent UV-LED Photolysis of Fluorinated Pesticides and Pharmaceuticals. [Link]
-
Asian Journal of Chemistry. (2011). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. [Link]
-
PubMed Central. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. [Link]
-
ResearchGate. (2017). N‐Methyl oxidation and N‐dealkylation of N,N‐dimethylaniline. [Link]
-
YaleCourses. (2012). 29. Imines and Enamines. Oxidation and Reduction. YouTube. [Link]
Sources
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- 2. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methyl-3-(trifluoromethyl)aniline | 65934-74-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 5. assets.thermofisher.com [assets.thermofisher.com]
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- 7. researchgate.net [researchgate.net]
- 8. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Degradation Pathways of Trifluoromethyl-Substituted Anilines
From the Desk of the Senior Application Scientist
Welcome to the technical support center for researchers engaged in the study of trifluoromethyl-substituted anilines. This guide is designed to move beyond standard protocols and address the nuanced challenges encountered in the laboratory. Trifluoromethyl (-CF3) groups are integral to modern pharmaceuticals and agrochemicals, prized for enhancing metabolic stability and bioavailability.[1][2] However, this very stability, conferred by the strong carbon-fluorine bond, presents significant challenges for environmental degradation and experimental analysis.[3][4]
This resource is structured as a series of frequently asked questions and in-depth troubleshooting guides. We aim to explain the causality behind experimental observations and provide logical, field-tested solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: Why is the degradation of trifluoromethyl-substituted anilines often slower than their non-fluorinated analogs?
A1: The primary reason lies in the electronic properties and strength of the carbon-fluorine bond. The -CF3 group is a strong electron-withdrawing group, which deactivates the aromatic ring. This makes the ring less susceptible to electrophilic attack by microbial oxygenase enzymes, which are often the first step in aerobic biodegradation.[5] Furthermore, studies have shown that as fluorine substitution on the aniline ring increases, the time required for microbial enrichment and the specific degradation rate decreases.[6][7]
Q2: What are the generally accepted initial steps in the microbial degradation of these compounds?
A2: For aerobic degradation, the most common initial pathway involves an aniline oxygenase or dioxygenase enzyme.[8] This enzyme hydroxylates the aromatic ring to form a substituted catechol. This catechol then undergoes either ortho or meta ring cleavage, opening the aromatic ring and allowing the cell's central metabolism to further process the aliphatic intermediates.[5][6] The specific pathway can depend on the microbial species and the substitution pattern of the aniline.
Q3: What is Trifluoroacetic acid (TFA) and is it a common degradation product?
A3: Trifluoroacetic acid (TFA) is a highly stable compound that can be a terminal degradation product of many chemicals containing a trifluoromethyl group.[9] Due to the high stability of the C-F bonds, the -CF3 group can often remain intact throughout the degradation of the rest of the molecule, eventually being released as TFA.[3] Its detection can be an indicator of complete upstream degradation of the parent compound.
Q4: My 4-trifluoromethylaniline solidified in the bottle and was difficult to melt. Is this normal and are there any safety concerns?
A4: Yes, this is a known issue. 4-Trifluoromethylaniline can solidify during storage. An incident has been reported where attempting to melt the solidified material led to an unexpected reaction, suggesting a potential trimer formation with the evolution of hydrogen fluoride (HF) gas.[10] This highlights a significant safety concern. It is crucial to handle solidified trifluoromethylanilines with caution. Gentle warming in a well-ventilated fume hood is advised, and researchers should be aware of the potential for autocatalytic decomposition.[10]
Troubleshooting Guide: Microbial Degradation Experiments
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| No degradation observed or very slow rates. | 1. Lack of appropriate microbial consortium: The inoculum source may lack microbes with the necessary enzymatic machinery. | Action: Use an inoculum from a site with a history of aniline or fluorinated compound contamination to increase the probability of finding adapted microbes.[11] Rationale: Prolonged exposure acts as a selective pressure, enriching for microorganisms capable of degrading these recalcitrant compounds. |
| 2. Toxicity of the compound: High concentrations of the aniline derivative can be toxic to the microbial community.[8] | Action: Start with a low concentration of the target compound (e.g., 10-50 mg/L) and gradually increase it as the culture adapts. Rationale: This allows for the selection and growth of tolerant strains without causing a system-wide shock. | |
| 3. Increased fluorine substitution: The number and position of -CF3 groups significantly impact recalcitrance. | Action: Be patient. Enrichment for cultures that degrade polyfluorinated anilines can take significantly longer—weeks to months—compared to simpler anilines.[6] Rationale: The increased deactivation of the aromatic ring requires more specialized or mutated enzymes, which are rarer in the environment. | |
| Degradation stalls after an initial period. | 1. Accumulation of toxic intermediates: The degradation pathway may be incomplete, leading to the buildup of a metabolite that is more toxic than the parent compound. | Action: Analyze for intermediates using HPLC or GC-MS at multiple time points. Identify the stalling point. Rationale: Identifying the bottleneck intermediate (e.g., a substituted catechol) can help in understanding the metabolic limitations of the culture. |
| 2. Nutrient limitation: The culture may have exhausted essential nutrients like nitrogen or phosphorus. | Action: Ensure your minimal medium is not limited in N or P. If the aniline is the sole N source, ensure the C:N ratio is appropriate. Rationale: Microbial metabolism is dependent on a balanced supply of macro- and micronutrients. | |
| Inconsistent results between replicates. | 1. Inhomogeneous inoculum: The microbial community may not be evenly distributed in the source sludge or soil. | Action: Thoroughly homogenize the inoculum (e.g., by blending or vigorous shaking) before dispensing it into replicate flasks. Rationale: This ensures that each experimental unit starts with a comparable microbial population, reducing variability. |
| 2. Abiotic loss: The compound may be lost to volatilization or adsorption to the flask walls. | Action: Run a sterile control (autoclaved inoculum + compound) alongside your active cultures.[11] Rationale: The sterile control quantifies any loss not attributable to biological activity, allowing you to correct your degradation data. |
Troubleshooting Guide: Photochemical & Chemical Degradation
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low degradation efficiency in photocatalysis (e.g., with TiO₂). | 1. Incorrect pH: The surface charge of the photocatalyst and the speciation of the aniline are pH-dependent. | Action: Vary the pH of the solution. Aniline degradation can often be enhanced at higher pH values.[12] Rationale: pH affects the adsorption of the substrate onto the catalyst surface, which is a critical step for the reaction with photogenerated radicals. |
| 2. Catalyst poisoning or fouling: Intermediates can adsorb strongly to the catalyst surface, blocking active sites. | Action: Analyze the catalyst surface post-reaction (e.g., using FT-IR). Consider periodic washing or regeneration of the catalyst. Rationale: Maintaining a clean and active catalyst surface is essential for sustained photocatalytic activity. | |
| Reaction yields a polymer instead of degradation products. | 1. High initial concentration of aniline: At higher concentrations, radical-radical coupling of aniline intermediates can lead to polymerization. | Action: Lower the initial concentration of the aniline. Photocatalytic degradation is more effective at low concentrations (e.g., < 0.1 mmol/L).[12] Rationale: At lower concentrations, the probability of a pollutant molecule encountering a hydroxyl radical is higher than the probability of two pollutant radicals encountering each other. |
| Inconsistent results in Advanced Oxidation Processes (AOPs). | 1. Radical scavenging: Components in the sample matrix (e.g., carbonate ions, natural organic matter) can consume the generated radicals (e.g., OH•, SO₄⁻•). | Action: Test the reaction in a clean matrix (e.g., deionized water) vs. your experimental matrix. If scavenging is suspected, increase the oxidant/catalyst dose.[13] Rationale: This helps differentiate between inherent low reactivity and matrix effects. Sufficient radical generation is needed to overcome scavenging and still degrade the target compound. |
| 2. Inappropriate catalyst/activator concentration: The ratio of oxidant (e.g., PAA, persulfate) to activator (e.g., Co²⁺, Fe²⁺) is critical. | Action: Optimize the catalyst dosage. An excess of activator can sometimes act as a radical scavenger itself, reducing efficiency.[14] Rationale: There is an optimal concentration range for activators to maximize radical production. |
Visualizations: Degradation Pathways & Workflows
Proposed Microbial Degradation Pathway
Caption: Generalized aerobic microbial degradation pathway for trifluoromethyl-substituted anilines.
Proposed Chemical Oxidation Pathway (AOP)
Caption: General pathway for degradation via Advanced Oxidation Processes (AOPs).[13][14]
Workflow: Identifying Unknown Degradation Products
Caption: A logical workflow for the identification of unknown metabolites or degradation byproducts.
Experimental Protocols
Protocol 1: Aerobic Biodegradation Assay
-
Prepare Medium: Prepare a suitable mineral salts medium (MSM). Ensure it contains all necessary trace elements but is free of carbon and nitrogen sources. Autoclave to sterilize.
-
Prepare Inoculum: Collect activated sludge or soil from a relevant site.[11] Create a slurry (e.g., 10% w/v in sterile MSM) and let heavy particles settle for 30 minutes. The supernatant is your inoculum.
-
Set up Flasks: In sterile flasks, combine:
-
90 mL of sterile MSM.
-
10 mL of inoculum.
-
The trifluoromethyl-substituted aniline (from a sterile stock solution) to the desired final concentration (e.g., 50 mg/L).
-
-
Control Flasks:
-
Sterile Control: 90 mL MSM + 10 mL autoclaved inoculum + aniline. This accounts for abiotic losses.
-
Inoculum Control: 90 mL MSM + 10 mL inoculum (no aniline). This monitors background microbial activity.
-
-
Incubation: Incubate all flasks on an orbital shaker (e.g., 150 rpm) at a controlled temperature (e.g., 25-30°C) in the dark.
-
Sampling: At regular intervals (e.g., 0, 1, 3, 7, 14, 28 days), withdraw a small aliquot (e.g., 1 mL) from each flask under sterile conditions.
-
Sample Preparation & Analysis: Immediately filter the sample through a 0.22 µm syringe filter to remove biomass. Analyze the filtrate for the parent compound concentration using an appropriate analytical method like HPLC.[15][16]
Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE) for HPLC
This protocol is a general guideline for extracting anilines from aqueous samples prior to HPLC analysis, enhancing sensitivity.[16]
-
SPE Cartridge Selection: Choose a reverse-phase cartridge (e.g., C18) suitable for retaining moderately polar compounds from an aqueous matrix.
-
Cartridge Conditioning: Condition the SPE cartridge by passing the following solvents through it sequentially:
-
5 mL Methanol (to wet the sorbent).
-
5 mL Deionized Water (to equilibrate the sorbent for the aqueous sample). Do not let the cartridge run dry.
-
-
Sample Loading: Pass a known volume of your aqueous sample (e.g., 10-100 mL) through the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 drops per second). The anilines will adsorb to the C18 sorbent.
-
Washing (Optional): Pass a small volume of deionized water (e.g., 1 mL) through the cartridge to wash away any non-retained, highly polar impurities.
-
Elution: Elute the retained anilines from the cartridge by passing a small volume of a strong organic solvent (e.g., 1-2 mL of methanol or acetonitrile) through it. Collect this eluate in a clean vial.
-
Analysis: The collected eluate is now a concentrated, cleaner sample ready for injection into the HPLC system.
References
-
MDPI. (2024, January 15). Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. Available from: [Link]
-
PubMed. (n.d.). Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. Available from: [Link]
-
United States Environmental Protection Agency. (1984, February). Project Summary: Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Available from: [Link]
-
United States Environmental Protection Agency. (1996, December). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available from: [Link]
-
Applied and Environmental Microbiology. (n.d.). Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. Available from: [Link]
-
American Journal of Chemistry. (2020, December 29). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. Available from: [Link]
-
ResearchGate. (2025, August 7). An Unexpected Incident with 4-Trifluoromethylaniline. Available from: [Link]
-
Royal Society Publishing. (2021, April 21). Degradation of aniline in water with gaseous streamer corona plasma. Available from: [Link]
-
MDPI. (n.d.). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. Available from: [Link]
-
CNKI. (2021, February 11). Study On Degradation Mechanism Of Aniline By Persulfate Activated By Metal Ions. Available from: [Link]
-
ResearchGate. (2025, August 9). Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution | Request PDF. Available from: [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)aniline. Available from: [Link]
-
University College Dublin Research Repository. (2017, July 10). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Available from: [Link]
-
Wikipedia. (n.d.). 3-(Trifluoromethyl)aniline. Available from: [Link]
-
Merchant Research & Consulting Ltd. (2025). 3,5-Bis-(Trifluoromethyl)-Aniline (CAS 328-74-5) Industry Research 2025. Available from: [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Available from: [Link]
-
Ozone Secretariat. (n.d.). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. Available from: [Link]
-
Merchant Research & Consulting Ltd. (2025). N-Methyl-3-(Trifluoromethyl)-Aniline (CAS 2026-70-2) Industry Research 2025. Available from: [Link]
-
ResearchGate. (n.d.). Mechanism for trifluoromethylation of aniline. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanisms and pathways of aniline elimination from aquatic environments. Available from: [Link]
-
PubMed. (2010, March 15). Photochemical removal of aniline in aqueous solutions: switching from photocatalytic degradation to photo-enhanced polymerization recovery. Available from: [Link]
-
PubMed. (n.d.). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Available from: [Link]
-
National Center for Biotechnology Information. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods. Available from: [Link]
-
MDPI. (2024, December 12). Photochemical Degradation of Some Halogenated Anesthetics in Air. Available from: [Link]
-
Matrix Fine Chemicals. (n.d.). 2-METHOXY-5-(TRIFLUOROMETHYL)ANILINE | CAS 349-65-5. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis [organic-chemistry.org]
- 3. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ozone.unep.org [ozone.unep.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Photochemical removal of aniline in aqueous solutions: switching from photocatalytic degradation to photo-enhanced polymerization recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. globethesis.com [globethesis.com]
- 14. Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Purification of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride
This guide provides troubleshooting advice and detailed methodologies for the purification of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride. As a Senior Application Scientist, this resource is designed to provide researchers, scientists, and drug development professionals with the technical insights and practical steps necessary to achieve high purity for this important chemical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the purification of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride.
Q1: My synthesized 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is off-color (yellow to brown). What causes this and how can I fix it?
A1: The discoloration of aniline compounds is typically due to the formation of oxidation and polymerization products when exposed to air and light. Freshly purified anilines are often colorless to pale yellow. To remove these colored impurities, several methods can be employed:
-
Activated Carbon Treatment: This is a highly effective method for removing colored impurities. Dissolve the crude hydrochloride salt in a suitable hot solvent (e.g., isopropanol or ethanol) and add a small amount (typically 1-2% by weight) of activated charcoal. Heat the mixture at reflux for a short period (15-30 minutes), and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. The purified compound can then be obtained by allowing the filtrate to cool and crystallize.
-
Conversion to the Free Base and Back to the Salt: If the colored impurities are not basic, you can dissolve the crude hydrochloride salt in water and basify the solution (e.g., with NaOH or Na2CO3) to liberate the free aniline. The free aniline can then be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer, now containing the aniline free base, can be washed, dried, and then treated with a solution of HCl in a suitable solvent (like ether or isopropanol) to re-precipitate the purified hydrochloride salt.
Q2: I'm struggling to remove the unreacted starting material, 4-Fluoro-3-(trifluoromethyl)aniline. What is the best approach?
A2: Since both the starting material and the product are basic anilines, separating them can be challenging if their polarities are very similar.
-
Column Chromatography of the Free Base: The most reliable method for separating compounds with similar functionalities is often column chromatography. It is generally easier to perform chromatography on the free aniline base rather than the hydrochloride salt. After converting the crude salt to the free base as described in A1, perform column chromatography on silica gel. N-methylated anilines are typically less polar than their primary aniline counterparts. Therefore, the desired product, 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline, should elute before the unreacted 4-Fluoro-3-(trifluoromethyl)aniline. A gradient elution with a non-polar solvent system like hexane-ethyl acetate is a good starting point.
-
Fractional Crystallization: If there is a significant difference in the solubility of the hydrochloride salts of the product and the starting material, fractional crystallization may be effective. This will require careful optimization of the solvent and temperature.
Q3: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts in the hot solvent or separates from the solution as a liquid before it has a chance to crystallize. This is often an issue when the melting point of the compound is close to the boiling point of the solvent or when there are significant impurities present. Here are some troubleshooting steps:
-
Add More Solvent: The oiling may be due to the solution being too concentrated. Re-heat the mixture to dissolve the oil and add more of the hot solvent.
-
Slow Cooling: Allow the solution to cool more slowly. This can be achieved by leaving the flask at room temperature before moving it to an ice bath. Gradual cooling provides more time for proper crystal lattice formation.
-
Change the Solvent System: If the issue persists, a different solvent or a mixed solvent system may be necessary. For instance, dissolving the compound in a good solvent (like methanol or ethanol) and then slowly adding a poor solvent (like water or hexane) until turbidity is observed, followed by gentle heating to redissolve and slow cooling, can promote crystallization.
-
Seed Crystals: If you have a small amount of pure, crystalline material, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.
Q4: What are the best analytical methods to assess the purity of my 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride?
A4: The most common and reliable methods for determining the purity of substituted anilines are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
HPLC: This is a versatile technique for a wide range of compounds. A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of an acid like formic or phosphoric acid to improve peak shape) is a good starting point. Detection is typically done using a UV detector.
-
GC-MS: This method is excellent for identifying and quantifying volatile impurities. The sample would need to be analyzed as the free base, not the hydrochloride salt.
-
NMR Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for confirming the structure of your compound and can also be used to detect impurities if they are present in sufficient quantities and have distinct signals.
Potential Impurity Profile
Understanding the potential impurities is crucial for developing an effective purification strategy. The following diagram illustrates the likely impurities arising from the synthesis of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline.
Caption: Potential impurities in 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline synthesis.
Purification Protocols
The following protocols are provided as a starting point and may require optimization based on the specific impurity profile of your material.
Protocol 1: Recrystallization of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride
Recrystallization is an effective technique for removing small amounts of impurities and for obtaining a crystalline final product. For aniline hydrochlorides, polar solvents are generally good candidates. Based on protocols for similar compounds, isopropanol is a promising solvent.[1]
Materials:
-
Crude 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride
-
Isopropanol (IPA)
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude hydrochloride salt in an Erlenmeyer flask.
-
Add a minimal amount of isopropanol to just cover the solid.
-
Heat the mixture to a gentle boil with stirring.
-
Gradually add more isopropanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.
-
(Optional) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 5-10 minutes.
-
(Optional) If charcoal was added, perform a hot filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the crystals under vacuum.
Quantitative Data Summary Table:
| Parameter | Recommended Value/Range | Rationale |
| Solvent | Isopropanol, Ethanol, Methanol | These polar solvents have been shown to be effective for recrystallizing similar aniline hydrochlorides.[1] |
| Solvent Volume | Minimal amount to dissolve at boiling | Using the minimum amount of solvent maximizes the recovery of the purified product upon cooling. |
| Cooling Rate | Slow cooling to room temperature, then ice bath | Slow cooling promotes the formation of larger, purer crystals. |
Protocol 2: Purification via Acid-Base Extraction
This method is particularly useful for removing non-basic impurities.
Caption: Workflow for purification of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride via acid-base extraction.
Protocol 3: Column Chromatography of the Free Aniline Base
This is the most powerful technique for separating the desired product from closely related impurities like the unreacted starting material.
Procedure:
-
Convert the crude hydrochloride salt to the free aniline base using the initial steps of Protocol 2.
-
Prepare a silica gel column.
-
Dissolve the crude free aniline in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Load the sample onto the column.
-
Elute the column with a solvent system of increasing polarity. A good starting point is a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Dissolve the purified free base in a suitable solvent and add HCl to precipitate the pure hydrochloride salt.
Data Summary Table for Chromatography:
| Parameter | Recommended System | Rationale |
| Stationary Phase | Silica Gel | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | This system provides a good polarity range to separate the less polar N-methylated product from the more polar primary aniline. |
| Monitoring | TLC or HPLC | Allows for the identification of fractions containing the pure product. |
By understanding the nature of potential impurities and applying these systematic purification and analysis protocols, researchers can confidently obtain high-purity 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride for their research and development needs.
References
- BenchChem. (2025). Technical Support Center: Purification of Substituted Anilines.
- Google Patents. (2014). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of Polyhalogenated Anilines.
-
LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2011). Aniline purification without steam distillation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline.
- Google Patents. (2001). US6333434B1 - Preparation of trifluoromethylanilines.
-
PubChem. (n.d.). 4-Fluoro-3-(trifluoromethyl)aniline. Retrieved from [Link]
-
SpringerLink. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). N-Methyl 4-fluoro-3-(trifluoromethyl)aniline, HCl. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-4-(trifluoromethyl)aniline. Retrieved from [Link]
- BenchChem. (2025). Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers.
Sources
Technical Support Center: Scale-Up Synthesis of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Hydrochloride
Welcome to the technical support center for the synthesis of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Hydrochloride. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning the synthesis of this valuable intermediate from laboratory scale to pilot or production scale. We will address common challenges, provide troubleshooting solutions, and offer insights grounded in chemical principles to ensure a safe, efficient, and scalable process.
Synthesis Overview and Key Transformations
The synthesis of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is typically a two-step process starting from the corresponding primary aniline. The core transformations involve a selective N-methylation followed by conversion to the hydrochloride salt to improve stability and handling.
Caption: Overall synthetic workflow for the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for converting the N-methylated aniline free base to its hydrochloride salt?
A1: Converting the free base, which is often an oil or low-melting solid, into its hydrochloride salt offers several critical advantages for pharmaceutical and chemical development.[1][2]
-
Improved Handling: Hydrochloride salts are typically crystalline, free-flowing solids.[1] This makes them significantly easier to handle, weigh, and formulate compared to oils or amorphous materials.
-
Enhanced Stability: The lone pair on the aniline nitrogen is susceptible to air oxidation, which can lead to coloration and degradation over time. Protonating the nitrogen to form the ammonium salt sequesters this lone pair, significantly increasing the compound's shelf life and stability.[3]
-
Increased Water Solubility: For many pharmaceutical applications, converting a water-insoluble organic molecule into a salt form dramatically increases its aqueous solubility, which can be crucial for bioavailability.[2]
-
Purification: Crystallization of the salt is an effective final purification step to remove non-basic impurities.
Q2: How do the fluorine and trifluoromethyl (CF₃) groups affect the N-methylation reaction?
A2: Both the fluorine atom at the 4-position and the trifluoromethyl group at the 3-position are strongly electron-withdrawing. This has a significant impact on the nucleophilicity of the aniline nitrogen.
-
Decreased Nucleophilicity: The electron density of the aromatic ring is pulled away by these substituents, which in turn reduces the electron density on the nitrogen atom. This makes the amine less nucleophilic and therefore less reactive towards electrophiles like methylating agents.
-
Reaction Conditions: Consequently, the N-methylation of 4-fluoro-3-(trifluoromethyl)aniline may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more reactive methylating agents) compared to an unsubstituted or electron-rich aniline. The synthesis of complex trifluoromethylated amines often presents challenges due to such electronic effects.[4]
Q3: What are the primary safety hazards to consider during scale-up?
A3: Safety is paramount during scale-up. Key hazards include:
-
Starting Material (4-Fluoro-3-(trifluoromethyl)aniline): This compound is harmful if it comes into contact with skin and can cause serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.[5]
-
Methylating Agents: Reagents like dimethyl sulfate (DMS) and methyl iodide (MeI) are highly toxic, carcinogenic, and volatile. Use in a well-ventilated fume hood or a closed system is essential. Consider using less hazardous alternatives if the process allows.
-
HCl Addition: The reaction of an amine with a strong acid like HCl is a highly exothermic neutralization.[6][7] Uncontrolled addition on a large scale can cause a rapid temperature increase, potentially boiling the solvent and causing a dangerous pressure buildup.
-
Solvents: Many organic solvents are flammable and pose inhalation risks. Ensure the reactor is properly grounded and that all operations are conducted in a well-ventilated area away from ignition sources.
Troubleshooting Guide for Scale-Up
This section addresses specific problems that may arise when transitioning the synthesis from the bench to a pilot plant.
Issue 1: Incomplete N-methylation and Stalled Reaction
Q: After scaling the N-methylation from a 1 L flask to a 50 L reactor, the reaction stalls at 65-70% conversion, even after extending the reaction time. What is the cause?
A: This is a classic scale-up problem often related to mass and heat transfer.
-
Cause - Inefficient Mixing: In a large reactor, surface area to volume ratio decreases. Simple magnetic stirring is replaced by overhead mechanical agitation. If the agitation is not sufficient, you can have poor mixing, leading to localized concentration gradients. The solid base (e.g., K₂CO₃) may not be adequately suspended, reducing its effective surface area and slowing the reaction.
-
Solution - Optimize Agitation and Reagent Form:
-
Increase Agitator Speed: Gradually increase the RPM of the overhead stirrer to ensure the solid base is fully suspended in the reaction medium.
-
Use a Finer Base: Mill the potassium carbonate or sodium bicarbonate to a smaller particle size before charging it to the reactor. This increases the surface area and can significantly improve reaction rates.
-
Consider a Soluble Base: If possible, explore using a soluble organic base (e.g., triethylamine, DIPEA), although this can complicate the work-up.
-
-
Cause - Temperature Gradients: Poor mixing can also lead to "hot spots" or "cold spots" within the reactor. If the bulk of the reactor is at the target temperature but areas are cooler, the reaction rate will be slower in those zones, leading to an overall incomplete conversion.
-
Solution - Ensure Proper Baffling and Heating:
-
Use a properly baffled reactor to improve turbulent mixing and ensure uniform heat distribution from the reactor jacket.
-
Monitor the internal temperature with a probe that is correctly positioned away from the reactor walls.
-
Issue 2: Over-alkylation and Formation of N,N-dimethyl Impurity
Q: My scaled-up batch shows 5-10% of the N,N-dimethyl-4-fluoro-3-(trifluoromethyl)aniline impurity, which is much higher than the <1% I saw in the lab. How can this be prevented?
A: The formation of the di-methylated product is a competing reaction. The mono-methylated product is still nucleophilic and can react with the methylating agent.
-
Cause - Poor Control of Local Stoichiometry: When adding the methylating agent (e.g., dimethyl sulfate) to the reactor, even if the overall stoichiometry is correct (e.g., 1.05 equivalents), the point of addition will have a transient high concentration of the electrophile. This localized excess can cause rapid double methylation of any product that is present. This effect is magnified on scale-up where addition times are longer.
-
Solution - Controlled Addition and Dilution:
-
Sub-surface Addition: Add the methylating agent via a dip tube below the surface of the reaction mixture, directly into a well-agitated zone. This ensures it disperses and reacts quickly rather than accumulating on the surface.
-
Slow, Controlled Addition: Add the methylating agent slowly over several hours using a metering pump. This maintains a low, steady-state concentration of the electrophile, favoring the mono-alkylation of the more abundant starting primary amine.
-
Lower Temperature: Running the reaction at a slightly lower temperature can decrease the rate of the second methylation more than the first, improving selectivity.
-
Issue 3: Uncontrolled Exotherm during HCl Salt Formation
Q: During the addition of 37% aqueous HCl to my free base solution in isopropanol (IPA), the temperature rose by 30°C in minutes, causing the solvent to boil. How can I perform this step safely?
A: This is a critical safety issue. The neutralization of an amine is highly exothermic.
-
Cause - Rapid Heat Generation: Adding a concentrated acid to the amine base generates a large amount of heat in a short period. On a large scale, the reactor's cooling system cannot remove this heat fast enough, leading to a thermal runaway.
-
Solution - Reverse Addition and Dilution:
-
Reverse Addition: The safest method is to add the solution of the amine free base to the HCl solution. This ensures the acid is never the limiting reagent and prevents a sudden, large-scale neutralization.
-
Use Anhydrous HCl: Bubble anhydrous HCl gas through the cooled amine solution or use a pre-made solution of HCl in a suitable solvent (like IPA or diethyl ether). This avoids adding water, which can sometimes affect crystallization and adds to the exotherm. A patent for a similar compound describes dissolving the free base in a solvent like ethanol and then bubbling in anhydrous HCl gas to a specific pH.[8]
-
Dilution as a Heat Sink: Ensure the reaction is sufficiently dilute. The solvent acts as a heat sink, absorbing the energy released and moderating the temperature rise.
-
Efficient Cooling: Use a reactor with a jacketed cooling system and set the coolant temperature low (e.g., 0-10°C) before starting the addition.
-
Issue 4: Product Isolation - Oily Precipitate and Difficult Filtration
Q: The hydrochloride salt is crashing out of solution as a thick oil or sticky solid that clogs the filter. How can I obtain a crystalline, filterable product?
A: The physical form of the final product is highly dependent on the crystallization conditions.
-
Cause - Rapid, Uncontrolled Precipitation: Adding the acid or an anti-solvent too quickly can cause the product to "crash out" of solution faster than it can form an ordered crystal lattice, resulting in an amorphous oil or fine particles that are difficult to handle.
-
Solution - Controlled Crystallization Protocol:
-
Solvent Selection: The choice of solvent is critical. A good system might involve dissolving the free base in a solvent where the salt has moderate solubility (like isopropanol or ethanol) and then either adding the HCl or adding an anti-solvent in which the salt is insoluble (like MTBE, heptane, or toluene) to induce crystallization.
-
Temperature Control: Perform the salt formation at a slightly elevated temperature (e.g., 40-50°C) to maintain solubility, then slowly cool the solution over several hours. A slow cooling profile is key to growing larger, well-defined crystals.
-
Seeding: Once the solution becomes cloudy (the point of nucleation), consider adding a small amount of previously isolated, pure crystalline product ("seed crystals"). This provides a template for crystal growth and can dramatically improve the final product's physical form.
-
Aging: Hold the resulting slurry at the final, low temperature (e.g., 0-5°C) with gentle agitation for several hours. This "aging" period allows the crystallization to complete and can improve particle size distribution.
-
Protocols and Comparative Data
Protocol: Scale-Up Hydrochloride Salt Formation (50 L Scale)
This protocol assumes the N-methylation has been completed and worked up to provide a solution of ~5 kg of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline free base in 25 L of Isopropanol (IPA).
-
Safety Check: Ensure the 50 L glass-lined reactor is clean, dry, and all safety systems (pressure relief, emergency cooling) are operational. Ensure proper ventilation.
-
Charge and Cool: Charge a separate vessel with a pre-determined amount of HCl in IPA solution (e.g., 1.1 molar equivalents of HCl in 5 L of IPA). Cool the jacket of the main reactor to 5°C.
-
Controlled Addition (Reverse Addition): Slowly transfer the solution of the amine free base from its vessel into the stirred HCl/IPA solution in the main reactor via a metering pump over 2-3 hours.
-
Temperature Monitoring: Carefully monitor the internal batch temperature. Maintain it below 25°C throughout the addition by adjusting the addition rate and/or the jacket cooling.
-
Crystallization and Aging: Once the addition is complete, a slurry should have formed. Slowly cool the batch to 0-5°C over 2 hours. Hold the batch at this temperature with gentle agitation for at least 3 hours to allow for complete crystallization.
-
Isolation: Filter the product slurry using a suitable filter (e.g., Nutsche filter-dryer).
-
Washing: Wash the filter cake with cold (0-5°C) IPA (e.g., 2 x 2 L) to remove any residual impurities.
-
Drying: Dry the product under vacuum at a temperature not exceeding 50°C until a constant weight is achieved.
Data Presentation: Lab vs. Pilot Scale Parameter Comparison
| Parameter | Lab Scale (1 L Flask) | Pilot Scale (50 L Reactor) | Key Scale-Up Consideration & Rationale |
| Reaction Vessel | Round Bottom Flask | Glass-Lined or Stainless Steel Jacketed Reactor | Material compatibility and heat transfer are critical. Jacketed reactors allow for precise temperature control. |
| Agitation | Magnetic Stir Bar | Mechanical Overhead Stirrer (Impeller/Pitched Blade) | Ensures homogeneity in a larger volume, prevents solids from settling, and improves heat/mass transfer. |
| Reagent Addition | Manual via Pipette/Funnel | Automated Metering Pump with Dip Tube | Provides precise control over addition rate, minimizing localized high concentrations and managing exotherms. |
| Temperature Control | Oil/Water Bath | Jacket Fluid (Glycol/Brine) with Automated Control | The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient. A robust jacketed system is required to manage exotherms. |
| Work-up | Separatory Funnel | Reactor-based Phase Splits and Pumping | Manual extractions are not feasible. Work-up is performed in the reactor, and layers are separated by pumping. |
| Product Isolation | Buchner Funnel | Centrifuge or Nutsche Filter-Dryer | Handles larger quantities of solids and allows for more efficient solvent removal and washing. |
References
-
Making Aniline HCl - YouTube. (2023). Retrieved from [Link]
-
Amine and HCl - salt formation reaction - YouTube. (2022). Retrieved from [Link]
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Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing). (2023). Retrieved from [Link]
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4-Fluoro-3-(trifluoromethyl)aniline - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
What is the reaction between hydrochloric and amine? - Quora. (2018). Retrieved from [Link]
-
Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing). (2025). Retrieved from [Link]
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SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Retrieved from [Link]
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Amine salts - Oxford Reference. (n.d.). Retrieved from [Link]
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Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019). Retrieved from [Link]
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5 - Safety data sheet. (2022). Retrieved from [Link]
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One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents. (n.d.).
-
Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline. (n.d.). Retrieved from [Link]
- CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents. (n.d.).
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Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Recent advances in the diverse transformations of trifluoromethyl alkenes - RSC Publishing. (2025). Retrieved from [Link]
-
Mechanism for trifluoromethylation of aniline. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
4-Fluoro-3-(trifluoromethyl)aniline | C7H5F4N | CID 75377 - PubChem. (n.d.). Retrieved from [Link]
- CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine - Google Patents. (n.d.).
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4-Metil-3-(trifluorometil)anilina - Chem-Impex. (n.d.). Retrieved from [Link]
- US6333434B1 - Preparation of trifluoromethylanilines - Google Patents. (n.d.).
-
4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem. (n.d.). Retrieved from [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). Retrieved from [Link]
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16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022). Retrieved from [Link]
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Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.). Retrieved from [Link]
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Technical Support Center: Mitigating Reactive Metabolites of Aniline Derivatives
Introduction
Aniline and its derivatives are prevalent structural motifs in pharmaceuticals and industrial chemicals. However, their metabolic activation to reactive metabolites is a significant concern in drug development, often leading to idiosyncratic adverse drug reactions (IADRs) such as drug-induced liver injury (DILI).[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for identifying, characterizing, and mitigating the risks associated with aniline-derived reactive metabolites.
The primary mechanism of toxicity involves the bioactivation of the aniline moiety by cytochrome P450 (CYP) enzymes to form electrophilic intermediates, such as N-hydroxylamines, nitrosoarenes, and quinone imines.[5][6][7] These reactive species can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and triggering immune responses.[3][8]
This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during in vitro experiments aimed at assessing and mitigating these risks.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways leading to reactive metabolites from aniline derivatives?
A1: The bioactivation of aniline derivatives is primarily initiated by oxidation reactions catalyzed by cytochrome P450 enzymes. The two main pathways of concern are:
-
N-Oxidation: The amino group is oxidized to form an N-hydroxylamine. This can be further oxidized to a nitroso intermediate, which is a soft electrophile.[5] The N-hydroxylamine itself can also undergo further phase II metabolism to form other reactive species.[5]
-
Ring Oxidation: Oxidation of the aromatic ring, particularly at the para-position, can lead to the formation of aminophenols.[6][7] These can be further oxidized to highly reactive quinone imines, which are potent electrophiles.[6][7][9]
It's crucial to understand that the balance between these pathways and detoxification routes, such as glucuronidation or sulfation of the parent compound or its stable metabolites, determines the overall risk of toxicity.
Q2: What is a "structural alert," and why is the aniline moiety considered one?
A2: A "structural alert" or "toxicophore" is a chemical functional group or substructure that is known to be associated with an increased risk of toxicity, often through metabolic activation.[2][8] The aniline moiety is a well-established structural alert because its metabolic processing can lead to the formation of reactive electrophiles.[2][10] The presence of an aniline group in a drug candidate prompts early and thorough investigation of its bioactivation potential.[1][11][12]
Q3: What are the most common in vitro methods to assess the formation of reactive metabolites?
A3: The most widely used in vitro method is the glutathione (GSH) trapping assay .[1][11][12] Glutathione is a biological nucleophile that can react with and "trap" electrophilic metabolites, forming stable adducts.[13][14] These GSH adducts can then be detected and characterized by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16] This assay provides direct evidence of reactive metabolite formation.
Another common approach is the covalent binding assay , which typically uses radiolabeled compounds to quantify the extent of irreversible binding to proteins (e.g., human liver microsomes).[17]
Cell-based assays, such as monitoring GSH depletion in cultured hepatocytes (e.g., HepaRG cells), can also be used as a high-throughput screen to predict reactive metabolite formation potential.[18]
Q4: How can I strategically modify an aniline-containing compound to reduce its bioactivation?
A4: Several medicinal chemistry strategies can be employed to mitigate the bioactivation of anilines:[1][2][11]
-
Steric Hindrance: Introducing bulky groups at the ortho-position to the amine can sterically hinder the approach of CYP enzymes, thereby reducing N-oxidation.[3][17]
-
Electronic Modification: Adding electron-withdrawing groups to the aromatic ring can decrease the electron density of the aniline nitrogen, making it less susceptible to oxidation. However, studies have shown this to have a less pronounced effect compared to other strategies.[1][11]
-
Bioisosteric Replacement: Replacing the aniline ring with a nitrogen-containing heteroaromatic ring (e.g., pyridine, pyrimidine) can significantly reduce the formation of reactive metabolites.[1][10][11] Studies have shown a lower abundance of GSH conjugates in the order of phenyl > pyrimidine ≈ pyridine > pyridazine.[1][11] Saturated isosteres like aminobicyclo[1.1.1]pentane have also been explored.[2][19]
-
Blocking Metabolic Sites: If a specific position on the ring is prone to oxidation leading to a reactive quinone imine, this site can be "blocked" with a metabolically stable group, such as a fluoro group. However, it's important to note that a fluorine at the para-position can lead to the direct formation of a reactive benzoquinoneimine.[9]
II. Troubleshooting Guides
Troubleshooting Scenario 1: No GSH Adducts Detected, But Other Data Suggests Liability
Problem: You have an aniline-containing compound that shows cytotoxicity in cell-based assays, but your standard GSH trapping experiment in human liver microsomes (HLM) did not detect any GSH adducts.
| Possible Cause | Rationale & Troubleshooting Steps |
| "Hard" Electrophile Formation | Glutathione is a "soft" nucleophile and reacts preferentially with soft electrophiles like nitroso compounds.[13] If your compound forms a "hard" electrophile (e.g., a nitrenium ion or a quinone imine), it may react more readily with water or other hard nucleophiles in the incubation mixture. Solution: Consider using alternative trapping agents. Potassium cyanide (KCN) can be used to trap hard electrophiles.[15] |
| Rapid, Unstable Adducts | The initially formed GSH adduct may be unstable and degrade before detection. Solution: Analyze samples at earlier time points. Also, ensure proper sample handling and storage (e.g., immediate protein precipitation with cold acetonitrile, storage at low temperatures). |
| Metabolism by Non-CYP Enzymes | Your compound might be activated by enzymes not highly active in standard HLM preparations under your assay conditions (e.g., peroxidases).[6] Solution: Supplement your incubation with co-factors for other enzyme systems, or use different test systems like S9 fractions (which contain cytosolic enzymes) or whole hepatocytes. |
| Insufficient Analytical Sensitivity | The level of adduct formation may be below the limit of detection of your LC-MS/MS method. Solution: Optimize your mass spectrometry parameters for the predicted mass of the GSH adduct. Use a more sensitive instrument if available, such as a high-resolution mass spectrometer (HRMS).[12][15] |
Troubleshooting Scenario 2: Multiple GSH Adducts Observed
Problem: Your LC-MS/MS analysis shows a complex chromatogram with multiple peaks corresponding to potential GSH adducts, making it difficult to identify the primary bioactivation pathway.
| Possible Cause | Rationale & Troubleshooting Steps |
| Multiple Sites of Bioactivation | The parent molecule may have several "soft spots" for metabolic attack. For example, both N-oxidation and ring oxidation may be occurring simultaneously.[20] Solution: Use HRMS to obtain accurate mass and fragmentation data for each peak to elucidate the structures of the different adducts. This can help pinpoint the different sites of GSH conjugation. |
| Isomeric Adducts | If the aromatic ring is oxidized, GSH can add to multiple positions, resulting in isomeric adducts that may have similar mass but different retention times. Solution: Careful chromatographic separation is key. Use a longer gradient or a different column chemistry to resolve the isomers. Structural elucidation via MS/MS fragmentation will be critical. |
| Secondary Metabolism | An initial metabolite may be further metabolized and then form a GSH adduct. Solution: Perform time-course experiments. The adducts that appear at earlier time points are more likely to be from the primary reactive metabolite. |
| Artifacts or Non-Specific Binding | Some peaks may be due to background noise or non-covalent complexes. Solution: Run appropriate controls, including incubations without NADPH (to rule out CYP-mediated metabolism), without the test compound (to check for background), and without GSH (to identify non-GSH related peaks). |
III. Experimental Protocols & Data Presentation
Protocol: In Vitro GSH Trapping Assay in Human Liver Microsomes
This protocol outlines a standard procedure for assessing the formation of reactive metabolites by trapping them with glutathione.
1. Reagents and Materials:
-
Test compound (e.g., 10 mM stock in DMSO)
-
Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B)
-
Reduced Glutathione (GSH)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN), ice-cold, for protein precipitation
-
Control compounds (positive, e.g., acetaminophen; negative, e.g., a compound known not to form adducts)
2. Incubation Procedure:
-
Prepare a master mix containing phosphate buffer, HLM (final concentration 1 mg/mL), and GSH (final concentration 5 mM). Pre-warm at 37°C for 5 minutes.
-
Add the test compound to the master mix to achieve the desired final concentration (e.g., 10 µM).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
3. Control Incubations (Crucial for Data Interpretation):
-
-NADPH: To confirm that metabolism is CYP-dependent.
-
-HLM: To check for non-enzymatic reactions.
-
-GSH: To identify metabolites that are not GSH adducts.
-
-Test Compound: To identify background peaks from the biological matrix.
Data Presentation: Comparative Bioactivation Potential
The results of GSH trapping experiments for a parent aniline compound and its modified analogs can be summarized for a clear comparison.
| Compound | Structural Modification | Parent Depletion (%) | GSH Adduct Peak Area (Arbitrary Units) | Fold Change vs. ALERT-ANILINE |
| ALERT-ANILINE | Parent Aniline | 85 | 1,200,000 | 1.0 |
| ANALOG-1 | ortho-Methyl Substitution | 40 | 150,000 | 0.125 |
| ANALOG-2 | Aniline replaced with Pyridine | 35 | Not Detected | N/D |
This table demonstrates how structural modifications can significantly reduce the formation of GSH adducts, indicating a lower potential for forming reactive metabolites.
IV. Visualizing Metabolic Pathways and Workflows
Diagram: Bioactivation Pathways of Aniline
The following diagram illustrates the principal metabolic pathways leading to the formation of reactive electrophiles from a generic aniline derivative.
Caption: Key bioactivation pathways of aniline derivatives.
Diagram: Troubleshooting Workflow for Reactive Metabolite Screening
This workflow provides a logical sequence of steps for investigating and de-risking compounds that are flagged for potential reactive metabolite formation.
Caption: A logical workflow for reactive metabolite troubleshooting.
V. Conclusion
The mitigation of reactive metabolites from aniline derivatives is a critical activity in modern drug discovery, essential for reducing the risk of compound attrition due to safety concerns. A thorough understanding of the underlying bioactivation mechanisms, coupled with robust in vitro screening and rational medicinal chemistry strategies, provides a powerful toolkit for developing safer medicines. This guide serves as a practical resource for scientists to troubleshoot common experimental challenges and to make informed decisions in their drug development programs.
References
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Dalvie, D., Kalgutkar, A. S., O'Donnell, J. P., & Obach, R. S. (2020). Strategies to Mitigate the Bioactivation of Aryl Amines. Journal of Medicinal Chemistry, 63(14), 7406–7432. [Link]
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Dalvie, D., Kalgutkar, A. S., O'Donnell, J. P., & Obach, R. S. (2020). Strategies to Mitigate the Bioactivation of Aryl Amines. PubMed. [Link]
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Sternson, L. A., & DeWitte, W. J. (1977). High-pressure liquid chromatographic analysis of aniline and its metabolites. Journal of Chromatography, 137(2), 305–314. [Link]
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van der Gen, A., van der Meij, M., Vromans, M. E., & van Bladeren, P. J. (1989). Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products. Chemico-Biological Interactions, 71(2-3), 269–284. [Link]
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Yu, H., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology, 10, 399. [Link]
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Radzik, D. M., & Kissinger, P. T. (1984). Determination of aniline and metabolites produced in vitro by liquid chromatography/electrochemistry. Analytical Biochemistry, 140(1), 74–80. [Link]
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Narayan, R., & Ortwine, D. F. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(5), 723–727. [Link]
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Kalgutkar, A. S., & Dalvie, D. K. (2012). Deleterious effects of reactive metabolites. Expert Opinion on Drug Metabolism & Toxicology, 8(7), 847–871. [Link]
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Ohkuma, Y., et al. (2000). Generation of aminophenols/quinone imines from N-hydroxylamines. The role of peroxidases. Chemical Research in Toxicology, 13(10), 1016–1024. [Link]
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Gan, J., et al. (2008). Peptide-Based In Vitro Assay for the Detection of Reactive Metabolites. Chemical Research in Toxicology, 21(4), 849–859. [Link]
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Shinozawa, T., et al. (2021). Cell-based high-throughput screening for the evaluation of reactive metabolite formation potential. Toxicology in Vitro, 74, 105159. [Link]
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Chemspace. (2021). Metabolically stable bioisosters of anilines. Chemspace. [Link]
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Yamada, T., et al. (1982). Glutathione depletion by aniline analogs in vitro associated with liver microsomal cytochrome P-450. Biochemical Pharmacology, 31(22), 3591–3596. [Link]
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Kalgutkar, A. S., & Baillie, T. A. (2014). Predicting Toxicities of Reactive Metabolite–Positive Drug Candidates. Annual Review of Pharmacology and Toxicology, 54, 45-65. [Link]
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Chasseaud, L. F. (1979). The role of glutathione and glutathione S-transferases in the metabolism of chemical carcinogens and other electrophilic agents. Advances in Cancer Research, 29, 175–274. [Link]
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Awametox. (n.d.). Collection of reviews and papers on reactive metabolites. Awametox. [Link]
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Creative Biolabs. (n.d.). Reactive Metabolite Analysis. Creative Biolabs. [Link]
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Valentine, J. L., et al. (1992). Role of aniline metabolites in aniline-induced hemolytic anemia. Journal of Toxicology and Environmental Health, 35(2), 121–132. [Link]
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Harrison, J. H., & Jollow, D. J. (1987). Contribution of aniline metabolites to aniline-induced methemoglobinemia. Molecular Pharmacology, 32(3), 423–431. [Link]
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Khan, M. F., et al. (1997). Aniline derivative-induced methemoglobin in rats. Toxicology Letters, 92(1), 33–39. [Link]
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Niroomand, B., et al. (2024). A Rare Case of Occupational Aniline Poisoning: Management in a Limited-Facility Setting. Journal of Emergency Medicine Case Reports. [Link]
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Eyer, P. (1991). Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. Environmental Health Perspectives, 94, 131–140. [Link]
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Lassila, T. (2016). In vitro methods in the study of reactive drug metabolites with liquid chromatography / mass spectrometry. OuluREPO. [Link]
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Sheldon, R. A., & Kochi, J. K. (2017). Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics. ACS Sustainable Chemistry & Engineering, 5(11), 9786–9793. [Link]
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Khan, N. A., & Farooq, M. (2021). Chemically induced methemoglobinemia from aniline poisoning. Journal of the College of Physicians and Surgeons Pakistan, 31(8), 983-985. [Link]
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Kumar, Y. R., et al. (2015). Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia precipitated days later. Journal of Pharmacology and Pharmacotherapeutics, 6(1), 48–50. [Link]
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U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
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Riggin, P. M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. [Link]
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Thermo Fisher Scientific Inc. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. [Link]
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Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. [Link]
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Baillie, T. A. (2011). Mitigation Strategies for Reactive Intermediates in Drug Discovery. The Royal Society of Chemistry. [Link]
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Brink, A., et al. (2019). Minimizing the risk of chemically reactive metabolite formation of new drug candidates: implications for preclinical drug design. Archives of Toxicology, 93(10), 2737–2754. [Link]
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Yadav, N., et al. (2023). Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs. Angewandte Chemie International Edition, 62(21), e202301166. [Link]
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Ma, L., et al. (2007). Identification of multiple glutathione conjugates of 8-amino- 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate (nomifensine) in liver microsomes and hepatocyte preparations. Drug Metabolism and Disposition, 35(6), 963–971. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Aniline | Medical Management Guidelines. Centers for Disease Control and Prevention. [Link]
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Giustarini, D., et al. (2004). Analysis of glutathione: implication in redox and detoxification. Clinica Chimica Acta, 347(1-2), 1–11. [Link]
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Svanberg, G. K., et al. (2014). A novel trapping system for the detection of reactive drug metabolites using the fungus Cunninghamella elegans and high resolution mass spectrometry. Journal of Mass Spectrometry, 49(12), 1279–1286. [Link]
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Minich, D. M., & Brown, B. I. (2019). The Role of Glutathione Metabolism in Chronic Illness Development and Its Potential Use as a Novel Therapeutic Target. Journal of Nutrition and Metabolism, 2019, 5849253. [Link]
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Suneetha, A., & Rao, A. R. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Chemical and Pharmaceutical Research, 3(6), 560-574. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Hydrochloride: A Comparative Analysis for Advanced Synthesis
Introduction: The Strategic Value of Substituted Anilines in Modern Drug Discovery
Aniline is a foundational scaffold in medicinal chemistry, but its true power lies in its derivatization. The strategic placement of functional groups on the aromatic ring and nitrogen atom allows for the precise modulation of a molecule's physicochemical and pharmacokinetic properties. Among the most impactful modifications is the incorporation of fluorine and trifluoromethyl (CF3) groups.[1] These substituents are not mere placeholders for hydrogen; they are potent tools used to enhance metabolic stability, tune acidity/basicity (pKa), increase lipophilicity, and improve binding affinity to biological targets.[2][3]
The trifluoromethyl group, in particular, is a powerful electron-withdrawing group known for its ability to increase metabolic stability and improve a drug's ability to penetrate cell membranes.[4][5] The fluorine atom can subtly alter electron distribution, block sites of metabolic oxidation, and enhance binding interactions.[2] This guide provides an in-depth comparison of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride , a highly functionalized and synthetically challenging building block, against a series of structurally simpler aniline derivatives. We will explore how its unique combination of substituents dictates its properties and reactivity, providing field-proven insights and detailed protocols for its effective use in research and drug development.
Focus Molecule Profile: 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline
The subject of our guide is a secondary aniline bearing three distinct functional groups that profoundly influence its chemical nature:
-
Trifluoromethyl (-CF3) Group (meta): This group is a potent electron sink. It exerts a strong, electron-withdrawing inductive effect (-I) on the aromatic ring.[4] This effect significantly reduces the electron density of the entire ring system, including the nitrogen atom.
-
Fluoro (-F) Group (para): As the most electronegative element, fluorine also exhibits a strong inductive electron-withdrawing effect (-I). However, it possesses lone pairs that can participate in a weak, electron-donating resonance effect (+M). In the para position, the inductive effect typically dominates, contributing to the overall electron-deficient character of the ring.[3]
-
N-Methyl (-CH3) Group: The methyl group on the nitrogen atom is weakly electron-donating via an inductive effect (+I). Compared to a primary aniline, this slightly increases the electron density on the nitrogen.[6] However, this minor donating effect is overwhelmingly counteracted by the powerful withdrawing effects of the two ring substituents. The methyl group also introduces steric bulk around the nitrogen.
The combination of a para-fluoro and a meta-trifluoromethyl group creates a highly electron-deficient aromatic ring. This dramatically lowers the basicity of the nitrogen's lone pair, making the molecule a very weak base and a poor nucleophile compared to simpler anilines.
Comparative Analysis of Physicochemical Properties
The influence of these substituents is best understood by comparing the properties of our focus molecule with its parent structures. The hydrochloride salt form enhances solubility in certain polar solvents but does not alter the intrinsic basicity of the free amine.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa (of conjugate acid) | Key Features |
| Aniline | 93.13 | 4.6[7] | Baseline comparator. | |
| N-Methylaniline | 107.15 | 4.85[6] | +I effect of methyl group slightly increases basicity over aniline. | |
| 4-Fluoroaniline | 111.11 | 4.65 | -I effect of fluorine slightly decreases basicity. | |
| 3-(Trifluoromethyl)aniline | 161.12 | 3.5 | Strong -I effect of CF3 significantly decreases basicity. | |
| 4-Fluoro-3-(trifluoromethyl)aniline | 179.11[8] | ~2.5-3.0 (Est.) | Combined -I effects of F and CF3 create a very weak base. | |
| 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline | ![]() | 193.14 | ~2.8-3.3 (Est.) | Extremely weak base due to ring EWGs; slightly modulated by N-methyl group. |
pKa values are approximate and can vary with measurement conditions. Estimated values are based on the additive effects of substituents.
The data clearly illustrates a dramatic decrease in basicity (lower pKa) as potent electron-withdrawing groups (-F, -CF3) are added to the ring. This reduced basicity is a direct consequence of the delocalization and withdrawal of electron density from the nitrogen atom, making its lone pair less available to accept a proton.
Reactivity in Key Synthetic Transformations: Overcoming the Challenge of an Electron-Deficient Nucleophile
The reduced nucleophilicity of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline presents significant challenges for common bond-forming reactions. Standard protocols often result in low or no yield.[9] Success hinges on choosing reaction conditions specifically designed for difficult, electron-deficient substrates.
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds.[10] The catalytic cycle involves oxidative addition of an aryl halide to a Pd(0) complex, association of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the product.[10][11]
The Causality Behind Experimental Choices: With an electron-deficient aniline like our focus molecule, two steps are particularly problematic:
-
Amine Association & Deprotonation: The N-H bond of the protonated secondary amine is more acidic, but the free base is an extremely weak nucleophile. A strong, non-nucleophilic base is required to effectively deprotonate the amine once it coordinates to the palladium center without displacing it. Sodium or potassium tert-butoxide is the base of choice.[9]
-
Reductive Elimination: This final, product-forming step is often the rate-limiting step for electron-deficient amines. The electron-poor nature of the amido ligand makes the palladium center less electron-rich and thus less poised for reductive elimination. To overcome this, bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, XPhos) are essential. These ligands accelerate reductive elimination and stabilize the active Pd(0) catalyst.[9][12]
This protocol is adapted for coupling an aryl bromide with 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride.
-
Vessel Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), a palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%), and the corresponding biaryl phosphine ligand (e.g., BrettPhos, 0.02 mmol, 2 mol%).
-
Reagent Addition: Add 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride (1.2 mmol, 1.2 equiv) and sodium tert-butoxide (NaOtBu, 2.4 mmol, 2.4 equiv - Note: extra base is needed to neutralize the HCl salt).
-
Solvent: Add anhydrous, degassed toluene or 1,4-dioxane (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Amide Bond Formation
Acylating a secondary, electron-deficient aniline is notoriously difficult. Standard coupling reagents like HATU or HOBt/EDC often fail because the aniline is not nucleophilic enough to attack the activated ester intermediate efficiently.[13]
The Causality Behind Experimental Choices: To drive this transformation, a more reactive electrophile is needed. One of the most effective strategies involves the in situ formation of an acyl fluoride from the corresponding carboxylic acid. The acyl fluoride is a highly reactive "super-electrophile" capable of reacting with even very weak nucleophiles. Reagents like cyanuric fluoride or (diethylamino)sulfur trifluoride (DAST) can be used, but a common and effective choice is an acid fluoride generated with a fluoroformamidinium salt like TFFH.
This protocol is designed for coupling a carboxylic acid with a poorly nucleophilic amine.[13]
-
Vessel Preparation: To an oven-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 5 mL).
-
Acyl Fluoride Formation: Add pyridine (2.0 mmol, 2.0 equiv) followed by the dropwise addition of cyanuric fluoride (0.7 mmol, 0.7 equiv) at 0 °C. Stir the mixture at room temperature for 1-2 hours.
-
Amine Addition: In a separate flask, dissolve 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride (1.1 mmol, 1.1 equiv) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.5 mmol, 2.5 equiv) in anhydrous DCM (3 mL).
-
Reaction: Add the amine solution to the activated acyl fluoride mixture. Seal the flask and stir at room temperature or gently heat to 40 °C for 12-24 hours until the reaction is complete (monitor by LC-MS).
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3) solution (10 mL). Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate. Purify the crude amide product by flash column chromatography.
Conclusion
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is a highly specialized building block whose value lies in the unique properties conferred by its strong electron-withdrawing substituents. While its reduced basicity and nucleophilicity render it challenging for standard synthetic protocols, this guide demonstrates that high-yielding transformations are achievable. Success requires a rational approach: understanding the electronic deficiencies of the substrate and selecting advanced catalytic systems or highly reactive coupling partners specifically designed to overcome these hurdles. By employing modern biaryl phosphine ligands for cross-coupling and acyl fluoride intermediates for amidation, researchers can effectively incorporate this valuable moiety, leveraging its properties to advance the design of next-generation pharmaceuticals and functional materials.
References
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Zahra, M. H., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC, PubMed Central. [Link]
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J.A.R. P. et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC, PubMed Central. [Link]
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Taylor & Francis Online. (2016). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
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Shaikh, A. M., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Bloom Tech. (2024). Why is N-Methylaniline More Basic than Aniline?. Bloom Tech. [Link]
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Wang, D., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Grokipedia. Buchwald–Hartwig amination. [Link]
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Chemistry LibreTexts. (2024). 24.4: Basicity of Arylamines. [Link]
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G. A. et al. (2013). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
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A Comparative Guide to the Biological Activity of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Hydrochloride Analogs
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological profiles. The 4-fluoro-3-(trifluoromethyl)aniline moiety, in particular, represents a privileged structural motif. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl and fluoro groups, significantly influence the lipophilicity, metabolic stability, and binding affinity of its derivatives. This guide provides a comparative analysis of the biological activities of analogs derived from this core structure, with a focus on their antimicrobial properties, supported by experimental data from peer-reviewed studies.
The Rationale for Fluorination in Drug Design
The introduction of fluorine and trifluoromethyl (CF3) groups into organic molecules can dramatically alter their biological activity. The CF3 group, with its high electronegativity and lipophilicity, can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, these fluorine-containing groups can modulate the pKa of nearby functional groups and participate in favorable intermolecular interactions with biological targets, often leading to increased binding affinity and potency.
Comparative Analysis of Biological Activity: A Focus on Antimicrobial Efficacy
Recent research has highlighted the significant potential of 4-fluoro-3-(trifluoromethyl)aniline analogs as potent antimicrobial agents. This section will compare the activity of several key derivatives against various bacterial pathogens.
Salicylanilide Analogs Targeting Multidrug-Resistant Staphylococcus aureus
A study focused on fluoro and trifluoromethyl-substituted salicylanilides revealed potent activity against multidrug-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[1] One of the standout compounds, 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide , demonstrated remarkable efficacy.
| Compound | Target Organism(s) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | MRSA and VRSA strains | 0.031–0.062 | [1] |
This data underscores the potent antibacterial activity conferred by the combined presence of the trifluoromethylphenyl moiety and other halogen substitutions on the salicylanilide scaffold.
Pyrazole Derivatives with Broad-Spectrum Gram-Positive Activity
Another class of potent antibacterials has been developed by incorporating the trifluoromethylphenyl group into a pyrazole scaffold. These N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown significant activity against a range of Gram-positive bacteria, including antibiotic-resistant strains.[2]
A key finding from this research is the potent activity of a fluoro-trifluoromethyl substituted aniline derivative within this pyrazole series, highlighting it as the most potent compound in the tested series.[3]
| Compound | Target Organism(s) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Fluoro-trifluoromethyl substituted aniline pyrazole derivative (Compound 59) | Gram-positive strains, including S. aureus | 0.78–3.125 | [3] |
| Trifluoromethyl-substituted pyrazole derivative (Compound 13) | MRSA strains | 3.12 | [2] |
The structure-activity relationship (SAR) studies in this research indicated that hydrophobic substituents generally increased antibacterial activity.[2]
Trifluoro-Anilines Active Against Vibrio Species
Research into the antimicrobial efficacy of various aniline derivatives against Vibrio species has identified two particularly potent trifluoro-aniline compounds: 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) .[4][5][6][7] These compounds exhibited significant antibacterial and antibiofilm activity against Vibrio parahaemolyticus and Vibrio harveyi.[4][5]
| Compound | Target Organism(s) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. parahaemolyticus, V. harveyi | 100 | [4][5] |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. parahaemolyticus, V. harveyi | 50 | [4][5] |
These findings demonstrate that strategic substitutions on the trifluoromethylaniline core can yield compounds with potent activity against specific Gram-negative pathogens.
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, this section details the key experimental protocols employed in the cited studies for assessing antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is a fundamental measure of a compound's antimicrobial potency. The following is a generalized protocol based on standard microbiology practices.
Workflow for MIC Determination
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Step-by-Step Protocol:
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The bacterial strain of interest is grown overnight on an agar plate. A few colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is further diluted to achieve the final desired inoculum concentration in the wells.
-
Inoculation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate, including positive (no compound) and negative (no bacteria) controls.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data suggests several key structure-activity relationships for the 4-fluoro-3-(trifluoromethyl)aniline scaffold:
-
N-Acylation: The potent activity of the salicylanilide derivatives indicates that N-acylation of the aniline nitrogen can lead to highly active compounds. The nature of the acyl group and its substituents plays a crucial role in determining the potency and spectrum of activity.
-
Incorporation into Heterocycles: The pyrazole derivatives demonstrate that embedding the trifluoromethylphenylamine moiety into a heterocyclic system is a viable strategy for generating potent antimicrobials.
-
Ring Substitution: The activity of ACNBF and ITFMA against Vibrio species highlights the importance of further substitution on the aniline ring. The presence of additional halogens and nitro groups can significantly enhance antimicrobial efficacy.
Proposed Mechanism of Action
The precise mechanism of action for many of these analogs is still under investigation. However, the broad-spectrum activity and effects on bacterial membranes observed for some trifluoro-anilines suggest that they may act by disrupting cell membrane integrity or other essential cellular processes.
Signaling Pathway Illustration
While a specific signaling pathway for these compounds is not yet fully elucidated, a general representation of potential downstream effects of bacterial cell stress induced by such compounds can be visualized.
Sources
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- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Validation of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Hydrochloride
For researchers and professionals in drug development, the synthesis of key intermediates is a critical step that demands reliability, efficiency, and verifiable purity. 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is one such intermediate, valued for its unique electronic and structural properties imparted by the fluorine and trifluoromethyl groups. This guide provides an in-depth comparison of two potential methods for its synthesis, offering detailed protocols, an analysis of their chemical principles, and a framework for the validation of the final product.
Introduction: The Importance of Controlled N-Methylation
The biological activity of aniline derivatives in medicinal chemistry can be significantly modulated by N-alkylation. The addition of a methyl group to the nitrogen atom of 4-fluoro-3-(trifluoromethyl)aniline can alter its lipophilicity, metabolic stability, and binding interactions with target proteins. However, the presence of two strong electron-withdrawing groups (fluorine and trifluoromethyl) on the aromatic ring decreases the nucleophilicity of the amino group, making N-methylation a non-trivial synthetic challenge.
This guide will compare two approaches:
-
Method 1: Formaldehyde-Mediated N-Methylation followed by Reduction and Salt Formation. This multi-step approach is adapted from a procedure for a structurally similar nitroaniline and is proposed as a robust method for this specific substrate.
-
Method 2: The Eschweiler-Clarke Reaction. A classic method for amine methylation, its applicability to this electron-deficient aniline will be critically evaluated.
Method 1: A Robust, Step-wise Synthesis
This proposed synthesis involves a three-stage process: (A) N-methylation of the aniline precursor, (B) purification of the N-methylated intermediate, and (C) formation of the final hydrochloride salt. The initial starting material for this proposed route is 4-fluoro-3-(trifluoromethyl)aniline.
Causality Behind Experimental Choices
The choice of formaldehyde in a strong acid like sulfuric acid (as adapted from a similar synthesis of 4-fluoro-N-methyl-3-nitroaniline) is deliberate.[1] The acidic medium protonates the formaldehyde, making it a more reactive electrophile. This increased reactivity is necessary to overcome the reduced nucleophilicity of the aniline starting material. The subsequent salt formation with hydrochloric acid provides a stable, crystalline solid that is easier to handle, purify, and store than the free base, which may be an oil and prone to oxidation.[2]
Experimental Protocol: Method 1
Part A: N-Methylation of 4-Fluoro-3-(trifluoromethyl)aniline
-
Reaction Setup: In a well-ventilated fume hood, charge a 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, thermometer, and dropping funnel, with 100 mL of concentrated sulfuric acid (98%).
-
Cooling: Cool the sulfuric acid to 0-5 °C in an ice-water bath.
-
Addition of Aniline: Slowly add 17.9 g (0.1 mol) of 4-fluoro-3-(trifluoromethyl)aniline to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Addition of Formaldehyde: Once the aniline is fully dissolved, add 8.1 mL (0.11 mol) of 37% aqueous formaldehyde dropwise via the dropping funnel over 30 minutes. Maintain the reaction temperature between 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice. The mixture will heat up; ensure this is done in a large beaker with stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding 25% aqueous sodium hydroxide solution until the pH reaches 8-9. The temperature should be kept below 20 °C during neutralization by adding more ice if necessary.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline.
Part B: Purification
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Part C: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline free base in 100 mL of anhydrous methanol.
-
Acidification: Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the solution with stirring. Monitor the pH with a pH indicator strip until it reaches approximately 0.5.[2]
-
Precipitation: A white solid will precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold methanol, and then with diethyl ether.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight to yield 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride.
Workflow Diagram for Method 1
Caption: Workflow for the synthesis of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline HCl via Method 1.
Method 2: The Eschweiler-Clarke Reaction - A Critical Assessment
The Eschweiler-Clarke reaction is a well-established protocol for the N-methylation of primary and secondary amines using formic acid and formaldehyde.[3][4] The reaction is attractive due to its typically high yields and the fact that it does not produce over-methylated quaternary ammonium salts.[5]
The Mechanistic Challenge with Electron-Deficient Anilines
The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[5] However, the aniline is highly electron-deficient due to the -I and -R effects of the fluorine and trifluoromethyl substituents. This has two critical consequences:
-
Reduced Nucleophilicity: The lone pair on the nitrogen is less available to attack the formaldehyde carbon, slowing down the initial imine formation.
-
Potential for Polymerization: For some anilines with strong electron-withdrawing groups, such as m-trifluoromethylaniline, the Eschweiler-Clarke conditions can lead to the formation of high molecular weight condensation products or resins instead of the desired methylated amine.[6]
Experimental Protocol: Method 2 (Hypothetical)
-
Reaction Setup: To a 100 mL round-bottom flask, add 17.9 g (0.1 mol) of 4-fluoro-3-(trifluoromethyl)aniline, 12.6 mL (0.33 mol) of formic acid (98%), and 8.1 mL (0.11 mol) of 37% aqueous formaldehyde.
-
Heating: Heat the mixture to 80-90 °C for 18-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and basify with 25% aqueous sodium hydroxide to pH 11.
-
Extraction: Extract the mixture with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
It is anticipated that this procedure would result in a low yield of the desired product, with the potential for significant formation of intractable polymeric side products.
Logical Relationship Diagram for Method 2
Caption: The challenges of applying the Eschweiler-Clarke reaction to an electron-deficient aniline.
Performance Comparison and Data Summary
The following table summarizes the expected performance of the two methods. The data for Method 1 is projected based on analogous syntheses, while the data for Method 2 is based on known limitations of the Eschweiler-Clarke reaction for similar substrates.
| Parameter | Method 1: Formaldehyde/H₂SO₄ | Method 2: Eschweiler-Clarke |
| Plausible Yield | Moderate to Good (projected 60-80%) | Very Low to Nil (projected <10%) |
| Purity of Crude Product | Moderate (requires purification) | Very Low (likely a complex mixture) |
| Reaction Conditions | Low to ambient temperature | Elevated temperature (80-90 °C) |
| Key Advantage | More likely to succeed with the electron-deficient substrate. | Simpler, one-pot procedure. |
| Key Disadvantage | Requires handling of concentrated H₂SO₄ and a multi-step work-up. | High risk of reaction failure and resin formation.[6] |
| Scalability | Good | Poor for this substrate |
Validation of the Final Product
Regardless of the synthetic method employed, rigorous validation of the final 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is essential.
Step-by-Step Validation Protocol
-
Appearance: The final product should be a white to off-white crystalline solid.
-
Melting Point: Determine the melting point range. A sharp melting point is indicative of high purity.
-
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum should show characteristic peaks for the aromatic protons, a singlet for the N-methyl group (around 3.0-3.5 ppm), and a broad peak for the ammonium proton (-NH₂⁺-). The integration of these peaks should correspond to the number of protons in the molecule.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show distinct signals for each carbon atom, including the N-methyl carbon and the carbons of the aromatic ring, which will exhibit splitting due to coupling with fluorine.
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This is a crucial technique to confirm the presence and environment of the fluorine and trifluoromethyl groups. Expect two distinct signals, one for the aromatic fluorine and a singlet for the -CF₃ group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion for the free base at the correct m/z ratio.
-
-
Purity Analysis (HPLC):
-
Method: A reverse-phase HPLC method, similar to those used for other trifluoromethyl anilines, can be employed.[7] A C18 column with a mobile phase of acetonitrile and water (with a small amount of an acid like formic acid for MS compatibility) is a good starting point.
-
Acceptance Criteria: The purity of the final product should typically be >98% by peak area for use in further research and development.
-
Conclusion
For the synthesis of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride, a direct application of the Eschweiler-Clarke reaction (Method 2) is likely to be unsuccessful due to the deactivating effects of the electron-withdrawing groups on the aniline ring.[6]
In contrast, the proposed multi-step synthesis (Method 1), which utilizes a more reactive electrophile generated from formaldehyde in strong acid, presents a chemically sound and robust strategy. This method, followed by a standard hydrochloride salt formation, is recommended for researchers requiring a reliable supply of this important intermediate. Rigorous analytical validation is paramount to ensure the identity, purity, and quality of the final compound for its intended application in drug discovery and development.
References
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
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Wikipedia. (2023, December 2). Eschweiler–Clarke reaction. In Wikipedia. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-TRIFLUOROMETHYL-N,N-DIMETHYLANILINE. Org. Synth. 1963, 43, 98. DOI: 10.15227/orgsyn.043.0098. Retrieved from [Link]
- Google Patents. (2016). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
- Google Patents. (2014). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
-
SIELC Technologies. (2018, February 16). 4-(Trifluoromethyl)aniline. Retrieved from [Link]
-
YouTube. (2022, May 7). Eschweiler-Clarke Reaction. The Organic Chemistry Tutor. Retrieved from [Link] (Note: A representative URL is used as the original may not be stable).
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A Senior Application Scientist's Guide to Fluorinated Anilines in Drug Design
Introduction: The Strategic Imperative of Fluorine in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine has evolved from a niche tactic to a cornerstone of rational drug design. Its unique and potent effects on molecular properties allow medicinal chemists to fine-tune drug candidates with a level of precision previously unattainable.[1] Fluorine's high electronegativity, combined with a van der Waals radius similar to hydrogen, enables it to serve as a "super-hydrogen" bioisostere, profoundly influencing a molecule's electronic character, lipophilicity, conformational preference, and metabolic fate without introducing significant steric bulk.[2][3]
The aniline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its synthetic versatility and ability to form key interactions with biological targets.[4] However, the aniline moiety is often a metabolic liability, susceptible to enzymatic oxidation that can lead to rapid clearance and reduced efficacy.[4] This guide provides a comparative analysis of fluorinated anilines, exploring how the deliberate placement of fluorine atoms on the aniline ring can mitigate these liabilities and enhance pharmacological properties. We will delve into the causal mechanisms, supported by experimental data and detailed protocols, to provide researchers with a robust framework for leveraging these powerful building blocks in drug design.
Part 1: The Physicochemical Impact of Aromatic Fluorination
The introduction of fluorine onto an aniline ring fundamentally alters its core physicochemical properties. These changes are not merely incremental; they have profound implications for how a drug molecule interacts with its biological target and behaves within a physiological environment.
Modulation of Basicity (pKa)
The most immediate electronic consequence of fluorination is a significant reduction in the basicity of the anilinic nitrogen. Fluorine's potent electron-withdrawing inductive effect pulls electron density from the aromatic ring, which in turn reduces the electron density on the nitrogen atom. This makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby lowering the pKa of its conjugate acid.
Causality: A lower pKa means the aniline moiety will be less protonated at physiological pH (≈7.4). This is critical for drug-target interactions. If a hydrogen bond acceptor is required for binding, reducing the basicity can prevent unwanted protonation and maintain the necessary interaction. Conversely, if a salt bridge involving a protonated amine is desired, excessive fluorination could be detrimental.
Comparative pKa Data
| Compound | pKa (Conjugate Acid) | Rationale for Change |
| Aniline | 4.60 | Baseline |
| 4-Fluoroaniline | 4.65[5] | The para-F has competing inductive (-I) and resonance (+R) effects, leading to a minimal net change. |
| 3-Fluoroaniline | 3.51 | The meta-F exerts a strong, purely inductive (-I) electron-withdrawing effect, significantly reducing basicity.[6] |
| 2-Fluoroaniline | 3.20 | The ortho-F has the strongest inductive effect due to proximity, resulting in the lowest basicity. |
Tuning Lipophilicity (LogP)
Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While often thought to universally increase lipophilicity, fluorine's effect is highly context-dependent. On an aromatic ring, a single fluorine atom generally increases the LogP value, enhancing a molecule's ability to cross cellular membranes.[3]
Causality: This increase in lipophilicity stems from the "hydrophobic nature" of the C-F bond, which masks the underlying polar carbon atom. This can improve membrane permeability and access to hydrophobic binding pockets within a target protein. However, medicinal chemists must walk a fine line, as excessive lipophilicity can lead to poor solubility, non-specific binding, and increased metabolic clearance.[7]
Comparative LogP Data
| Compound | LogP |
| Aniline | 0.90 |
| 4-Fluoroaniline | 1.15[5] |
| 3-Fluoroaniline | 1.33 |
| 2-Fluoroaniline | 1.13 |
Part 2: Enhancing Metabolic Stability - The "Fluorine Shield"
One of the most compelling reasons to employ fluorinated anilines is to block metabolic oxidation. The primary sites of metabolism for many drugs are electron-rich aromatic rings, which are susceptible to oxidation by cytochrome P450 (CYP450) enzymes.[2]
Causality: The C-F bond is exceptionally strong (≈116 kcal/mol) compared to a C-H bond (≈100 kcal/mol). Placing a fluorine atom at a metabolically vulnerable position—a "metabolic soft spot"—effectively shields that position from CYP450-mediated hydroxylation.[2] This "metabolic blocking" can dramatically increase a compound's half-life and bioavailability, allowing for lower and less frequent dosing.[2]
Caption: Fluorine as a metabolic shield against CYP450 oxidation.
A Critical Caveat: The Risk of Defluorination
While fluorine can enhance stability, its position is crucial. Aniline rings with fluorine in the para-position can be susceptible to metabolic defluorination.[2] This process can lead to the formation of reactive quinone-imine intermediates and potential toxicity concerns, underscoring the need for careful bioanalytical assessment of fluorinated drug candidates.[2][8]
Part 3: Impact on Pharmacological Activity: Case Studies
The electronic modifications imparted by fluorine directly influence how a drug binds to its target. The altered basicity and electron distribution of the aniline ring can change key hydrogen bonding patterns and aromatic interactions.
-
Lapatinib (Tykerb®): This dual tyrosine kinase inhibitor, used in breast cancer treatment, features a 3-fluorobenzyloxy)aniline moiety. Studies revealed that the fluorine at the 3-position of the benzyloxy ring provided a significant boost in cellular potency compared to non-fluorinated analogues.[9] This highlights how fluorine can optimize interactions even when not directly on the core aniline ring that binds to the kinase hinge region.
-
Vandetanib (Caprelsa®): Used to treat thyroid cancer, Vandetanib incorporates a 4-bromo-2-fluoroaniline group. Structure-activity relationship (SAR) studies showed that a small substituent like fluorine was preferred at the 2'-position of the aniline ring for optimal binding to the ATP-binding site of the VEGF receptor.[9] This demonstrates the importance of positional isomerism in fine-tuning target engagement.
Part 4: Experimental Protocols
To ensure scientific integrity and provide actionable guidance, the following are standardized protocols for assessing the key parameters discussed.
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay is a cornerstone of early drug discovery for predicting in vivo clearance. It measures the rate at which a compound is metabolized by CYP450 enzymes present in liver microsomes.[2]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)
-
Positive control compound (e.g., Verapamil, Testosterone)
-
Acetonitrile with internal standard (for LC-MS/MS analysis)
-
96-well incubation plates and sealing mats
-
Incubator shaker set to 37°C
Methodology:
-
Preparation of Master Mix: Prepare a master mix containing the phosphate buffer and HLM. Pre-warm at 37°C for 10 minutes. The final HLM concentration in the incubation should be 0.5 mg/mL.
-
Compound Addition: Add the test compound to the wells to achieve a final concentration of 1 µM.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This provides the necessary cofactor for CYP450 enzyme activity.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard. The "0-minute" sample is quenched immediately before adding NADPH and serves as the baseline.
-
Sample Processing: Seal the plate, vortex for 5 minutes, and then centrifuge at 4,000 rpm for 20 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance.
Caption: Workflow for a typical microsomal stability assay.
Conclusion
Fluorinated anilines are not simply interchangeable building blocks; they are precision tools for molecular engineering. By understanding the causal relationship between the position of a fluorine atom and its effect on pKa, lipophilicity, and metabolic stability, drug discovery scientists can make more informed decisions. Fluorination can transform a metabolically weak aniline-containing hit into a robust lead candidate with an improved pharmacokinetic profile and enhanced potency. However, this strategy must be employed with a clear understanding of potential liabilities, such as mechanism-based toxicity arising from defluorination. The judicious and evidence-based application of fluorinated anilines, validated by the robust experimental protocols outlined herein, will continue to be a key driver of success in the development of next-generation therapeutics.
References
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Binoy, N., et al. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of University of Shanghai for Science and Technology, 17(3), 16-24. Retrieved January 21, 2026, from [Link]
- US Patent US4145364A. (1979). Preparation of fluorinated anilines. Google Patents.
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Fluorine in Drug Design: A Case Study with Fluoroanisoles. (2023). ResearchGate. Request PDF. Retrieved January 21, 2026, from [Link]
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Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]
- US Patent US7154006B2. (2006). Preparation of fluorinated anilines. Google Patents.
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4-Fluoroaniline. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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Zhou, Y., et al. (2011). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 111(5), 3389-3442. Retrieved January 21, 2026, from [Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). National Center for Biotechnology Information (NCBI). Retrieved January 21, 2026, from [Link]
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Bhattarai, P., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved January 21, 2026, from [Link]
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Fluorine in drug discovery: Role, design and case studies. (n.d.). Preprint server. Retrieved January 21, 2026, from [Link]
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2023). ResearchGate. Request PDF. Retrieved January 21, 2026, from [Link]
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Utilization of fluorinated α-amino acids in small molecule drug design. (2023). PubMed. Retrieved January 21, 2026, from [Link]
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Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science. Retrieved January 21, 2026, from [Link]
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Metabolism of fluorine-containing drugs. (2001). ResearchGate. Request PDF. Retrieved January 21, 2026, from [Link]
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Aniline replacement in drug-like compounds. (2024). Cresset Group. Retrieved January 21, 2026, from [Link]
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Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). PubMed. Retrieved January 21, 2026, from [Link]
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A Senior Application Scientist's Guide to the Rigorous Validation of an LC-MS/MS Method for 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride
This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride in a biological matrix, such as human plasma. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and regulatory-compliant bioanalytical method. The principles and protocols outlined herein are grounded in the latest international guidelines, including the ICH M10 Bioanalytical Method Validation and Study Sample Analysis.[1][2][3][4][5]
The objective of validating a bioanalytical method is to unequivocally demonstrate its suitability for its intended purpose.[1][2] This ensures the integrity and quality of the data supporting pharmacokinetic, toxicokinetic, and other critical studies in the drug development pipeline.[6]
Foundational Strategy: Method Development and System Suitability
Prior to initiating formal validation, a robust LC-MS/MS method for 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride must be developed. This initial phase focuses on optimizing chromatographic separation and mass spectrometric detection to achieve high sensitivity and selectivity.
Chromatographic Considerations: Given the analyte's structure—a halogenated aniline derivative—a reversed-phase chromatographic approach is a logical starting point. The choice of a C18 or a phenyl-hexyl column can provide suitable retention and selectivity. Gradient elution with a mobile phase consisting of an aqueous component with a pH modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) will be systematically evaluated to ensure a sharp peak shape and adequate separation from matrix components.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative bioanalysis due to its exceptional selectivity and sensitivity.[7] The first step is to optimize the ionization of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride, likely in positive electrospray ionization (ESI) mode. The precursor ion (Q1) will correspond to the protonated molecule [M+H]⁺. Subsequently, collision-induced dissociation (CID) will be employed to identify a stable and abundant product ion (Q3) for quantification and a secondary product ion for confirmation.
An appropriate internal standard (IS) is crucial for reliable quantification. An ideal IS would be a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with close chromatographic behavior and ionization response should be selected. The IS normalizes for variability during sample preparation and injection.[1][5]
The Pillars of Validation: A Comprehensive Experimental Protocol
A full validation of a bioanalytical method is essential when establishing a new method for quantifying an analyte in clinical and nonclinical studies.[1] The following validation parameters must be thoroughly investigated.
Selectivity and Specificity
Causality: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[8] Specificity ensures that the signal measured is from the analyte of interest only. In LC-MS/MS, while the MRM transition provides a high degree of specificity, it is not absolute.[9] Therefore, a rigorous evaluation is necessary.
Experimental Protocol:
-
Analyze blank matrix samples (e.g., human plasma) from at least six different sources.
-
Look for any interfering peaks at the retention time of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride and its IS.
-
The response of any interfering components should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the IS response.[10]
-
If potential metabolites are known, their impact on the quantification of the parent drug should be assessed to check for in-source conversion or crosstalk.[10]
Calibration Curve and Linearity
Causality: The calibration curve describes the relationship between the analyte concentration and the instrument's response. Linearity demonstrates that this relationship is proportional over a specified range.[11]
Experimental Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride.
-
The calibration range should encompass the expected concentrations in study samples, with a minimum of six non-zero concentration levels.
-
The simplest regression model that adequately describes the concentration-response relationship should be used, typically a linear model with or without weighting.
-
The coefficient of determination (r²) should be ≥ 0.99.[7]
Accuracy and Precision
Causality: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among multiple measurements of the same sample.[9][12] These parameters are critical for ensuring the reliability and reproducibility of the method.
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Within-Run (Intra-Assay) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[8][12]
-
Between-Run (Inter-Assay) Accuracy and Precision: Analyze the QC samples in at least three different runs on at least two different days. The acceptance criteria are the same as for within-run accuracy and precision.[12]
Table 1: Comparison of Intra- and Inter-Assay Accuracy and Precision for Two Sample Preparation Methods
| QC Level (ng/mL) | Preparation Method | Intra-Assay Accuracy (% Bias) | Intra-Assay Precision (% CV) | Inter-Assay Accuracy (% Bias) | Inter-Assay Precision (% CV) |
| LLOQ (1.0) | Protein Precipitation | -5.2 | 8.9 | -7.8 | 11.2 |
| Liquid-Liquid Extraction | -3.1 | 6.5 | -4.5 | 8.3 | |
| Low (3.0) | Protein Precipitation | 3.5 | 6.1 | 4.2 | 7.8 |
| Liquid-Liquid Extraction | 2.1 | 4.3 | 2.9 | 5.5 | |
| Medium (50) | Protein Precipitation | -1.8 | 3.5 | -2.5 | 4.9 |
| Liquid-Liquid Extraction | -0.9 | 2.1 | -1.3 | 3.2 | |
| High (150) | Protein Precipitation | 2.7 | 2.8 | 3.1 | 4.1 |
| Liquid-Liquid Extraction | 1.5 | 1.9 | 1.9 | 2.7 |
This table presents hypothetical data to illustrate the superior performance of Liquid-Liquid Extraction in this context, showing lower bias and better precision.
Matrix Effect
Causality: The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting components from the biological matrix.[13][14] It is a significant concern in LC-MS/MS bioanalysis and must be carefully evaluated to ensure that it does not compromise the accuracy and precision of the method.[15]
Experimental Protocol:
-
Extract blank matrix from at least six different sources.
-
Spike the extracted blank matrix with the analyte and IS at low and high concentrations (post-extraction spike).
-
Compare the peak areas of the post-extraction spiked samples to those of neat solutions of the analyte and IS at the same concentrations.
-
The matrix factor is calculated for each lot, and the CV of the IS-normalized matrix factor should not be greater than 15%.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 8. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
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- 11. 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
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- 15. eijppr.com [eijppr.com]
A Definitive Guide to the Structural Elucidation of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this comprehensive guide, we delve into the analytical methodologies required to definitively confirm the structure of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride. This guide will not only provide step-by-step protocols for key analytical techniques but will also offer a comparative analysis against potential isomers and the parent aniline, supported by experimental data from analogous compounds.
Introduction
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is a substituted aniline derivative of interest in medicinal chemistry and materials science. Its precise structure, including the substitution pattern on the aromatic ring and the presence of the N-methyl group and hydrochloride salt, is critical to its chemical properties and biological activity. The presence of fluorine and a trifluoromethyl group introduces unique electronic features that can be probed by various spectroscopic techniques. This guide will systematically outline the use of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to provide an irrefutable structural assignment.
The Analytical Workflow: A Multi-faceted Approach
A robust structural elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: A multi-technique workflow for structural confirmation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Cornerstone of Structural Analysis
NMR spectroscopy provides the most detailed information regarding the chemical environment of individual atoms within a molecule. For 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
¹H NMR Spectroscopy: Mapping the Proton Landscape
¹H NMR spectroscopy will reveal the number of different types of protons, their chemical environment, their connectivity through spin-spin coupling, and their relative numbers.
Expected ¹H NMR Spectrum of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Hydrochloride:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |
| ~ 7.5-7.8 | Multiplet | 1H | Aromatic H | The aromatic protons will be deshielded due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups. Protonation of the nitrogen will further enhance this deshielding. |
| ~ 7.2-7.4 | Multiplet | 2H | Aromatic H | Compared to the parent 4-Fluoro-3-(trifluoromethyl)aniline (with aromatic signals around 6.7-7.0 ppm), the signals for the hydrochloride salt will be shifted downfield.[1] |
| ~ 3.0-3.3 | Singlet (or Quartet due to ¹⁹F coupling) | 3H | N-CH₃ | The N-methyl protons will appear as a singlet. In analogous N-methylated trifluoromethyl anilines, this signal appears around 3.0 ppm.[2] Protonation of the nitrogen will cause a downfield shift. |
| ~ 9-11 | Broad Singlet | 2H | N⁺H₂ | The acidic protons on the protonated nitrogen will appear as a broad, downfield signal, which is exchangeable with D₂O. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical, as protic solvents can lead to the exchange of the N-H proton.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).
¹³C NMR Spectroscopy: Unveiling the Carbon Framework
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
Predicted ¹³C NMR Spectrum of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Hydrochloride:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |
| ~ 150-160 (d) | C-F | The carbon attached to the highly electronegative fluorine will be significantly deshielded and will appear as a doublet due to ¹JCF coupling. |
| ~ 130-140 | C-N | The carbon attached to the nitrogen will be deshielded. Protonation of the nitrogen will cause a downfield shift compared to the free base. |
| ~ 120-130 (q) | C-CF₃ | The carbon attached to the trifluoromethyl group will appear as a quartet due to ¹JCF coupling. |
| ~ 115-125 (d) | Aromatic CH | Aromatic carbons will show characteristic shifts influenced by the substituents. |
| ~ 110-120 (d) | Aromatic CH | The C-F coupling will be observable for carbons ortho and meta to the fluorine atom. |
| ~ 105-115 | Aromatic CH | |
| ~ 30-35 | N-CH₃ | The N-methyl carbon signal is expected in this region. In N,4-dimethyl-N-(trifluoromethyl)aniline, this carbon appears at ~37.5 ppm.[2] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is typically required for ¹³C NMR compared to ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
¹⁹F NMR Spectroscopy: A Unique Probe for Fluorinated Compounds
¹⁹F NMR is a powerful tool for analyzing fluorine-containing molecules due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.
Expected ¹⁹F NMR Spectrum of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Hydrochloride:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -60 to -65 | Singlet | -CF₃ | The trifluoromethyl group will appear as a singlet in a proton-decoupled spectrum. The chemical shift is characteristic of an aromatic CF₃ group.[2] |
| ~ -110 to -120 | Multiplet | Ar-F | The aromatic fluorine will show coupling to the neighboring aromatic protons. |
Part 2: Mass Spectrometry (MS) – Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Expected Mass Spectrum of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline:
-
Molecular Ion (M⁺): The mass spectrum of the free base (as the hydrochloride salt is not volatile) will show a molecular ion peak at m/z = 193.04, corresponding to the molecular formula C₈H₇F₄N.
-
Key Fragmentation Patterns:
-
Loss of a methyl group (-CH₃): A significant fragment at m/z = 178, resulting from the cleavage of the N-CH₃ bond.
-
Loss of a fluorine atom (-F): A fragment at m/z = 174.
-
Loss of the trifluoromethyl group (-CF₃): A fragment at m/z = 124.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for small molecules and will induce fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that can be used to observe the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Caption: Predicted major fragmentation pathways in EI-MS.
Part 3: Infrared (IR) Spectroscopy – Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Expected IR Absorption Bands for 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Hydrochloride:
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| ~ 2500-3000 | N⁺-H stretch | The stretching vibration of the N⁺-H bonds in the anilinium ion will appear as a broad band in this region. This is a key indicator of hydrochloride salt formation. |
| ~ 1600, 1500 | C=C stretch (aromatic) | Characteristic stretching vibrations of the aromatic ring. |
| ~ 1300-1400 | C-N stretch | The stretching vibration of the C-N bond. |
| ~ 1100-1300 | C-F stretch | Strong absorptions due to the C-F bonds of the trifluoromethyl group and the aromatic fluorine. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.
-
Data Acquisition: An FTIR (Fourier Transform Infrared) spectrometer is used to obtain the infrared spectrum.
Comparison with Potential Isomers
To unequivocally confirm the structure, it is crucial to compare the experimental data with that expected for potential isomers. For example, isomers could include variations in the substitution pattern on the aromatic ring.
| Isomer | Key Differentiating Spectroscopic Features |
| 2-Fluoro-N-methyl-3-(trifluoromethyl)aniline | Different splitting patterns in the aromatic region of the ¹H NMR spectrum due to different proton-proton and proton-fluorine coupling constants. |
| 4-Fluoro-N-methyl-2-(trifluoromethyl)aniline | The ¹⁹F NMR spectrum would show different chemical shifts for the fluorine and trifluoromethyl groups due to their different electronic environments. |
Conclusion
By systematically applying a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, mass spectrometry, and IR spectroscopy, the structure of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride can be confirmed with a high degree of confidence. The convergence of data from these independent techniques provides a self-validating confirmation of the molecular structure, which is an indispensable step in any chemical research and development endeavor. The predicted data and protocols outlined in this guide provide a robust framework for the successful structural elucidation of this and similar molecules.
References
-
Peng, J. et al. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Org. Chem. Front.2016 , 3, 195-199. [Link]
-
National Institute of Standards and Technology. N-Methylaniline. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]
-
National Institute of Standards and Technology. Aniline hydrochloride. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]
Sources
"comparing the efficacy of different synthetic routes to 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline"
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline is a key building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a fluorine atom, a trifluoromethyl group, and an N-methylamino group on the aniline core, imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries.
This guide provides a comprehensive comparison of the most common synthetic routes to 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline. We will delve into the intricacies of each pathway, providing detailed experimental protocols, comparative data on yields and purity, and an analysis of the advantages and disadvantages of each approach. This document is intended to serve as a practical resource for researchers and process chemists, enabling them to make informed decisions when selecting a synthetic strategy for this valuable compound.
Synopsis of Synthetic Strategies
The synthesis of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline can be broadly categorized into two main strategies:
-
Route A: A Two-Step Synthesis involving the initial preparation of the precursor amine, 4-fluoro-3-(trifluoromethyl)aniline, followed by its N-methylation.
-
Route B: A One-Pot Synthesis that combines the formation of the aniline and the N-methylation in a single reaction vessel.
This guide will focus on the detailed analysis of Route A, as it represents the most widely documented and versatile approach. We will explore two common methods for the crucial N-methylation step: reductive amination and the Buchwald-Hartwig amination.
Route A: Two-Step Synthesis
This route is a robust and well-established method for the preparation of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline. It offers good control over each transformation, allowing for the isolation and purification of intermediates, which can lead to a final product of high purity.
Step 1: Synthesis of 4-Fluoro-3-(trifluoromethyl)aniline
The synthesis of the key intermediate, 4-fluoro-3-(trifluoromethyl)aniline, typically starts from a commercially available substituted benzotrifluoride. A common and efficient pathway involves the nitration of 2-chloro-5-nitrobenzotrifluoride followed by a nucleophilic aromatic substitution (SNAr) with a fluoride source and subsequent reduction of the nitro group. A more direct approach starts with the nitration of 3-chlorobenzotrifluoride, followed by ammonolysis and fluorination. A German patent describes a method for producing 4-nitro-3-trifluoromethyl aniline by reacting 5-chloro-2-nitro benzotrifluoride with aqueous ammonia.[1]
A general and reliable method for the preparation of trifluoromethylanilines involves a three-step sequence of nitration, hydrogenation reduction, and salification, starting from 1-chloro-2-trifluoromethylbenzene.[2]
Experimental Protocol: Synthesis of 4-Fluoro-3-(trifluoromethyl)aniline from 2-Chloro-5-nitrobenzotrifluoride
This protocol is adapted from analogous transformations described in the literature.
Reaction Scheme:
Materials:
-
2-Chloro-5-nitrobenzotrifluoride
-
Potassium fluoride (spray-dried)
-
Dimethyl sulfoxide (DMSO)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Ethyl acetate
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Fluorination: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-5-nitrobenzotrifluoride (1.0 eq) and spray-dried potassium fluoride (1.2 eq) in anhydrous DMSO. Heat the reaction mixture to 150 °C and stir for 16 hours. Monitor the reaction progress by GC-MS.
-
Work-up (Fluorination): After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 4-fluoro-3-(trifluoromethyl)nitrobenzene.
-
Reduction: In a Parr hydrogenation apparatus, dissolve the crude 4-fluoro-3-(trifluoromethyl)nitrobenzene in methanol. Add 10% Pd/C (5 mol%) to the solution. Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 4 hours.
-
Work-up (Reduction): Filter the reaction mixture through a pad of Celite® and wash the filter cake with methanol. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate to afford 4-fluoro-3-(trifluoromethyl)aniline. The product can be further purified by column chromatography on silica gel.
Expected Yield: 80-90% over two steps.
Purity: >98% after purification.
Step 2: N-Methylation of 4-Fluoro-3-(trifluoromethyl)aniline
The introduction of the methyl group onto the nitrogen atom of 4-fluoro-3-(trifluoromethyl)aniline can be achieved through several methods. We will focus on two of the most efficient and widely used techniques: reductive amination and the Buchwald-Hartwig amination.
Reductive amination is a versatile and cost-effective method for the N-alkylation of amines. It typically involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. For N-methylation, formaldehyde or its polymer, paraformaldehyde, is commonly used.
Experimental Protocol: Reductive Amination using Paraformaldehyde and Sodium Borohydride
Reaction Scheme:
Materials:
-
4-Fluoro-3-(trifluoromethyl)aniline
-
Paraformaldehyde
-
Methanol
-
Sodium borohydride
-
Acetic acid (glacial)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-fluoro-3-(trifluoromethyl)aniline (1.0 eq) in methanol, add paraformaldehyde (1.2 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate N-formyl derivative or imine.
-
Cool the reaction mixture to 0 °C in an ice bath and add sodium borohydride (1.5 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline.
Expected Yield: 75-85%.
Purity: >99% after purification.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4][5] This method is particularly useful for the N-arylation and N-alkylation of a wide range of amines with aryl and alkyl halides or triflates. For N-methylation, methyl iodide or dimethyl sulfate can be used as the methylating agent. The choice of ligand for the palladium catalyst is crucial for the success of the reaction.
Experimental Protocol: Buchwald-Hartwig N-Methylation using Methyl Iodide
Reaction Scheme:
Materials:
-
4-Fluoro-3-(trifluoromethyl)aniline
-
Methyl iodide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq).
-
Add a solution of 4-fluoro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous toluene.
-
Finally, add methyl iodide (1.2 eq) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline.
Expected Yield: 85-95%.
Purity: >99% after purification.
Comparison of N-Methylation Methods
| Feature | Reductive Amination | Buchwald-Hartwig Amination |
| Reagents | Paraformaldehyde, Sodium borohydride | Methyl iodide, Palladium catalyst, Ligand, Strong base |
| Cost | Generally lower cost | Higher cost due to catalyst and ligand |
| Reaction Conditions | Mild (0 °C to room temperature) | Elevated temperatures (100 °C) |
| Yield | Good to excellent (75-85%) | Excellent (85-95%) |
| Substrate Scope | Broad | Very broad |
| Functional Group Tolerance | Good, but can be sensitive to reducible groups | Excellent, but sensitive to certain functional groups that can poison the catalyst |
| Safety | Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Formaldehyde is a known carcinogen. | Palladium catalysts can be pyrophoric. Methyl iodide is a potent alkylating agent and is toxic. |
| Work-up and Purification | Generally straightforward | May require more rigorous purification to remove catalyst residues |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes described above.
Caption: Overview of the two-step synthetic route to 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline.
Conclusion and Recommendations
Both reductive amination and the Buchwald-Hartwig amination are highly effective methods for the N-methylation of 4-fluoro-3-(trifluoromethyl)aniline. The choice between the two will depend on the specific requirements of the synthesis, including cost, scale, and the presence of other functional groups in the molecule.
-
Reductive amination is a cost-effective and operationally simple method that is well-suited for large-scale production. Its milder reaction conditions are also an advantage.
-
The Buchwald-Hartwig amination offers higher yields and a broader substrate scope, making it an excellent choice for laboratory-scale synthesis and for molecules with sensitive functional groups that may not be compatible with the reducing agents used in reductive amination.
For process development and scale-up, a thorough cost-benefit analysis of both routes is recommended. Furthermore, optimization of reaction conditions, including catalyst loading, solvent, and temperature, can lead to significant improvements in efficiency and cost-effectiveness for both methods. This guide provides a solid foundation for initiating such studies.
References
-
Fox, G. J., Hallas, G., Hepworth, J. D., & Paskins, K. N. (n.d.). 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE. Organic Syntheses. [Link]
-
Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
- Google Patents. (n.d.). DE3819565A1 - METHOD FOR PRODUCING 4-NITRO-3-TRIFLUORMETHYL ANILINE.
-
Ng, A. I., & Liu, L. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of visualized experiments : JoVE, (107), 53661. [Link]
- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
-
Wikipedia. (2023, December 26). Buchwald–Hartwig amination. [Link]
-
Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group?. Retrieved from [Link]
-
Chen, C. H., & Hu, T. (2010). Palladium-Catalyzed Buchwald-Hartwig Type Amination of Fluorous Arylsulfonates. Molecules (Basel, Switzerland), 15(10), 7352–7363. [Link]
-
Galkin, M. A., Krivoshein, A. V., & Gevorgyan, V. (2017). Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines. Organic letters, 19(16), 4335–4338. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
MESHCHERYAKOV, D. I., SHAINYAN, B. A., & USHAKOVA, I. A. (2013). Reactions of Trifluoromethanesulfonamide with Amides and Paraformaldehyde. Russian Journal of Organic Chemistry, 49(10), 1494–1501. [Link]
- Google Patents. (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
Sources
- 1. DE3819565A1 - METHOD FOR PRODUCING 4-NITRO-3-TRIFLUORMETHYL ANILINE - Google Patents [patents.google.com]
- 2. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Derivatives
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on the 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline scaffold. This versatile chemical entity serves as a cornerstone in the synthesis of a new generation of targeted therapeutics, particularly in oncology and infectious diseases. We will dissect the roles of the key functional groups, compare the performance of these derivatives against established alternatives, and provide detailed experimental protocols to empower your research endeavors.
The Architectural Significance of the 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Scaffold
The 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline core is a privileged scaffold in medicinal chemistry, owing to the unique properties conferred by its constituent parts. The trifluoromethyl (CF3) group is a powerful electron-withdrawing moiety that significantly enhances the lipophilicity and metabolic stability of a compound.[1] Its presence can also lead to stronger binding interactions with biological targets. The fluorine atom at the 4-position further modulates the electronic properties of the aniline ring and can improve cell membrane permeability. The N-methyl group, while seemingly simple, plays a crucial role in defining the molecule's conformation and can be a key point of interaction or a site for further chemical modification.
Our exploration of the SAR of this scaffold will focus on two primary areas of therapeutic interest where its derivatives have shown considerable promise: as kinase inhibitors and as antimicrobial agents.
Kinase Inhibitor Activity: Targeting the Engines of Cellular Proliferation
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 4-fluoro-3-(trifluoromethyl)aniline moiety has emerged as a key pharmacophore in the design of potent kinase inhibitors, most notably against Bcr-Abl, the fusion protein driving chronic myeloid leukemia (CML).
The Role of the Scaffold in Bcr-Abl Inhibition
The aniline nitrogen of the scaffold often forms a crucial hydrogen bond with the hinge region of the kinase's ATP-binding pocket, a fundamental interaction for many kinase inhibitors.[2] The 3-(trifluoromethyl)phenyl portion can then be oriented to occupy a hydrophobic pocket, while the 4-fluoro substituent can contribute to favorable interactions and improved pharmacokinetic properties.
A prime example of the successful incorporation of this scaffold is in the development of pan-Bcr-Abl inhibitors, including those active against the notoriously resistant T315I "gatekeeper" mutation.[2][3] In these inhibitors, the 4-fluoro-3-(trifluoromethyl)aniline core is typically appended to a larger heterocyclic system that further optimizes binding to the kinase.
Structure-Activity Relationship Insights
While systematic studies on the N-methyl group of the core scaffold are limited in publicly available literature, broader SAR studies on Bcr-Abl inhibitors incorporating the 4-fluoro-3-(trifluoromethyl)aniline moiety provide valuable insights:
-
N-Substitution: In many published Bcr-Abl inhibitors, the aniline nitrogen is part of an amide linkage, indicating that N-acylation is a well-tolerated and often necessary modification for potent activity. The specific nature of the acyl group and any appended moieties dramatically influences potency and selectivity.
-
Aromatic Ring Substitutions: Modifications to other parts of the molecule, while keeping the 4-fluoro-3-(trifluoromethyl)aniline core constant, have demonstrated significant effects. For instance, the addition of solubilizing groups like piperazine can enhance pharmacokinetic properties without compromising inhibitory activity.[3]
-
Conformational Control: The overall architecture of the inhibitor, dictated by the linking chemistry to the aniline core, is critical for achieving the correct orientation within the ATP-binding site to inhibit both wild-type and mutant forms of Bcr-Abl.
Comparative Analysis: Ponatinib vs. 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Derivatives
To contextualize the performance of these derivatives, we can compare them to Ponatinib , a third-generation Bcr-Abl inhibitor known for its potent activity against the T315I mutation.
| Compound Class | Target(s) | Key Advantages | Key Disadvantages |
| Ponatinib | Pan-Bcr-Abl inhibitor, including T315I mutant | High potency against a wide range of mutations. | Associated with significant cardiovascular toxicity.[2] |
| Derivatives of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline | Bcr-Abl (wild-type and mutants) | Potential for improved safety profiles while maintaining high potency against resistant mutants.[2] | Often in earlier stages of development; long-term efficacy and safety are still under investigation. |
The development of novel inhibitors utilizing the 4-fluoro-3-(trifluoromethyl)aniline scaffold aims to replicate the potency of ponatinib against resistant cancers while mitigating its adverse effects through careful structural modification.
Antimicrobial Activity: A New Frontier
Beyond oncology, trifluoromethylaniline derivatives have demonstrated promising activity against a range of bacterial pathogens, including multidrug-resistant strains.
Mechanism of Action and SAR
The precise mechanism of antimicrobial action for these derivatives is an active area of research, but it is hypothesized that their lipophilic nature allows them to disrupt bacterial cell membranes. The electron-withdrawing properties of the trifluoromethyl and fluoro groups likely play a role in this process.
SAR studies on related trifluoromethyl-substituted anilines and pyrazole derivatives have revealed several key trends:[1]
-
Lipophilicity is Key: Increasing the hydrophobicity of the aniline substituents often leads to enhanced antibacterial activity.[4]
-
Avoidance of Polar Protic Groups: The introduction of hydrogen-bond-donating groups, such as carboxylic acids, on the aniline moiety tends to abolish antimicrobial activity.[1][5]
-
Halogenation Effects: The presence and position of halogen substituents on the aniline ring can significantly impact potency. Dichloro- and chloro-fluoro substitutions have been shown to be particularly effective in some series.[4]
Comparative Analysis: Vancomycin vs. 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Derivatives
For a comparative perspective, we can consider Vancomycin , a glycopeptide antibiotic often used as a last resort for serious Gram-positive infections.
| Compound Class | Target(s) | Key Advantages | Key Disadvantages |
| Vancomycin | Gram-positive bacteria (inhibits cell wall synthesis) | Highly effective against many resistant strains like MRSA. | Ineffective against Gram-negative bacteria; potential for nephrotoxicity. |
| Derivatives of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline | Broad-spectrum potential, including Gram-positive bacteria. | Novel mechanism of action may be effective against vancomycin-resistant strains. Low tendency for resistance development observed in some studies.[5] | Generally in early-stage research; potential for off-target effects and toxicity needs thorough investigation. |
Experimental Protocols
To facilitate reproducible research, we provide the following detailed, step-by-step methodologies for key assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Kinase of interest (e.g., Bcr-Abl)
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., a 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended.
-
Prepare a "no inhibitor" control (DMSO only).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. Optimal concentrations should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Test compound
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control (bacteria in broth without compound) and a sterility control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Visualizing the Path Forward: Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: A generalized workflow for drug discovery, starting with a core scaffold.
Caption: Key SAR insights for kinase inhibitor development.
Conclusion and Future Directions
The 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline scaffold is a testament to the power of fluorine chemistry in modern drug discovery. Its derivatives have demonstrated significant potential as both targeted anticancer agents and novel antimicrobials. While the existing body of research provides a strong foundation for the SAR of this class of compounds, further investigation is warranted, particularly concerning the systematic modification of the N-methyl group. A deeper understanding of how N-alkylation or N-arylation of this core structure influences biological activity could unlock new avenues for therapeutic innovation. As our comprehension of the intricate interactions between these molecules and their biological targets grows, so too will our ability to design safer and more effective medicines for a range of challenging diseases.
References
-
Huang, W-S., et al. (2021). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (PF-114), a Potent and Orally Active Inhibitor of Bcr-Abl and Its Clinically Resistant T315I Mutant. Journal of Medicinal Chemistry, 64(11), 7434–7452. [Link]
-
Schenone, S., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews, 114(14), 7189–7238. [Link]
-
Al-Otaibi, A. M., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. European Journal of Medicinal Chemistry, 258, 115598. [Link]
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Jabbour, E., & Kantarjian, H. (2014). Ponatinib for the treatment of chronic myeloid leukemia. Expert Opinion on Pharmacotherapy, 15(3), 417–425. [Link]
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Alam, M. A., et al. (2020). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 192, 112181. [Link]
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Alam, M. A., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(9), 1530–1545. [Link]
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Lee, C.-R., et al. (2023). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Antibiotics, 12(4), 743. [Link]
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Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5139. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride
As researchers and developers at the forefront of pharmaceutical innovation, our work inherently involves the responsible management of complex chemical compounds. 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is a substituted aniline derivative, a class of compounds requiring meticulous handling and disposal to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards. The causality behind each step is explained to empower you with the knowledge to manage this and similar chemical wastes safely and effectively.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the intrinsic hazards of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is fundamental to appreciating the necessity of this disposal protocol. As a fluorinated aniline derivative, its primary risks stem from its chemical structure, which dictates its toxicological and environmental profile. The molecule's halogenation (both fluorine and trifluoromethyl groups) places it squarely in the halogenated organic waste category, a critical distinction that governs its entire disposal pathway.[1][2]
This compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it is a serious skin and eye irritant.[3][4][5][6] Furthermore, its aniline backbone suggests a potential for toxicity to blood and other organs with prolonged exposure, a known hazard of the parent aniline compound.[7][8] Environmentally, it is recognized as harmful to aquatic life, making its containment and prevention from entering waterways a primary concern.[3]
| Hazard Category | Classification & Key Risks | Primary Precaution |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3][4] | Avoid generating dust or aerosols. Handle only with adequate ventilation and appropriate PPE. Do not eat, drink, or smoke in the work area.[3][9] |
| Skin & Eye Damage | Causes serious eye irritation and skin irritation.[4][5] | Wear chemical splash goggles and appropriate protective gloves. Ensure safety showers and eyewash stations are accessible.[3] |
| Organ Toxicity | May cause respiratory irritation.[3][4] May cause damage to organs through prolonged or repeated exposure.[4] | Use a chemical fume hood or other approved ventilated enclosure for all handling procedures. |
| Environmental Hazard | Harmful to aquatic organisms.[3] | Do not empty into drains or release into the environment.[3][10] All waste and contaminated materials must be collected for disposal. |
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any work that will generate waste, ensuring a robust safety barrier is paramount. The choice of PPE is directly informed by the compound's hazard profile.
-
Hand Protection: Wear double nitrile or Viton gloves.[11] Gloves must be inspected before use and disposed of as contaminated waste after handling the compound. Use proper glove removal technique to avoid skin contact.[12]
-
Eye and Face Protection: Use chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3] A face shield may be required for splash-prone operations.
-
Body Protection: A fully-buttoned lab coat is mandatory.[11] For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[12]
-
Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation.[2][6] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors may be required.
The Core Disposal Protocol: Segregation and Containment
The proper disposal of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride hinges on one critical principle: correct waste stream segregation . Mixing hazardous waste streams is not only a compliance violation but also creates dangerous chemical reactions and significantly increases disposal costs.[2][10]
Step 1: Classify the Waste
As soon as a process using this compound is complete, the resulting waste (e.g., residual solid, contaminated solutions, rinsates) must be classified. Due to the presence of fluorine atoms, this compound is unequivocally a Halogenated Organic Waste .[1][11]
Step 2: Select the Correct Waste Container
Contact your institution's Environmental Health & Safety (EHS) department to obtain a designated hazardous waste container.
-
Container Type: Use a clearly labeled, chemically compatible container, typically a high-density polyethylene (HDPE) carboy or bottle.[2][11]
-
Avoid Metal: Do not use metal safety cans. Halogenated compounds can degrade to form acidic byproducts (like HF or HCl), which will corrode the metal container, leading to leaks.[11]
-
Condition: The container must be in good condition with a secure, tight-fitting screw cap to prevent spills and vapor release.[13]
Step 3: Segregate and Accumulate Waste
This is the most critical operational step.
-
DO: Collect all waste containing 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride in your designated "Halogenated Organic Waste" container.
-
DO NOT mix this waste with:
Step 4: Label the Container Correctly
Proper labeling is a regulatory requirement and essential for safe handling by EHS personnel.
-
Timing: Affix a "Hazardous Waste" tag or label to the container before adding the first drop of waste.[2][13]
-
Content: Clearly write the full chemical names of all constituents in the container, including solvents. Do not use abbreviations or chemical formulas.[13] Provide an estimated percentage or volume for each component.[1][2]
-
Hazards: Check the appropriate hazard boxes on the label (e.g., Toxic, Irritant).[2]
Step 5: Store the Waste Container
Accumulated waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[2][13]
-
Secondary Containment: Store the container in a secondary containment bin or tub to contain any potential leaks.[11]
-
Pickup: Once the container is nearly full (e.g., 75-80%), or if work on the project is complete, contact your EHS department to request a waste pickup.[2]
Spill and Emergency Procedures
Accidents can happen, and preparation is key to a safe response.
-
Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel:
-
Alert others in the immediate area.
-
Ensure you are wearing the full complement of PPE (double gloves, goggles, lab coat).[11]
-
Contain the spill and cover it with an inert absorbent material such as sand, vermiculite, or silica gel.[3][8]
-
Carefully sweep or scoop the absorbed material into a designated, sealable container.[3][4]
-
Label the container as "Hazardous Waste" with a full description of the contents (spilled chemical and absorbent material) and dispose of it through EHS.[2]
-
-
Large Spills:
Disposal Decision Workflow
The following diagram illustrates the logical flow for ensuring the proper disposal of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride.
Caption: Disposal workflow for halogenated aniline derivatives.
By adhering to this structured protocol, you ensure that the disposal of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is conducted with the highest standards of safety, responsibility, and scientific integrity.
References
- Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
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- Thermo Fisher Scientific. (2025). 4-(Trifluoromethyl)aniline hydrochloride - Safety Data Sheet.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
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A Senior Application Scientist's Guide to Handling 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride
This document provides essential safety and operational protocols for the handling and disposal of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride. As a substituted aniline derivative, this compound warrants a high degree of caution due to its presumed toxicological profile, based on data from structurally similar molecules. The procedures outlined below are designed to create a self-validating system of safety, ensuring minimal risk to personnel and the environment. This guide is intended for trained laboratory professionals in research and drug development.
Core Hazard Assessment: Understanding the Risk
The primary hazards associated with halogenated and trifluoromethyl-substituted anilines include acute toxicity via inhalation, dermal contact, and ingestion, as well as severe irritation to the skin and eyes.[1][2] Prolonged or repeated exposure may lead to organ damage.[1] The hydrochloride salt form suggests it is a solid, likely a powder, which increases the risk of aerosolization and inhalation if not handled properly.
The causality for this hazard profile stems from the aniline backbone, a known toxicophore, combined with the trifluoromethyl group, which can enhance metabolic stability and lipophilicity, potentially increasing its systemic availability and persistence.
Table 1: Hazard Identification Summary (Based on Analogous Compounds)
| Hazard Classification | Description | Primary Routes of Exposure |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][3] | Ingestion, Skin Absorption, Inhalation |
| Skin Corrosion/Irritation | Causes skin irritation.[4][5] | Dermal Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][5] | Eye Contact |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][6] | Inhalation |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.[1] | All routes |
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense. Your primary protection comes from robust engineering controls that isolate the hazard from the operator.
-
Primary Containment: All weighing and handling of solid 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride must be conducted within a certified chemical fume hood or a powder containment hood. This is non-negotiable. The airflow of the hood captures airborne particles at the source, preventing inhalation.[7]
-
Ventilation: Ensure the laboratory has a high rate of air exchange. This dilutes any fugitive emissions that might escape primary containment.
-
Proximity of Safety Equipment: A safety shower and eyewash station must be located in immediate proximity to the handling area.[7][8] Test these units regularly to ensure functionality.
Personal Protective Equipment (PPE): A System for Personal Safety
The selection of PPE must be based on a thorough risk assessment. For this compound, a comprehensive barrier is required.
Table 2: Required Personal Protective Equipment
| PPE Category | Item | Specification & Rationale |
|---|---|---|
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Goggles must provide a complete seal around the eyes to protect against fine powders and splashes.[9] A full-face shield, worn over the goggles, is mandatory when handling quantities greater than a few milligrams or when there is any risk of splashing during dissolution.[7][9] |
| Hand Protection | Double-Gloved Nitrile or Neoprene Gloves | Aniline and its derivatives can be absorbed through the skin.[7] Double-gloving provides an extra layer of protection. Nitrile gloves offer good resistance to a range of chemicals.[10] Always inspect gloves for tears or punctures before use.[11] |
| Body Protection | Chemical-Resistant Laboratory Coat | A fully buttoned lab coat, preferably one with elastic cuffs, is required. This protects the skin and personal clothing from contamination.[12] |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator is typically not required if all handling is performed within a certified chemical fume hood. However, if there is a potential for exposure outside of a hood (e.g., during a large spill), a NIOSH-approved air-purifying respirator with organic vapor cartridges and P100 particulate filters is necessary.[8][12] |
| Footwear | Closed-toe Shoes | Shoes must be non-perforated and made of a durable material to protect from spills.[12] |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict workflow minimizes the potential for error and exposure. The following protocol must be followed for every operation involving this compound.
Caption: High-level workflow for safely handling the target compound.
PPE Donning and Doffing Sequence
The order in which PPE is put on (donned) and taken off (doffed) is critical to prevent cross-contamination.
-
Donning: 1. Lab Coat -> 2. Inner Gloves -> 3. Goggles -> 4. Face Shield -> 5. Outer Gloves.
-
Doffing: 1. Outer Gloves (dispose as hazardous waste) -> 2. Face Shield -> 3. Lab Coat (turn inside out) -> 4. Goggles -> 5. Inner Gloves (dispose as hazardous waste) -> 6. Wash Hands.
Decontamination and Disposal Plan
All materials that come into contact with 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride must be considered hazardous waste.[1][8] Improper disposal can lead to environmental contamination and regulatory violations.
Decontamination
-
Equipment: Non-disposable equipment (spatulas, glassware) should be rinsed with a suitable solvent inside the fume hood. The rinsate must be collected as hazardous liquid waste. Subsequently, clean the equipment thoroughly with soap and water.
Disposal Workflow
A segregated waste stream is mandatory. Never mix waste types.
Caption: Waste segregation and disposal workflow.
-
Solid Waste: Collect all contaminated disposables (gloves, weigh paper, pipette tips, paper towels) in a dedicated, clearly labeled, sealed container for "Hazardous Solid Waste".[12]
-
Liquid Waste: Collect all solutions and solvent rinses containing the compound in a dedicated, sealed, and properly labeled hazardous waste container.[12] The label must clearly state "Hazardous Waste: 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride" and include appropriate hazard symbols.
-
Disposal: All waste must be disposed of through your institution's licensed hazardous waste disposal program.[6] Do not pour any amount down the drain.[4][8]
Emergency Procedures
Immediate and correct action is vital in an emergency.
Table 3: Emergency First-Aid Measures
| Exposure Route | Action |
|---|---|
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[6][8] |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][13] Remove all contaminated clothing while washing.[11][14] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][13] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1][8] Seek immediate medical attention. |
Spill Response
-
Evacuate: Alert others in the area and evacuate if the spill is large or outside of a fume hood.
-
Contain: If the spill is small and contained within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to cover it.[2][8]
-
Decontaminate: Once absorbed, carefully collect the material using non-sparking tools and place it into a sealed container for hazardous waste disposal.
-
Report: Report all spills to your supervisor and Environmental Health & Safety (EHS) department.
By integrating these engineering controls, personal protective equipment, and procedural workflows, you create a robust safety system that protects you, your colleagues, and your research.
References
-
CPAchem Ltd. (2022). Safety data sheet: 4-(Trifluoromethyl)aniline. Available at: [Link]
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Gujarat Fluorochemicals Limited. (2018). Safety Data Sheet: 2,6-Dichloro-4-(trifluoromethyl)aniline. Available at: [Link]
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Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces?. Available at: [Link]
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MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. Available at: [Link]
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DuPont. (2022). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. Available at: [Link]
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Alfa Aesar. (2008). Material Safety Data Sheet: 3-(Trifluoromethyl)aniline. Available at: [Link]
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Loba Chemie. (2019). 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

